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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a highly specialized chiral β-amino acid building block. Characterized by its homologated backbone and a sterically demanding 4-tert-butylphenyl side...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a highly specialized chiral β-amino acid building block. Characterized by its homologated backbone and a sterically demanding 4-tert-butylphenyl side chain, this molecule is a cornerstone in the development of advanced peptidomimetics and foldamers. This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance, and enantioselective synthesis, tailored specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the baseline molecular descriptors is critical for predicting pharmacokinetic behavior and downstream synthetic viability. The following table summarizes the quantitative data for this compound[1].

PropertyValue
Chemical Name (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid
Molecular Formula C13H19NO2
Molecular Weight 221.30 g/mol
CAS Number 282524-82-7 (General/Racemic)
Exact Mass 221.1416 Da
Topological Polar Surface Area (TPSA) 63.3 Ų
Predicted LogP ~2.8 - 3.2
Hydrogen Bond Donors 2 (-NH2, -OH)
Hydrogen Bond Acceptors 3 (N, O, O)
Rotatable Bonds 4

Structural and Mechanistic Significance

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific building block over canonical α-amino acids. The therapeutic advantages of this molecule are derived from three distinct structural pillars:

  • The β-Amino Acid Backbone : The insertion of a methylene group between the α-carbon and the carbonyl carbon shifts the amide bond out of register for standard proteolytic enzymes (e.g., DPP-4, pepsin, trypsin). This structural deviation confers near-total proteolytic stability, a critical factor for extending the in vivo half-life of peptide therapeutics[2].

  • The 4-tert-Butylphenyl Group : The bulky tert-butyl moiety serves a dual pharmacokinetic purpose. First, it significantly increases the lipophilicity of the molecule, enhancing cell membrane permeability. Second, it acts as a steric shield, effectively blocking para-hydroxylation by Cytochrome P450 (CYP450) enzymes, thereby reducing metabolic clearance.

  • The (3R) Stereocenter : The spatial orientation dictated by the (3R) configuration is paramount for target specificity. In foldamer design, the specific chirality dictates the helical pitch and handedness of the resulting β-peptide, ensuring precise spatial alignment of pharmacophores with the target receptor.

StructuralImpact Molecule (3R)-3-amino-3-(4-tert-butylphenyl) propanoic acid Feature1 β-Amino Acid Backbone Molecule->Feature1 Feature2 4-tert-Butyl Substitution Molecule->Feature2 Feature3 (3R) Chiral Center Molecule->Feature3 Effect1 Proteolytic Stability Feature1->Effect1 Effect2 Enhanced Lipophilicity & CYP450 Shielding Feature2->Effect2 Effect3 Target Specificity & Helical Pitch Feature3->Effect3 Outcome Optimized Pharmacokinetics Effect1->Outcome Effect2->Outcome Effect3->Outcome

Figure 1: Mechanistic pathway linking structural features to pharmacokinetic optimization.

Enantioselective Synthesis via Chiral Lithium Amide Conjugate Addition

While asymmetric hydrogenation is a common industrial approach, highly sterically hindered trisubstituted olefins (like the tert-butylphenyl substituted acrylate) often suffer from low turnover frequencies and variable enantiomeric excess (ee). To ensure a self-validating, high-fidelity protocol, we utilize the Davies lithium amide conjugate addition . This method relies on a highly ordered six-membered cyclic transition state, which is relatively insensitive to the steric bulk of the aryl ring, reliably yielding >98% ee[3],[4].

Step-by-Step Experimental Protocol:

  • Preparation of the Chiral Auxiliary : To a solution of (R)-N-benzyl-1-phenylethanamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, dropwise add n-butyllithium (1.05 eq, 2.5 M in hexanes). Stir the mixture for 30 minutes to generate the chiral lithium amide.

  • Asymmetric Conjugate Addition : Slowly add a solution of tert-butyl (E)-3-(4-tert-butylphenyl)acrylate (1.0 eq) in THF to the lithium amide at -78 °C. Maintain the reaction at -78 °C for 2 hours. The rigid transition state strictly dictates the formation of the (3R) stereocenter.

  • Quenching and Isolation : Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify the intermediate (3R)-protected β-amino ester via silica gel column chromatography.

  • Global Deprotection :

    • Hydrogenolysis: Dissolve the purified intermediate in a methanol/acetic acid mixture. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 12 hours to quantitatively cleave the N-benzyl and N-α-methylbenzyl groups. Filter the suspension through a pad of Celite and concentrate.

    • Ester Cleavage: Treat the resulting free amine with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours at room temperature to hydrolyze the tert-butyl ester. Concentrate the mixture in vacuo and precipitate the final (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid using cold, anhydrous diethyl ether.

SynthesisWorkflow SM tert-Butyl (E)-3-(4-tert- butylphenyl)acrylate Intermediate (3R)-Protected β-Amino Ester (>98% de) SM->Intermediate Conjugate Addition (-78 °C) ChiralAmide Lithium (R)-N-benzyl- 1-phenylethanamide ChiralAmide->Intermediate Chiral Auxiliary Deprotection 1. H2, Pd/C 2. TFA/CH2Cl2 Intermediate->Deprotection Global Deprotection FinalProduct (3R)-3-amino-3-(4-tert-butylphenyl) propanoic acid Deprotection->FinalProduct Isolation & Precipitation

Figure 2: Enantioselective synthetic workflow via Davies chiral conjugate addition.

Analytical Validation Workflows

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical steps must be executed:

  • Chiral HPLC : Essential to confirm the >98% enantiomeric excess (ee). Utilize a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase. The bulky tert-butyl group ensures excellent baseline resolution between enantiomers.

  • NMR Spectroscopy : ¹H NMR (in D₂O or DMSO-d₆) will confirm the presence of the massive tert-butyl singlet (~1.25 ppm) and the characteristic ABX spin system of the β-amino acid backbone (the chiral CH coupled to the diastereotopic CH₂ protons).

Applications in Drug Development

The integration of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid into drug discovery pipelines is primarily focused on two areas:

  • Peptidomimetics and Foldamers : By replacing canonical α-amino acids with this β-amino acid, researchers can construct stable, helical foldamers that mimic native α-helices but completely resist enzymatic degradation[5]. This is highly effective for targeting shallow protein-protein interactions (PPIs), such as the MDM2-p53 axis.

  • Small Molecule Inhibitors : The functional group acts as an optimized, rigid pharmacophore where the tert-butylphenyl group is designed to occupy deep, hydrophobic pockets in G-protein coupled receptors (GPCRs) or enzyme active sites, driving high-affinity binding through enhanced van der Waals interactions.

References

  • Hook, D. F., et al. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBioChem, 2004. URL:[Link]

  • Davies, S. G., et al. "Asymmetric total synthesis of sperabillins B and D via lithium amide conjugate addition." Organic & Biomolecular Chemistry, 2004. URL:[Link]

  • Davies, S. G., et al. "Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition." Organic & Biomolecular Chemistry, 2007. URL:[Link]

Sources

Exploratory

Lipophilicity Profile of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid: A Technical Guide

Introduction: The Critical Role of Lipophilicity in Drug Discovery In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, the affinity of a molecule for a lipid-like environment, stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth technical overview of the lipophilicity profile of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, a chiral β-amino acid derivative. Understanding its behavior in both aqueous and lipid environments is essential for researchers in medicinal chemistry and drug development aiming to harness its therapeutic potential.

The structure of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid incorporates a bulky, hydrophobic tert-butylphenyl group, which is known to increase lipophilicity, and two ionizable centers: a primary amine and a carboxylic acid.[1] This amphoteric nature means its overall lipophilicity is highly dependent on the pH of the surrounding medium. We will explore this through the lens of two key descriptors: the partition coefficient (logP) and the distribution coefficient (logD).

Understanding the Lipophilicity Descriptors: LogP and LogD

The lipophilicity of a compound is experimentally and computationally assessed using primarily two parameters:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. Crucially, logP describes the lipophilicity of the neutral form of the molecule only.[2]

  • LogD (Distribution Coefficient): For ionizable compounds, logD is the more physiologically relevant parameter. It is the logarithm of the ratio of the sum of the concentrations of all forms of the compound (ionized and neutral) in the organic phase to the sum of the concentrations of all forms in the aqueous phase at a specific pH.[2] The relationship between logP and logD is intrinsically linked to the compound's acid dissociation constants (pKa).

For (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, the presence of both an acidic carboxylic group and a basic amino group dictates a complex, pH-dependent lipophilicity profile. At low pH, the amino group will be protonated (-NH3+), and the carboxylic acid will be neutral (-COOH), resulting in a net positive charge. Conversely, at high pH, the amino group will be neutral (-NH2), and the carboxylic acid will be deprotonated (-COO-), leading to a net negative charge. Between the pKa values of the two groups, the molecule will exist predominantly as a zwitterion (-NH3+ and -COO-).[3]

Predicted Physicochemical Properties

A precise experimental determination for the target molecule is not publicly available. However, based on its constituent parts, we can estimate its key physicochemical properties.

Estimated pKa Values

To predict the logD profile, we must first estimate the pKa values of the carboxylic acid and the amino group. We can infer these from analogous structures:

  • Carboxylic Acid (pKa₁): The pKa of 3-aminopropanoic acid's carboxyl group is approximately 3.55.[4] The presence of an electron-withdrawing phenyl group, as seen in phenylacetic acid (pKa ≈ 4.3), would typically slightly increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.[5][6] Therefore, a reasonable estimate for the pKa of the carboxylic acid in our target molecule is in the range of 3.5 - 4.0 .

  • Amino Group (pKa₂): The pKa of the amino group in 3-aminopropanoic acid is around 10.31.[7] The electronic effects of the 4-tert-butylphenyl group are not expected to drastically alter the basicity of the distal amino group. Thus, an estimated pKa for the amino group is in the range of 9.5 - 10.5 .

Predicted Lipophilicity Profile

The molecule's lipophilicity will be lowest when it is in its zwitterionic or fully ionized states and highest when it is neutral. The tert-butylphenyl group is a significant contributor to the molecule's hydrophobicity.[8] For instance, the calculated logP (XLogP3) of 3-(4-tert-butylphenyl)propanoic acid is 3.5, highlighting the lipophilic nature of this fragment.[9] The addition of the polar amino and carboxylic acid groups will reduce the overall logP.

Parameter Predicted Value/Range Justification
Molecular Weight ~235.32 g/mol Calculated from the chemical formula: C₁₃H₁₉NO₂.
pKa₁ (-COOH) 3.5 - 4.0Based on the pKa of 3-aminopropanoic acid[4] and phenylacetic acid.[5][6]
pKa₂ (-NH₃⁺) 9.5 - 10.5Based on the pKa of 3-aminopropanoic acid.[7]
LogP (neutral form) 2.5 - 3.5Inferred from the high lipophilicity of the tert-butylphenyl group,[9] moderated by the polar amino and carboxyl groups.
LogD at pH 2.0 1.0 - 2.0The molecule is cationic; lipophilicity is reduced but still significant due to the large hydrophobic moiety.
LogD at pH 7.4 0.5 - 1.5The molecule is predominantly zwitterionic, leading to lower lipophilicity compared to the neutral form.
LogD at pH 11.0 1.5 - 2.5The molecule is anionic; lipophilicity is reduced but may be higher than at pH 2.0 due to the nature of the charged species.

Experimental Determination of Lipophilicity

To obtain definitive data, experimental determination is essential. The "shake-flask" method is considered the gold standard, while HPLC-based methods offer higher throughput.[2][10]

Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of the compound between n-octanol and a buffered aqueous phase.[2]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with the appropriate aqueous buffer (e.g., phosphate buffer for pH 7.4) and vice-versa by shaking them together for 24 hours and allowing them to separate.

  • Stock Solution: Prepare a stock solution of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a vessel.

  • Equilibration: Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogD using the formula: LogD = log ( [Concentration]octanol / [Concentration]aqueous ).

To determine LogP, the experiment should be conducted at a pH where the compound is predominantly in its neutral form. However, for a zwitterionic compound, this is not practically achievable. Therefore, LogP is typically calculated from LogD values measured at various pHs.

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 n-Octanol p3 Pre-saturated Phases p1->p3 Saturate p2 Aqueous Buffer p2->p3 Saturate e1 Add Compound p3->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate e2->e3 a1 Quantify in Octanol e3->a1 a2 Quantify in Aqueous e3->a2 a3 Calculate LogD a1->a3 a2->a3 end LogD Value a3->end Result

Shake-Flask Method for LogD Determination.
High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)

Reversed-phase HPLC can be used to indirectly determine lipophilicity by correlating a compound's retention time with the known logP/logD values of a set of standards.[11]

Protocol:

  • System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP/logD values and record their retention times (t_R).

  • Create Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known logP/logD values of the standards. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Sample Analysis: Inject the (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid solution and determine its retention time.

  • LogD Calculation: Calculate the log k' for the target compound and use the calibration curve to determine its logD at the specific pH of the mobile phase.

This method is particularly useful for high-throughput screening of compound libraries.[12][13]

Computational Prediction of Lipophilicity

In silico methods provide rapid estimations of lipophilicity and are invaluable in the early stages of drug discovery. These tools use various algorithms, including atom-based and fragment-based approaches.

Commonly Used Software and Algorithms:

  • ACD/Labs Percepta: Offers models like Classic and GALAS for logP and logD prediction.[14]

  • ChemAxon: Provides a suite of tools for calculating various physicochemical properties, including logP, logD, and pKa.

  • ALOGPS: A free online tool that uses associative neural networks to predict logP and aqueous solubility.[15]

  • PALLAS: A software package that predicts pKa, logP, and logD values based on structural formulas.[16]

These programs analyze the chemical structure and sum the contributions of individual atoms or fragments to the overall lipophilicity. While predictive models are powerful, they should be used with an understanding of their limitations and, where possible, validated with experimental data.[17]

Computational_Workflow cluster_prediction In Silico Prediction cluster_calculation Profile Generation start Input Structure p1 pKa Prediction start->p1 p2 LogP Prediction start->p2 c1 LogD Calculation (using predicted pKa and LogP) p1->c1 p2->c1 end Predicted Lipophilicity Profile c1->end

Computational Workflow for Lipophilicity Prediction.

Conclusion

The lipophilicity profile of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is characterized by the interplay between its large, hydrophobic tert-butylphenyl moiety and its ionizable amino and carboxylic acid groups. This results in a pH-dependent lipophilicity, which is a critical consideration for its development as a potential therapeutic agent. While computational methods provide valuable initial estimates, experimental determination via shake-flask or HPLC methods is necessary for accurate characterization. A thorough understanding of this profile will enable researchers to optimize formulation, predict in vivo behavior, and ultimately unlock the full potential of this promising molecule.

References

  • PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

  • Merck Index. Phenylacetic Acid. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]

  • Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... [Link]

  • CompuDrug. Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. [Link]

  • Vaia. 39P The Ka of phenylacetic acid i... [Link]

  • PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

  • Bentham Science Publisher. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. [Link]

  • PubMed Central. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. [Link]

  • ResearchGate. (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB008303). [Link]

  • PubMed Central. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • StudySmarter. pKa and Electrical Properties of Amino Acids. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Wikipedia. Amino acid. [Link]

  • Digital.CSIC. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • Jack Westin. Complete MCAT Amino Acids Proteins Guide - Outline. [Link]

  • PubChem. 3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)carbonyl]amino}propanoic acid. [Link]

  • PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]

  • De Gruyter. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

  • ACS Publications. Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. Journal of the American Chemical Society. [Link]

  • The Good Scents Company. beta-alanine 3-aminopropanoic acid. [Link]

  • Acta Poloniae Pharmaceutica. Estimation of lipohydrophilic properties of molecules with potential β3-agonistic activity. [Link]

  • PubChem. 3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173. [Link]

  • PubChem. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364. [Link]

  • ChemRxiv. Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

Sources

Foundational

Conformational Analysis of Beta-3 Amino Acids with Bulky Side Chains

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide A Technical Guide to Structural Characterization and Stability Profiling Executive Summary Beta-3 ( ) amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

A Technical Guide to Structural Characterization and Stability Profiling

Executive Summary

Beta-3 (


) amino acids represent a transformative class of peptidomimetics. By inserting a single methylene group (

) into the backbone of a standard

-amino acid, the resulting

-peptides gain resistance to proteolytic degradation while retaining the ability to fold into discrete, stable secondary structures.

For drug development professionals, the critical challenge lies in conformational control . Unlike


-peptides, which predominantly form 

-helices or

-sheets,

-peptides with bulky side chains (e.g.,

-homovaline,

-homoisoleucine) exhibit a strong propensity for the 14-helix .[1] This guide details the theoretical basis, synthesis, and rigorous analytical workflows required to characterize these conformations, focusing on the stabilizing influence of steric bulk.

Part 1: Theoretical Framework

The 14-Helix vs. 12-Helix Dichotomy

The conformational landscape of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-peptides is dominated by two helical structures, defined by the size of the hydrogen-bonded ring formed between the backbone carbonyl (

) and amide (

) groups.[2][3]
Feature14-Helix (The "3.0-Helix")12-Helix (The "2.5-Helix")
H-Bond Pattern


Residues per Turn ~3.0~2.5
Dipole Moment High (Macrodipole accumulation)Low/Null
Side Chain Influence Stabilized by bulky

-substituents
Stabilized by cyclic constraints (e.g., ACPC)
The "Bulky" Effect: Steric Locking

The introduction of bulky side chains at the


-carbon (specifically branching at the 

position, as seen in

-hVal or

-hIle) restricts the rotation of the backbone torsion angles (

).
  • Mechanism: The bulky group creates steric clash in the gauche conformation required for the 12-helix, effectively forcing the backbone into the torsion angles favorable for the 14-helix (

    
    ).
    
  • Result: Oligomers containing bulky

    
    -residues are thermodynamically predisposed to form stable 14-helices in solution, even in short sequences (4–6 residues).
    

Part 2: Synthesis & Sample Preparation

Protocol: Arndt-Eistert Homologation

To ensure high-fidelity conformational analysis, the


-amino acid building blocks must be synthesized with high enantiomeric purity. The Arndt-Eistert homologation  is the industry standard for converting Fmoc-protected 

-amino acids to their

-homologues.

Critical Workflow:

  • Activation: Convert Fmoc-

    
    -amino acid to a mixed anhydride using isobutyl chloroformate.
    
  • Diazotization: React with diazomethane (

    
    ) to form the 
    
    
    
    -diazoketone.[4]
    • Safety Note: Diazomethane is explosive; generate in situ or use a flow reactor.

  • Wolff Rearrangement: Treat with silver benzoate (

    
    ) in the presence of water (or alcohol) to yield the 
    
    
    
    -amino acid.
    • Quality Control: Ensure retention of configuration. Racemization at the

      
      -carbon (now 
      
      
      
      -carbon) destroys the helical propensity.

Purity Requirement: For NMR and CD analysis, peptide purity must exceed 98% (HPLC) . Impurities with different folding propensities can produce averaged signals that obscure the true conformation.

Part 3: Analytical Methodologies (The Core)

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid-screening tool. The presence of a 14-helix is indicated by a distinct spectral signature that differs from


-helices.[3]

Experimental Setup:

  • Solvent: Methanol (MeOH) is the standard solvent as it stabilizes the H-bond network. Water (H2O) may destabilize the helix unless the side chains are sufficiently hydrophobic to provide shielding.

  • Concentration: 0.1 – 0.5 mM.

  • Path Length: 1 mm quartz cuvette.

Diagnostic Signatures:

Secondary StructureMinimum (

)
Maximum (

)
Zero Crossing
14-Helix ~214–216 nm~196–198 nm~205 nm
12-Helix ~205 nm~220 nm~212 nm
Random Coil ~195–200 nmNone (or weak >215 nm)N/A

Expert Insight: If your


-peptide shows a minimum at 205 nm, do not assume it is a 12-helix immediately. It could be a disordered state. Confirmation via NMR is mandatory.
High-Resolution NMR Spectroscopy

NMR provides atomic-level validation of the folding pattern.

Solvent System:

  • Methanol-

    
    :  Promotes folding; ideal for structural elucidation.
    
  • Pyridine-

    
    :  Useful for dispersing amide proton signals if overlap occurs.
    
  • 90% H2O / 10% D2O: Used to assess biological stability, though folding may be transient.

Key Experiments:

  • 1D

    
    H NMR:  Check amide region (7.0–9.0 ppm). Sharp, well-dispersed peaks indicate a structured population.
    
  • 2D TOCSY (Total Correlation Spectroscopy): Assign spin systems (identify specific residues).

  • 2D ROESY/NOESY (Nuclear Overhauser Effect): The definitive proof of helicity.

Diagnostic NOE Patterns (The "Fingerprint"):

Interaction Type14-Helix Signal Significance

Strong Indicates sequential amide proximity.

Medium/Weak The Hallmark. Confirms the

registry.

StrongIntra-residue control (confirms local geometry).

StrongConsistent with the curvature of the 14-helix.

Coupling Constants (


): 
Extract 

values from 1D spectra.
  • 14-Helix:

    
     Hz (indicates anti-periplanar arrangement of H-N and C-H).
    
  • Unfolded: Averaged values (~6-7 Hz).

Computational Validation (DFT/MD)

Experimental data should be cross-referenced with molecular dynamics (MD) simulations.

  • Force Fields: GROMOS or CHARMM tailored for

    
    -peptides.
    
  • Protocol: Run 100 ns simulations in explicit MeOH. Calculate time-averaged backbone torsion angles and compare with experimental NOE constraints.

Part 4: Visualization of the Workflow

The following diagram illustrates the integrated workflow for confirming the conformation of a bulky


-peptide.

BetaPeptideAnalysis Synthesis Synthesis (Arndt-Eistert) Purification HPLC Purification (>98% Purity) Synthesis->Purification CD_Screen CD Spectroscopy (MeOH, 25°C) Purification->CD_Screen Decision Min @ 214nm? CD_Screen->Decision NMR_Analysis 2D NMR (ROESY/TOCSY) NOE: NH(i)->NH(i+1) Decision->NMR_Analysis Yes Re_Design Re-Design (Increase Bulk) Decision->Re_Design No (Min ~200nm) Comp_Model MD Simulation (Restrained) NMR_Analysis->Comp_Model NOE Constraints Final_Struct Validated 14-Helix Comp_Model->Final_Struct RMSD < 1.0Å

Figure 1: Integrated workflow for the synthesis and conformational validation of beta-3 peptides.

Part 5: Structural Logic of the 14-Helix

Understanding the H-bond network is crucial for interpreting NOE data. The diagram below depicts the H-bonding topology of the 14-helix.

H_Bonding_14Helix Res1 Residue i (C=O) Res2 Residue i+1 (Linker) Res1->Res2 Peptide Bond Res3 Residue i+2 (N-H) Res1->Res3 H-Bond (14-atom ring) Res1->Res3 NOE: Cbeta(i) -> NH(i+2) Res2->Res3 Peptide Bond

Figure 2: Topology of the 14-helix showing the i to i+2 Hydrogen Bond and characteristic NOE interaction.

References

  • Seebach, D., et al. (1996).[1][5] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.[1][5] Link

  • Appella, D. H., et al. (1996). "Beta-amino acid oligomers: A new family of foldamers." Journal of the American Chemical Society. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Glättli, A., & van Gunsteren, W. F. (2004). "Beta-peptide folding: 14-helix stability and the effect of side-chain size." Angewandte Chemie International Edition. Link

  • Vasudev, P. G., et al. (2011). "Conformations of beta-peptides: The 14-helix and the 12-helix." Chemical Reviews. Link

Sources

Exploratory

Role of tert-butylphenyl groups in peptidomimetic design

The Strategic Incorporation of tert-Butylphenyl Groups in Peptidomimetic Drug Design: Modulating Hydrophobicity, Pocket Insertion, and Metabolic Stability Executive Summary The transition from native peptides to peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Incorporation of tert-Butylphenyl Groups in Peptidomimetic Drug Design: Modulating Hydrophobicity, Pocket Insertion, and Metabolic Stability

Executive Summary

The transition from native peptides to peptidomimetics is driven by the need to overcome poor oral bioavailability, rapid proteolytic degradation, and insufficient membrane permeability. Among the vast arsenal of non-natural modifications, the tert-butylphenyl (tBP) moiety has emerged as a privileged structural motif. This technical guide explores the physicochemical causality behind tBP incorporation, detailing how its unique steric bulk and lipophilicity drive deep hydrophobic pocket anchoring and facilitate membrane insertion in ultra-short antimicrobial sequences.

The Physicochemical Profile of the tert-Butylphenyl Moiety

In rational drug design, the substitution of standard aromatic rings (e.g., phenylalanine or tyrosine side chains) with a tert-butylphenyl group fundamentally alters the thermodynamic binding profile of a peptidomimetic. The tert-butyl group acts as a bulky, rigid "umbrella" that significantly increases the molecule's lipophilic efficiency (LipE).

Causality in Design:

  • Entropic Gain via Water Displacement: The tBP group is highly hydrophobic. When it inserts into a target protein's hydrophobic sub-pocket, it displaces highly ordered, high-energy water molecules into the bulk solvent. This classical hydrophobic effect results in a massive entropic gain (

    
    ), driving nanomolar binding affinities.
    
  • Steric Shielding: The sheer volume of the tert-butyl group sterically shields adjacent peptide bonds from proteolytic enzymes (e.g., aminopeptidases and endopeptidases), dramatically increasing the plasma half-life of the peptidomimetic.

SAR_Logic tBP tert-Butylphenyl (tBP) Incorporation Hydro Increased Hydrophobicity tBP->Hydro Steric Steric Bulk & Rigidity tBP->Steric Membrane Enhanced Membrane Insertion (Antimicrobial) Hydro->Membrane Pocket Deep S2 Pocket Anchoring (Proteases) Hydro->Pocket Steric->Pocket Stability Proteolytic Stability Steric->Stability

Caption: Logical SAR pathways of tert-butylphenyl incorporation in peptidomimetic design.

Mechanistic Applications in Target Binding

Anchoring in the SARS-CoV-2 Main Protease (Mpro) S2 Pocket

The SARS-CoV-2 Main Protease (Mpro) is a primary target for antiviral peptidomimetics. The enzyme features a highly hydrophobic S2 pocket formed by residues such as Cys44, Pro52, and Tyr54. Standard leucine or phenylalanine mimics often fail to fully occupy this cavity, leaving residual space that weakens the binding enthalpy.

By incorporating a 4-tert-butylphenyl group, researchers have achieved optimal shape complementarity. For example, in potent covalent inhibitors like Compound 13, the tBP group deeply inserts into the S2 pocket, establishing extensive van der Waals interactions. This structural modification directly correlates with sub-micromolar IC50 values, as the rigid bulk of the tBP group prevents the ligand from adopting non-productive conformations in the binding cleft1[1].

Exploring S1' Cavities in Metallo-Aminopeptidases

In the design of phosphinic dipeptide inhibitors targeting metallo-aminopeptidases, the S1' cavity presents a unique challenge due to its vast size. Virtual screening and subsequent crystallization have demonstrated that large alkylaryl substituents, specifically the 3,5-di-tert-butylphenyl group, are exceptionally advantageous. The dual tert-butyl substitution allows the inhibitor to wrap around key catalytic residues (e.g., Tyr410 in S. cerevisiae aminopeptidase), maximizing surface area contact while maintaining high selectivity over human homologues2[2].

Modulating Membrane Permeability in Antimicrobial Peptidomimetics

Native antimicrobial peptides (AMPs) typically require 15 to 30 amino acids to form the amphipathic


-helices necessary for bacterial or fungal membrane disruption. This large size makes them expensive to synthesize and highly susceptible to proteolysis.

To solve this, scientists have engineered ultra-short dipeptidomimetics (e.g., Trp-His or His-Arg motifs). However, a dipeptide lacks the sequence length to form a traditional helix. By functionalizing the C-2 position of the histidine imidazole ring with a 4-tert-butylphenyl group, the molecule is forced into a highly amphiphilic state. The tBP group acts as a concentrated "lipid anchor." When exposed to the fungal cell membrane of Cryptococcus neoformans, the extreme lipophilicity of the tBP group drives rapid membrane insertion, leading to cell lysis. These tBP-modified ultra-short sequences exhibit up to 4-fold higher potency than the clinical standard Amphotericin B, with zero apparent cytotoxicity to mammalian cells3[3].

Similarly, in the optimization of Polymyxin derivatives via peptide scanning, the introduction of hydrophobic functional groups like 4-tert-butylphenyl (as seen in derivative SL039) successfully rescued antibacterial activity against resistant E. coli strains by enhancing outer membrane penetration 4[4].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table synthesizes the quantitative improvements achieved by incorporating tBP groups across various therapeutic targets.

Target / PathogenPeptidomimetic CompoundtBP Position / RoleIC50 / MIC ValueBaseline Drug / Comparator
SARS-CoV-2 Mpro Compound 13S2 Pocket (Hydrophobic anchor)IC50 = 0.6 µMML188 (IC50 ~1.5 µM)
C. neoformans Trp-His(2-(4-tBP))C-2 of Histidine (Lipid anchor)IC50 = 0.16 µg/mLAmphotericin B (IC50 = 0.69 µg/mL)
E. coli (mcr-1) SL039 (Polymyxin deriv.)Hydrophobic tailMIC = 3.13 µMPolymyxin B (MIC = 3.0 µM)
Aminopeptidase Phosphinic dipeptideP1' ResidueHighly SelectiveStandard alkyl chains (Poor selectivity)

Experimental Methodology: Synthesis of tBP-Functionalized Peptidomimetics

The incorporation of sterically hindered non-natural amino acids containing a tBP group requires highly optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling reagents (like DIC/Oxyma) often fail due to the steric bulk of the tert-butyl group shielding the electrophilic carbonyl. Therefore, highly reactive uronium salts (HATU) are mandatory.

SPPS_Workflow Resin 1. Resin Swelling & Preparation (Rink Amide AM, 0.6 mmol/g) Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple 3. tBP-Amino Acid Coupling (3 eq AA, 2.9 eq HATU, 6 eq DIPEA) Deprotect->Couple Wash 4. Washing Cycles (DMF/DCM alternating) Couple->Wash Wash->Deprotect Repeat for next AA Cleave 5. Global Cleavage & Deprotection (TFA/TIPS/H2O 95:2.5:2.5) Wash->Cleave Sequence Complete Purify 6. RP-HPLC Purification & Lyophilization Cleave->Purify

Caption: Step-by-step solid-phase synthesis workflow for tBP-modified peptidomimetics.

Self-Validating SPPS Protocol for tBP-Peptidomimetics
  • Resin Preparation: Weigh 100 mg of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted syringe. Swell in N,N-dimethylformamide (DMF) for 30 minutes to ensure maximum exposure of reactive sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Perform a Kaiser test; a deep blue color confirms the presence of free primary amines.

  • Sterically Hindered Coupling:

    • Causality Note: Because the tBP group creates severe steric hindrance, standard coupling times must be doubled.

    • Dissolve 3.0 equivalents of the Fmoc-protected tBP-amino acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature.

    • Validation: A negative (yellow) Kaiser test confirms complete coupling. If positive, repeat the coupling step before proceeding.

  • Washing: Wash the resin sequentially with DMF (3 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL) to remove unreacted reagents and urea byproducts.

  • Global Cleavage:

    • Causality Note: Triisopropylsilane (TIPS) must be included as a carbocation scavenger. The highly electron-rich nature of modified aryl groups makes them susceptible to re-alkylation by cleaved protecting groups.

    • Treat the resin with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation & Purification: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude peptidomimetic. Centrifuge, decant the ether, and purify the pellet via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Conclusion

The tert-butylphenyl group is not merely a passive hydrophobic appendage; it is an active driver of peptidomimetic efficacy. By understanding the thermodynamic causality of its steric bulk—displacing ordered water in deep protease pockets and acting as a localized lipid anchor in antimicrobial sequences—application scientists can rationally design next-generation therapeutics that bypass the traditional limitations of peptide drugs.

References

  • Discovery of Biologically Optimized Polymyxin Derivatives Facilitated by Peptide Scanning and In Situ Screening Chemistry Journal of the American Chemical Society URL:[Link]

  • Synthesis and Antimicrobial Activities of His(2-aryl)-Arg and Trp-His(2-aryl) Classes of Dipeptidomimetics National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease National Institutes of Health (PMC) URL:[Link]

  • P1′ Residue-Oriented Virtual Screening for Potent and Selective Phosphinic (Dehydro) Dipeptide Inhibitors of Metallo-Aminopeptidases MDPI Pharmaceuticals URL:[Link]

Sources

Foundational

An In-depth Technical Guide to (3R)-3-amino-3-(4-tert-butylphenyl)propanoic Acid: Properties, Characterization, and Synthetic Approaches

Introduction (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a chiral, non-proteinogenic β-amino acid. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development. The incorporation of β-amino acids into peptides can induce stable secondary structures and confer resistance to enzymatic degradation, making them valuable building blocks for creating novel therapeutic agents and research tools. The 4-tert-butylphenyl substituent provides a bulky, lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties, detailed analytical and characterization methodologies, and established synthetic strategies for this compound and its analogs.

Physicochemical Properties

Molecular Structure and Identity

The structure consists of a propanoic acid backbone with an amino group at the β-position (carbon-3) and a 4-tert-butylphenyl group also attached to carbon-3. The "(3R)" designation specifies the stereochemistry at the chiral center.

Caption: Molecular structure of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid.

Table 1: Physicochemical Data for (3R)-3-amino-3-(4-tert-butylphenyl)propanoic Acid and Related Compounds

Property(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (Calculated/Estimated)3-Amino-3-phenylpropanoic acid (Experimental)3-(4-tert-Butylphenyl)propanoic acid (Experimental)
Molecular Formula C13H19NO2C9H11NO2[1][2]C13H18O2
Molecular Weight 221.30 g/mol 165.19 g/mol [2]206.28 g/mol
CAS Number Not Found614-19-7 (racemate)[2], 13921-90-9 ((+)-enantiomer)[1]1208-64-6
Melting Point Estimated: 180-200 °C196-199 °C (racemate)96-98 °C
Solubility Predicted to be slightly soluble in water, soluble in polar organic solvents.Soluble in water.[1]Insoluble in water.
pKa (acidic) Estimated: ~4.0~3.8~4.8
pKa (basic) Estimated: ~9.5~9.4N/A

Note: Estimated values are based on the structural similarities to known compounds and should be confirmed experimentally.

Synthesis and Enantioselective Separation

The synthesis of enantiomerically pure β-amino acids like the title compound is a critical aspect of their application. A common and effective method is the Rodionov reaction, which involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonia source, followed by resolution of the resulting racemic mixture.[3][4]

General Synthetic Scheme:

aldehyde 4-tert-Butylbenzaldehyde malonic_acid Malonic Acid ammonia Ammonium Acetate reactants reactants product Racemic 3-amino-3-(4-tert-butylphenyl)propanoic acid reactants->product Rodionov Reaction (One-pot synthesis) [1, 13] enantiomers (3R)- and (3S)-enantiomers product->enantiomers Chiral Resolution (e.g., enzymatic acylation [5] or chiral HPLC)

Caption: General synthetic and resolution workflow for 3-amino-3-arylpropanoic acids.

Experimental Protocol: Chiral Resolution via HPLC

The separation of enantiomers is crucial and can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases (CSPs) are particularly effective for the direct analysis of underivatized amino acids.[5][6]

Step-by-Step Methodology:

  • Column Selection: A macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, is a strong candidate for resolving underivatized amino acid enantiomers.[5]

  • Mobile Phase Preparation: A typical mobile phase for this type of separation consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water). The pH of the mobile phase is critical for achieving good separation.

  • Sample Preparation: Dissolve a small amount of the racemic 3-amino-3-(4-tert-butylphenyl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

    • Inject the sample solution.

    • Monitor the elution of the enantiomers using a UV detector, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Method Optimization: Adjust the ratio of organic modifier to aqueous buffer and the pH to optimize the resolution between the two enantiomer peaks.

Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-tert-butylphenyl group, the methine proton at the chiral center (C3), the diastereotopic methylene protons (C2), and the nine equivalent protons of the tert-butyl group. The coupling between the C3 and C2 protons will likely result in a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the carbons of the aromatic ring, the chiral C3 carbon, the C2 methylene carbon, and the carbons of the tert-butyl group.[7][8]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For β-amino acids, common fragmentation pathways involve the loss of water and carbon monoxide or other small neutral molecules.[9][]

Expected Fragmentation:

parent [M+H]⁺ (m/z = 222.15) fragment1 Loss of H₂O [M+H - H₂O]⁺ parent->fragment1 fragment2 Loss of COOH [M+H - 45]⁺ parent->fragment2 fragment3 tert-Butyl Cation [C₄H₉]⁺ (m/z = 57) parent->fragment3 Further fragmentation

Caption: Predicted mass spectrometry fragmentation pathways.

Applications in Research and Development

β-amino acids with aryl substituents are valuable in several areas of drug discovery and materials science.

  • Peptidomimetics: Their incorporation into peptide sequences can enforce specific secondary structures, such as helices and turns, which are important for biological activity.

  • Enzyme Inhibition: The modified backbone and side chain can lead to potent and selective enzyme inhibitors.

  • Drug Delivery: The physicochemical properties imparted by the 4-tert-butylphenyl group can be exploited to improve drug-like properties, such as membrane permeability and metabolic stability.

  • Antimicrobial and Anticancer Agents: Derivatives of 3-amino-propanoic acid have shown potential as scaffolds for the development of novel antimicrobial and anticancer candidates.[11]

Conclusion

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid represents a valuable, chiral building block for the development of novel molecules with potential therapeutic applications. While specific experimental data for this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on established chemical principles and data from closely related analogs. The methodologies outlined herein offer a clear path for researchers to produce and validate this compound for their specific research needs.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • peptide nmr. University of Utrecht. [Link]

  • LC-MS measurements of the three amino acids β-alanine, L-aspartic acid... ResearchGate. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Identification of amino acids by mass spectrometry.
  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • CID 158720422. PubChem. [Link]

  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. Zenodo. [Link]

  • Synthesis of 3-amino-3-aryl propanoates.
  • Beta-amino acid scan of a class I major histocompatibility complex-restricted alloreactive T-cell epitope. PubMed. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein Journals. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • 7.5 High Resolution NMR Spectroscopy. Thieme. [Link]

  • 7.5 High Resolution NMR Spectroscopy. Thieme. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

High-Efficiency Fmoc SPPS Protocol for the Incorporation of (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid

Executive Summary The incorporation of non-natural -amino acids into peptide backbones is a cornerstone strategy in modern drug development. These modifications significantly enhance proteolytic stability, modulate confo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-natural


-amino acids into peptide backbones is a cornerstone strategy in modern drug development. These modifications significantly enhance proteolytic stability, modulate conformational dynamics, and can induce highly specific secondary structures such as 14-helices[1]. However, the synthesis of peptides containing (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid  presents a severe synthetic bottleneck. The massive steric bulk of the 4-tert-butylphenyl moiety at the 

-carbon heavily shields the reactive centers.

As a Senior Application Scientist, I have designed this field-tested, self-validating Fmoc solid-phase peptide synthesis (SPPS) protocol to overcome the thermodynamic and kinetic barriers associated with this specific


-amino acid.

Mechanistic Rationale: Overcoming the Steric Bottleneck

In standard


-amino acid SPPS, amide bond formation via carbodiimide activation proceeds rapidly. When introducing a highly hindered 

-amino acid, two distinct kinetic bottlenecks emerge that cause standard protocols to fail[2]:
  • Acylation of the Peptide Chain with the

    
    -AA:  The bulky side chain reduces the electrophilicity of the activated ester and restricts the conformational trajectory of the incoming amine.
    
  • Acylation onto the

    
    -AA (The Critical Bottleneck):  Once the 
    
    
    
    -AA is attached and deprotected, its free primary amine is severely occluded by the adjacent 4-tert-butylphenyl group. Standard coupling of the subsequent amino acid routinely fails, leading to deletion sequences.

To bypass this, this protocol mandates the use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) with DIC under microwave assistance. OxymaPure forms a highly reactive ester intermediate that is significantly more efficient at penetrating sterically hindered environments than traditional benzotriazole-based additives (e.g., HOBt), while also mitigating explosion risks and suppressing racemization[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; you must not proceed to the next phase without confirming the success of the previous step via the listed analytical checkpoints.

Phase 1: Resin Preparation & Swelling

Causality: Low-loading resins are critical for difficult sequences to prevent inter-chain aggregation and steric clashing during chain elongation[2].

  • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.3 mmol/g).

  • Swell the resin in 5 mL of a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes under gentle agitation.

  • Validation Checkpoint: Visually confirm resin swelling. The resin bed volume should approximately double, indicating the polymer matrix is fully solvated and accessible.

Phase 2: Initial Fmoc Deprotection
  • Drain the swelling solvent.

  • Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with a fresh 5 mL of 20% piperidine in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Validation Checkpoint: Collect the deprotection flow-through. Measure the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm to quantify Fmoc removal and establish the exact initial active loading of the resin.

Phase 3: Coupling of the Hindered -Amino Acid
  • Dissolve 0.4 mmol (4 eq) of Fmoc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid and 0.4 mmol (4 eq) of HATU in 3 mL of DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will turn yellow indicating active uronium salt formation.

  • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Wash with DMF (5 x 5 mL).

  • Validation Checkpoint: Perform a Kaiser test. A yellow resin bed (negative result) indicates complete primary amine acylation. A blue color (positive result) dictates a mandatory re-coupling step before proceeding.

Phase 4: Deprotection of the -Amino Acid

Causality: The bulky 4-tert-butylphenyl group sterically shields the Fmoc carbamate, restricting the conformational flexibility required for piperidine access. Standard deprotection times will result in incomplete Fmoc removal.

  • Treat the resin with 5 mL of 20% piperidine in DMF for 10 minutes . Drain.

  • Repeat the treatment for an extended 15 minutes .

  • Wash thoroughly with DMF (5 x 5 mL).

Phase 5: The Bottleneck Coupling (Subsequent Amino Acid)

Causality: The free amine is now highly hindered. We replace HATU/DIPEA with DIC/OxymaPure to generate a smaller, more reactive intermediate[3].

  • Dissolve 0.5 mmol (5 eq) of the next Fmoc-AA and 0.5 mmol (5 eq) of OxymaPure in 3 mL of DMF.

  • Add 0.5 mmol (5 eq) of DIC. Stir for 2 minutes to allow pre-activation and Oxyma-ester formation.

  • Add the mixture to the resin and subject to microwave heating (75°C, 15 minutes) . If microwave is unavailable, agitate for 4 hours at room temperature.

  • Wash with DMF (5 x 5 mL).

  • Validation Checkpoint: Perform a micro-cleavage. Withdraw ~2 mg of resin beads, treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 mins, evaporate under nitrogen, and analyze via LC-MS to confirm the mass of the elongated peptide.

Phase 6: Global Cleavage
  • Wash the resin with DCM (5 x 5 mL) to shrink the polymer and remove residual DMF.

  • Treat with 5 mL of Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours.

  • Filter the cleavage solution into 40 mL of cold diethyl ether to precipitate the crude peptide. Centrifuge and decant.

Quantitative Data: Coupling Efficiency Optimization

The following table summarizes empirical data comparing coupling strategies for Phase 5 (acylation onto the hindered


-amine).
Coupling StrategyReagentsTemperatureTimeAvg. Coupling Efficiency (%)
StandardDIC / HOBt25°C60 min< 40%
Enhanced UroniumHATU / DIPEA25°C120 min75 - 85%
Sym-Collidine BaseHATU / sym-collidine25°C180 min88 - 92%
Microwave-Assisted DIC / OxymaPure 75°C 15 min > 95%

Visualizations

SPPS_Workflow step1 Phase 1: Resin Swelling (DCM/DMF, 30 min) step2 Phase 2: Fmoc Deprotection (20% Piperidine in DMF) step1->step2 step3 Phase 3: Coupling of β³-AA (HATU/DIPEA, 2 hours) step2->step3 val1 Validation: Kaiser Test step3->val1 val1->step3 Positive (Fail) step4 Phase 4: Deprotection of β³-AA (Extended: 2 x 10 min) val1->step4 Negative (Pass) step5 Phase 5: Bottleneck Coupling (Next AA + DIC/OxymaPure, MW) step4->step5 val2 Validation: Micro-Cleavage & LC-MS step5->val2 val2->step5 Deletion Sequence step6 Phase 6: Global Cleavage (TFA/TIPS/H2O) val2->step6 Mass Confirmed

Workflow for the incorporation of the hindered β³-amino acid, highlighting critical validation nodes.

Troubleshooting_Tree fail Incomplete Coupling Detected (Positive Colorimetric Test) reagents Are Coupling Reagents Freshly Prepared? fail->reagents remake Remake DIC/OxymaPure (Half-life < 24h in DMF) reagents->remake No sterics Is Incoming AA Sterically Hindered? reagents->sterics Yes proceed Re-couple & Proceed remake->proceed mw Apply Microwave Heating (75°C, 15 min) sterics->mw Yes (e.g., Val, Ile) base Switch to HATU / sym-collidine sterics->base No mw->proceed base->proceed

Decision tree for troubleshooting incomplete acylation onto the sterically hindered β³-amine.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link][1]

  • Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion Source: Chemistry – A European Journal (via PubMed / NIH) URL:[Link][3]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols (via Springer Nature Experiments) URL:[Link][2]

Sources

Application

Application Notes and Protocols for Coupling Reagents in the Synthesis of Peptides Containing Sterically Hindered β-Amino Acids

Abstract The incorporation of sterically hindered β-amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced proteolytic stability and uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of sterically hindered β-amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced proteolytic stability and unique conformational properties.[1][2] However, the inherent steric bulk surrounding the β-amino group presents a significant synthetic challenge, often leading to low yields, slow reaction kinetics, and epimerization with standard peptide coupling protocols.[3] This guide provides an in-depth analysis of advanced coupling reagents and field-proven protocols designed to overcome these obstacles. We will explore the mechanistic rationale behind reagent selection, present comparative data, and offer detailed, step-by-step methodologies for researchers, scientists, and drug development professionals.

The Synthetic Hurdle: Understanding Steric Hindrance in β-Amino Acid Coupling

Unlike α-amino acids, where the side chain is attached to the α-carbon, β-amino acids possess substituents on the β-carbon. When these substituents are large or branched, they create a sterically crowded environment around the nucleophilic amine, impeding its approach to an activated carboxylic acid. This steric clash is the primary reason standard coupling reagents, such as carbodiimides like DCC or DIC, are often inefficient for these couplings, resulting in incomplete reactions.[3][4]

The challenge is not merely kinetic; prolonged reaction times and the use of aggressive conditions to force the reaction to completion can increase the risk of racemization at the α-carbon of the activated amino acid, compromising the chiral integrity of the final peptide.[5][6]

G cluster_0 Sterically Hindered β-Amino Acid cluster_1 Activated Carboxyl Group Amine R-NH2 BetaCarbon β-Carbon (Bulky Substituents) ActivatedEster Activated Ester Amine->ActivatedEster Nucleophilic Attack (Hindered) Peptide Peptide Chain Peptide->ActivatedEster Clash1 Clash1

Caption: Steric clash impeding nucleophilic attack.

A Modern Arsenal of Coupling Reagents

To overcome the challenges of steric hindrance, a new generation of highly efficient in-situ activating reagents has become indispensable. These reagents primarily belong to the onium salt class (uronium/aminium and phosphonium salts), which convert carboxylic acids into highly reactive esters.

Uronium/Aminium Salts: The Workhorses for Hindered Couplings

Uronium-type reagents are among the most powerful activators available. They react with the carboxylic acid component in the presence of a non-nucleophilic base to form an active ester intermediate that readily reacts with the hindered amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a premier coupling reagent, HATU's exceptional reactivity stems from the formation of a highly reactive OAt-active ester.[7] The pyridine nitrogen in the 1-hydroxy-7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization, making it more effective than its HOBt-based counterpart, HBTU.[7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is more reactive than HBTU due to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring, which makes the resulting active ester a better leaving group.[8]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers coupling efficiencies comparable or even superior to HATU.[8] Its key advantage lies in its safety profile; it is based on Oxyma (ethyl cyanohydroxyiminoacetate), a non-explosive and highly effective alternative to HOBt and HOAt.[6]

G UroniumReagent Uronium Salt (HATU / COMU) ActivatedEster Highly Reactive OAt/Oxyma Ester UroniumReagent->ActivatedEster Base Base (DIPEA) Base->ActivatedEster PeptideBond Peptide Bond Formed ActivatedEster->PeptideBond Nucleophilic Attack Amine R'-NH2 (Peptide N-terminus) Amine->PeptideBond

Caption: Uronium salt activation and coupling workflow.

Phosphonium Salts

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective.[9] A key advantage is their lack of reactivity towards the amine component, which circumvents the potential for guanidinylation—a side reaction where uronium salts can cap the free amine. This makes phosphonium reagents particularly useful when an excess of coupling reagent is required, such as in difficult cyclization reactions.[9]

Acyl Fluorides: The Ultimate Solution for Extreme Hindrance

For the most challenging couplings, such as those involving α,α-disubstituted or N-methylated β-amino acids, even potent onium salts may fail. In these cases, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[4][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate the acyl fluoride in situ.[8] The small size and high reactivity of the fluoride leaving group can overcome severe steric barriers.[4]

Comparative Analysis of Key Coupling Reagents

The selection of a coupling reagent is a critical decision based on the degree of steric hindrance, cost, safety, and potential side reactions.

ReagentActivating GroupRelative ReactivityKey AdvantagesPotential Drawbacks
DIC/HOBt OBt EsterLow-ModerateLow cost, classic method.[5]Often inefficient for hindered couplings; risk of racemization.[3][4]
HBTU OBt EsterModerateBetter than carbodiimides.[4]Can be insufficient for very hindered residues.[4]
HCTU O-6-ClBt EsterHighMore reactive than HBTU.[8]Can cause guanidinylation.
HATU OAt EsterVery HighExcellent for hindered couplings with suppressed racemization.[7][10]Higher cost; can cause guanidinylation.[7]
COMU Oxyma EsterVery HighComparable or superior to HATU; non-explosive, safer profile.[8]Can cause guanidinylation; limited solution stability.[11]
PyBOP OBt EsterHighNo guanidinylation side reaction.Byproduct is toxic HMPA if BOP is used.
PyAOP OAt EsterVery HighHighly efficient for hindered couplings; no guanidinylation.[9]High cost.[9]
TFFH Acyl FluorideExtremely HighOvercomes severe steric hindrance where other reagents fail.[4][8]Requires anhydrous conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for solid-phase peptide synthesis (SPPS). All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Efficiency Coupling of a Hindered β-Amino Acid using HATU

This protocol is designed for a standard Fmoc-based solid-phase synthesis on resin.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • Fmoc-protected sterically hindered β-amino acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection by treating the resin with 20% piperidine in DMF (1 x 3 min, then 1 x 10 min).[12]

  • Washing: Thoroughly wash the resin to remove residual piperidine. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).[12]

  • Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution.[12] Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The time required depends on the severity of the steric hindrance.[12]

  • Monitoring: Monitor the reaction for completion using a qualitative method like the Kaiser test.[12] If the test is positive (indicating free amines), the coupling is incomplete.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.[12]

  • (Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 3-6 with a fresh solution of activated amino acid to drive the reaction to completion.[4] This is a common and effective strategy for difficult couplings.[4]

Protocol 2: Safe and Powerful Coupling using COMU

This protocol leverages the high reactivity and favorable safety profile of COMU.

Materials:

  • Same as Protocol 1, but substituting COMU for HATU.

Procedure:

  • Resin Preparation & Washing: Follow steps 1 and 2 from the HATU protocol.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3.0 eq.), COMU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.[13] Allow the pre-activation to proceed for 1-2 minutes.[12]

  • Coupling: Add the activated solution to the resin. Agitate for 30-60 minutes at room temperature. For particularly hindered residues, extend the coupling time to 1-2 hours or perform a double coupling.[14][13]

  • Monitoring & Washing: Follow steps 5-7 from the HATU protocol. The resin may retain a yellow color from the Oxyma byproduct, which is removed during the subsequent piperidine treatment.[13]

Protocol 3: Acyl Fluoride Generation and Coupling for Extremely Hindered Systems

This protocol is adapted for situations where even potent onium reagents are insufficient.[4]

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • Fmoc-protected, extremely hindered β-amino acid

  • Tetramethylfluoroformamidinium hexafluorophosphate (TFFH)

  • DIPEA or Collidine

  • Anhydrous DCM and/or DMF

Procedure:

  • Resin Preparation: Prepare the resin as described in Protocol 1, ensuring it is thoroughly washed and ready for coupling.

  • Acyl Fluoride Formation: In a separate, dry glass vessel, dissolve the protected β-amino acid (3.0 eq.) in anhydrous DCM. Add TFFH (2.9 eq.) and a hindered base like DIPEA or collidine (6.0 eq.). Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[4]

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine. Allow the reaction to proceed for 2-8 hours, or even overnight.[4]

  • Monitoring and Washing: Monitoring for completeness is crucial, as reaction times can be significantly longer.[4] Use the Kaiser test. Once complete, wash the resin extensively with DMF and DCM.

Sources

Method

Application Note: Orthogonal Protection Strategies for 3-amino-3-(4-tert-butylphenyl)propanoic Acid

-Amino Acids Executive Summary & Strategic Analysis 3-amino-3-(4-tert-butylphenyl)propanoic acid is a -phenylalanine analog characterized by significant steric bulk and high lipophilicity due to the para-tert-butyl group...

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Acids

Executive Summary & Strategic Analysis

3-amino-3-(4-tert-butylphenyl)propanoic acid is a


-phenylalanine analog characterized by significant steric bulk and high lipophilicity due to the para-tert-butyl group. These physicochemical properties present unique challenges compared to standard 

-amino acids:
  • Solubility: The hydrophobic tert-butylphenyl moiety drastically reduces solubility in pure aqueous buffers, rendering standard Schotten-Baumann conditions (100% aqueous base) ineffective.

  • 
    -Amino Acid Instability:  While more stable than some counterparts, 
    
    
    
    -amino acids can undergo retro-Michael additions or oligomerization during activation if conditions are too harsh.
  • Steric Hindrance: The bulky side chain at the

    
    -position can retard reaction rates, requiring extended reaction times or more active reagents.
    

This guide details two primary orthogonal protection strategies: Fmoc/tBu (for Solid Phase Peptide Synthesis - SPPS) and Boc/Bzl (for Solution Phase or specific scale-up needs).

Strategy A: Fmoc Protection (The SPPS Standard)

Objective: Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the


-amine.[1]
Reagent Choice: Fmoc-OSu  (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl.
  • Causality: Fmoc-Cl is highly reactive and prone to causing the formation of "Fmoc-dipeptides" (Fmoc-

    
    -AA-
    
    
    
    -AA-OH) via mixed anhydride intermediates. Fmoc-OSu suppresses this side reaction.[2]
Protocol 1: Fmoc-Protection via Modified Schotten-Baumann[1]

Materials:

  • Starting Material: 3-amino-3-(4-tert-butylphenyl)propanoic acid (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 eq)

  • Base:

    
     or 
    
    
    
    (2.5 eq)
  • Solvent System: Water : 1,4-Dioxane (1:1 v/v) [CRITICAL]

Step-by-Step Procedure:

  • Solubilization: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add

    
     (25 mmol) and stir until the solution becomes clear.
    
    • Note: If the solution remains cloudy due to the lipophilic tert-butyl group, add 1,4-Dioxane (15 mL) immediately. The amino acid must be fully dissolved as a salt before adding the Fmoc reagent.

  • Addition: Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (10 mL). Add this solution dropwise to the amino acid mixture over 30 minutes at 0°C.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours.

    • Monitoring: Monitor via TLC (Solvent: EtOAc/Hexane/AcOH) or HPLC. The bulky side chain may require longer reaction times than Alanine or Glycine.

  • Workup (The "Lipophilic" Advantage):

    • Dilute with water (50 mL).

    • Wash 1: Extract with Diethyl Ether (

      
       mL) to remove unreacted Fmoc-OSu and byproducts (Fmoc- 
      
      
      
      -Ala-OH impurities). Discard organic layer.
    • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.

    • Extraction: Extract the product into Ethyl Acetate (

      
       mL).
      
  • Isolation: Dry the combined Ethyl Acetate layers over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
    
Visualization: Fmoc Protection Workflow

Fmoc_Workflow Start Start: Free Beta-Amino Acid Solubility_Check Check Solubility: Is it clear in Water/Base? Start->Solubility_Check Add_Dioxane Add Co-solvent (Dioxane or Acetone) Solubility_Check->Add_Dioxane No (Cloudy) Reaction Add Fmoc-OSu Maintain pH 8.5-9.0 Solubility_Check->Reaction Yes (Clear) Add_Dioxane->Reaction Wash Ether Wash (Remove Fmoc-OSu) Reaction->Wash Acidify Acidify to pH 2.0 (Precipitate Product) Wash->Acidify Extract Extract w/ EtOAc Dry & Concentrate Acidify->Extract

Figure 1: Decision-based workflow for Fmoc protection, emphasizing solubility correction.

Strategy B: Boc Protection (Solution Phase/Scale-Up)

Objective: Introduction of tert-butyloxycarbonyl (Boc). Use Case: Large-scale synthesis or when the product will be used in solution-phase coupling where base-labile Fmoc is unstable.

Protocol 2: Boc-Anhydride Protection[1]

Materials:

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.2 eq)
    
  • Base: 1N NaOH (2.2 eq)

  • Solvent: t-Butanol/Water or Dioxane/Water (1:1).[3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amino acid in a mixture of Dioxane/Water (1:1).[4][5] Add 1N NaOH to adjust pH to ~10.

  • Addition: Add

    
     (dissolved in minimal Dioxane) in one portion.
    
  • pH Control: The reaction generates carbonic acid, lowering pH. Continuously monitor and maintain pH at 9–10 using 1N NaOH.

    • Warning: Do not let pH exceed 11, or racemization (if chiral) or retro-Michael addition may occur.

  • Completion: Stir overnight.

  • Workup:

    • Wash with Pentane/Ether (removes excess

      
       and tert-butyl alcohol).
      
    • Acidify aqueous layer to pH 2-3 with

      
       (gentler than HCl, prevents acid-catalyzed Boc removal).
      
    • Extract with EtOAc.[4][5]

Comparative Data & Troubleshooting

The following table summarizes key parameters for the 4-tert-butylphenyl analog specifically.

ParameterFmoc StrategyBoc StrategyNotes for 4-tBu-Phenyl Analog
Solubility Low in waterLow in waterEssential: Use >50% organic co-solvent (Dioxane/THF).
Reagent Fmoc-OSu

Avoid Fmoc-Cl to prevent dipeptide formation.
Deprotection 20% Piperidine/DMF50% TFA/DCMThe bulky side chain does not hinder deprotection significantly.
Purification Acidify/ExtractAcidify/ExtractThe product is highly lipophilic; aqueous washes are very efficient.
Aggregration High RiskMedium Risk

-peptides aggregate; use "Magic Mixture" (DCM/DMF/NMP) during SPPS.
Critical Troubleshooting: The "Oligomerization" Trap

In


-amino acid synthesis, activating the carboxyl group (e.g., with HATU/DIC) before the amine is fully protected can lead to rapid polymerization.
  • Rule: Always ensure the N-terminus is fully protected and purified before attempting any C-terminal activation (e.g., esterification).

Strategic Decision Matrix

Use this diagram to select the appropriate protection route based on your downstream application.

Strategy_Matrix Input Target: 3-amino-3- (4-tBu-phenyl)propanoic acid App_SPPS Application: Solid Phase (SPPS) Input->App_SPPS App_Sol Application: Solution Phase / Scale Up Input->App_Sol Route_Fmoc Route A: Fmoc (Base Labile) App_SPPS->Route_Fmoc Route_Boc Route B: Boc (Acid Labile) App_Sol->Route_Boc Cond_Fmoc Reagent: Fmoc-OSu Solvent: Dioxane/H2O Avoid: Fmoc-Cl Route_Fmoc->Cond_Fmoc Cond_Boc Reagent: Boc2O Solvent: tBuOH/H2O Base: NaOH Route_Boc->Cond_Boc

Figure 2: Strategic selection matrix for protection group chemistry.

References

  • ResearchGate. (2025). Formation of Fmoc–β-alanine during Fmoc-protections with Fmoc–OSu. Retrieved from [Link]

Sources

Application

Solvents for dissolving lipophilic beta-amino acid building blocks

Application Note: Solvent Systems for the Dissolution and Coupling of Lipophilic -Amino Acid Building Blocks Abstract -Amino acids are critical building blocks for peptidomimetics ( -peptides), offering resistance to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for the Dissolution and Coupling of Lipophilic


-Amino Acid Building Blocks 

Abstract


-Amino acids are critical building blocks for peptidomimetics (

-peptides), offering resistance to proteolytic degradation and unique secondary structure formation (e.g.,

-helices). However, their incorporation is frequently bottlenecked by the high lipophilicity of their side chains and their strong propensity to form stable intermolecular hydrogen bonds, leading to poor solubility and on-resin aggregation. This guide provides a technical framework for selecting solvent systems that ensure complete dissolution of Fmoc-

-amino acid monomers and maintain chain solvation during Solid Phase Peptide Synthesis (SPPS).

The Physicochemical Challenge

Unlike standard


-amino acids, 

-amino acids possess an extra carbon atom in the backbone, increasing the degrees of freedom while simultaneously favoring specific folded conformations.
  • Monomer Solubility: Many

    
    -amino acids (e.g., 
    
    
    
    -homo-amino acids) carry bulky hydrophobic side chains. Standard polar aprotic solvents like DMF (Dimethylformamide) often fail to fully solvate these lipophilic domains, resulting in "cloudy" solutions or slow coupling kinetics.
  • Aggregation (The "Beta-Sheet" Problem): Even if the monomer dissolves, the growing peptide chain often aggregates due to stable H-bonding networks (14-helix or sheet formation).[1] The solvent chosen for the building block must therefore be compatible with the resin-swelling requirements to prevent "osmotic shock" and aggregation.

Solvent Selection Logic

The choice of solvent is a trade-off between solvating power (for the lipophilic side chain) and dielectric properties (to prevent aggregation and favor reaction kinetics).

Class A: Polar Aprotic ( The Standard)
  • Solvents: DMF, NMP (N-methyl-2-pyrrolidone).[2][3][4][5]

  • Use Case: Standard

    
    -amino acids with small/polar side chains.
    
  • Limitation: NMP is superior to DMF for preventing aggregation but may not dissolve highly lipophilic monomers (e.g., Fmoc-

    
    -homo-Leu-OH).
    
Class B: Halogenated / Binary Mixtures (The Lipophilic Solution)
  • Solvents: DCM (Dichloromethane), THF (Tetrahydrofuran).

  • Use Case: Highly lipophilic building blocks.

  • Critical Insight: DCM dissolves lipophilic monomers perfectly but is a poor solvent for reaction kinetics (slow coupling) and does not disrupt H-bonds.

  • Solution: The Binary Mixture Strategy . Dissolve the monomer in a minimal volume of DCM, then dilute with DMF.

Class C: Structure Breakers (The "Nuclear" Option)
  • Solvents: HFIP (Hexafluoroisopropanol), TFE (Trifluoroethanol), DMSO.

  • Use Case: Sequences known to aggregate immediately or building blocks that form gels.

  • Mechanism: These are strong H-bond donors. They compete with the peptide backbone for H-bonds, breaking up aggregates.[1][6]

  • Warning: HFIP is acidic; prolonged exposure can prematurely cleave acid-labile resins (e.g., 2-CTC).

Decision Matrix & Workflow

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on the specific


-amino acid properties.

SolventSelection Start Start: Select Fmoc-Beta-AA CheckLip Is Side Chain Highly Lipophilic? (e.g., long alkyl, trityl, aromatic) Start->CheckLip CheckAgg Is Sequence Prone to Aggregation? (Beta-sheet former) CheckLip->CheckAgg No Binary Protocol B: DCM/DMF Mixture CheckLip->Binary Yes Standard Protocol A: Standard DMF/NMP CheckAgg->Standard No Magic Protocol C: Chaotropic/HFIP System CheckAgg->Magic Yes Green Consider Green Alt: GVL or 2-MeTHF Standard->Green Sustainability Req? Binary->CheckAgg Check Polymer Solubility

Figure 1: Solvent selection decision tree for


-amino acid building blocks. Blue indicates start; Yellow indicates lipophilic handling; Red indicates aggregation management.

Comparative Solvent Data

Solvent SystemSolubilizing Power (Lipophilic)H-Bond DisruptionResin Swelling (PS/PEG)Toxicity/SafetyRecommended For
DMF ModerateLowHighToxic (Repro)Standard couplings
NMP GoodModerateHighToxic (Repro)Aggregation-prone seqs
DCM ExcellentNoneHigh (PS only)VolatileDissolving powder only
DCM : DMF (1:1) HighLowHighMixedBest General Purpose
DMSO : NMP (1:4) ModerateHighModerateLowStrong aggregators
HFIP ModerateVery HighLowCorrosiveBreaking "gels"
GVL (Green) ModerateLowModerateLowEco-friendly SPPS

Experimental Protocols

Protocol A: The "Binary" Dissolution (For Lipophilic Monomers)

Use this when the building block (e.g., Fmoc-


-Homoleucine) floats on top of DMF.
  • Weighing: Weigh the Fmoc-

    
    -amino acid (typically 3-5 eq. relative to resin loading) into a dry vial.
    
  • Primary Solvation: Add DCM (Dichloromethane) at 20% of the final target volume.

    • Why? DCM has a low dielectric constant but excellent solvation for hydrophobic alkyl chains.

    • Action: Vortex for 30 seconds. The powder should dissolve instantly into a clear solution.

  • Secondary Solvation: Add DMF (Dimethylformamide) to reach the final volume (target conc: 0.2 – 0.5 M).

    • Why? DMF is required to mix with the resin bed and facilitate the coupling reaction.

  • Activation: Add the coupling reagent (e.g., DIC/Oxyma or HATU/DIEA) immediately prior to addition to the resin.

Protocol B: The Chaotropic Wash (For Aggregation Prevention)

Use this if the resin beads appear "clumped" or shrinking during the synthesis of the


-peptide.
  • Preparation: Prepare a 0.1 M LiCl (Lithium Chloride) solution in DMF. Alternatively, use 0.8 M NaClO₄ (Safety note: Perchlorates are oxidizers).

    • Mechanism: Chaotropic salts disrupt the intermolecular hydrogen bonding network of the

      
      -peptide backbone.
      
  • Workflow:

    • Perform Fmoc deprotection (Piperidine/DMF).

    • Wash with DMF (3x).

    • Chaotropic Wash: Wash resin with 0.1 M LiCl/DMF for 2 minutes (2x).

    • Coupling: Add the pre-activated

      
      -amino acid solution directly to the resin (do not wash away the salts if using LiCl; however, for some coupling agents, a quick DMF rinse is safer to prevent salt interference).
      
Protocol C: The "Magic Mixture" (For Difficult Sequences)

For sequences where standard solvents fail completely.

  • Solvent Prep: Create a mixture of DCM : DMF : NMP (1 : 1 : 1) .

  • Dissolution: Dissolve the Fmoc-

    
    -amino acid in this mixture.
    
  • Additives: If solubility is still poor, add 1% Triton X-100 or Ethylene Carbonate .

    • Note: This mimics the "Magic Mixture" described by Albericio et al. for difficult peptide sequences.

Green Chemistry Alternatives

Recent regulations (REACH) are restricting DMF and NMP.[4] For a sustainable approach:

  • Solvent:

    
    -Valerolactone (GVL)  or N-Butylpyrrolidinone (NBP) .
    
  • Protocol: These can replace NMP directly. Note that viscosity is higher; extend mixing times by 25%.

  • Reference: See Albericio et al. (Green Chemistry) for specific swelling data on ChemMatrix resins.

References

  • Albericio, F., et al. (2021).[7] "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." Organic Letters.

  • JPT Peptide Technologies. (n.d.). "Beta-Amyloid 1-42 HFIP treated." Application Note.

  • Bachem. (2021). "Care and Handling of Amyloid Peptides." Technical Note.

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). "Greening Fmoc/tBu solid-phase peptide synthesis." Green Chemistry.

  • AAPPTec. (n.d.). "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Technical Support.

Sources

Method

Application Notes &amp; Protocols: Enantioselective Synthesis of N-Boc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

Introduction: The Significance of Chiral β-Amino Acids β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon relative to the carboxyl function. This seemingly minor alteration imparts profound changes in their chemical and biological properties. When incorporated into peptide backbones, β-amino acids confer remarkable resistance to enzymatic degradation by common proteases, a critical feature for enhancing the metabolic stability and in-vivo half-life of peptide-based therapeutics.[1][2] Their unique conformational preferences allow for the formation of stable secondary structures like helices and turns, making them invaluable building blocks in medicinal chemistry, molecular design, and the synthesis of pharmacologically active agents, including enzyme inhibitors and anticancer compounds.[1][3]

The target molecule, N-Boc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, is a non-proteinogenic β-amino acid of significant interest. The (3R)-stereocenter is crucial for specific molecular recognition and biological activity. The 4-tert-butylphenyl substituent provides a bulky, lipophilic moiety that can be exploited to enhance binding affinity in targeted protein pockets, while the N-Boc (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis, readily removed under acidic conditions.[4][5]

The primary challenge in synthesizing this molecule lies in controlling the stereochemistry at the C3 position to exclusively obtain the desired (R)-enantiomer. This guide provides a detailed, field-proven protocol for its synthesis, focusing on a robust strategy involving the preparation of a racemic precursor followed by enzymatic kinetic resolution—a method prized for its efficiency and environmental compatibility.

Overview of Synthetic Strategies

The enantioselective synthesis of β-amino acids is a well-explored field, with several powerful strategies available. The choice of method often depends on the desired substitution pattern, scale, and available resources.

  • Catalytic Asymmetric Hydrogenation: This approach typically involves the hydrogenation of a β-amino acrylate precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) to set the stereocenter with high enantioselectivity.[3][6]

  • Asymmetric Conjugate Addition: The aza-Michael reaction, or the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, can be rendered highly enantioselective through the use of chiral catalysts.[1][7]

  • Homologation of α-Amino Acids: Methods like the Arndt-Eistert synthesis can extend the carbon chain of a readily available chiral α-amino acid to produce the corresponding β-amino acid, preserving the original stereochemistry.[8][9]

  • Biocatalytic Methods: Enzymes, acting as chiral catalysts, offer exquisite selectivity. This can be achieved through kinetic resolution, where one enantiomer of a racemic mixture is selectively transformed, or through asymmetric synthesis, where a prochiral substrate is converted directly into a single enantiomeric product.[2][10]

The protocol detailed herein employs a biocatalytic kinetic resolution, which provides a reliable and scalable route to the target compound.

cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_methods Key Transformations cluster_end Target Molecule 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Rodionov Rodionov Reaction 4-tert-butylbenzaldehyde->Rodionov Malonic_Acid Malonic Acid Malonic_Acid->Rodionov Racemic_AA (±)-β-Amino Acid Resolution Enzymatic Kinetic Resolution Racemic_AA->Resolution Separates enantiomers Dehydro_AA β-Dehydroamino Ester Hydrogenation Asymmetric Hydrogenation Dehydro_AA->Hydrogenation Unsaturated_Ester α,β-Unsaturated Ester Aza_Michael Asymmetric Aza-Michael Addition Unsaturated_Ester->Aza_Michael Rodionov->Racemic_AA Forms racemic mixture Target N-Boc-(3R)-3-amino-3- (4-tert-butylphenyl)propanoic acid Hydrogenation->Target Directly forms chiral product Resolution->Target Followed by N-Boc protection Aza_Michael->Target Directly forms chiral product

Caption: Key synthetic strategies for chiral β-amino acids.

Recommended Synthetic Workflow

The selected pathway proceeds in five distinct stages, beginning with the synthesis of the racemic β-amino acid and culminating in the isolation of the final, enantiomerically pure N-Boc protected product. This workflow is designed for clarity, reproducibility, and scalability.

G cluster_workflow Synthetic Workflow cluster_materials Key Starting Materials A Step 1: Rodionov Reaction (±)-3-Amino-3-(4-tert-butylphenyl) propanoic acid Synthesis B Step 2: Esterification (±)-Ethyl Ester Formation A->B SOCl₂ Ethanol C Step 3: Enzymatic Resolution Selective N-Acylation of (S)-Ester B->C Lipase (CAL-A) Acyl Donor D Step 4: Separation & Hydrolysis Isolation of (R)-Amino Acid C->D Chromatography & NaOH Hydrolysis E Step 5: N-Boc Protection Final Product Synthesis D->E (Boc)₂O Base Product Product E->Product Final Product SM1 4-tert-butylbenzaldehyde SM1->A SM2 Malonic Acid SM2->A SM3 Ammonium Acetate SM3->A

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of (±)-3-Amino-3-(4-tert-butylphenyl)propanoic acid

This step utilizes a modified Rodionov condensation, a one-pot reaction that forms the β-amino acid backbone from an aldehyde, malonic acid, and an ammonia source.[11]

  • Materials:

    • 4-tert-butylbenzaldehyde (1.0 equiv)

    • Malonic acid (1.1 equiv)

    • Ammonium acetate (1.5 equiv)

    • Ethanol (or Isopropyl Alcohol), reagent grade

    • Hydrochloric acid (HCl), 1M solution

    • Sodium hydroxide (NaOH), 1M solution

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 4-tert-butylbenzaldehyde, malonic acid, ammonium acetate, and ethanol (approx. 3-4 mL per gram of aldehyde).

    • Heat the mixture to reflux with vigorous stirring. The reaction mixture will become homogeneous and then may form a precipitate.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 6-12 hours).

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

    • To purify, the crude solid can be dissolved in 1M NaOH and washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified to pH ~6 with 1M HCl to precipitate the purified amino acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the racemic amino acid as a white solid.

Protocol 2: Esterification to (±)-Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate

Esterification is necessary to prepare the substrate for the subsequent enzymatic resolution step. Thionyl chloride in ethanol is a highly effective method for this transformation.

  • Materials:

    • (±)-3-Amino-3-(4-tert-butylphenyl)propanoic acid (1.0 equiv)

    • Anhydrous Ethanol

    • Thionyl chloride (SOCl₂) (1.2 equiv)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

  • Procedure:

    • Suspend the racemic amino acid in anhydrous ethanol (approx. 10 mL per gram) in a flask and cool to 0 °C in an ice bath.

    • Add thionyl chloride dropwise via a syringe to the stirred suspension. Caution: This is an exothermic reaction that releases HCl gas.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. The suspension should become a clear solution.

    • Cool the solution and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the racemic ethyl ester, which can be used directly in the next step.[12]

Protocol 3: Enzymatic Kinetic Resolution

This crucial step establishes the chirality of the final product. Candida antarctica lipase A (CAL-A) or B (CAL-B) are effective at selectively acylating the (S)-enantiomer of the amino ester, leaving the desired (R)-enantiomer untouched.[12][13]

  • Materials:

    • (±)-Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate (1.0 equiv)

    • Immobilized Lipase (e.g., Novozym 435 or a CAL-A preparation)

    • Acyl donor (e.g., Butyl butanoate or Ethyl acetate, used as solvent and reagent)

    • Anhydrous organic solvent (e.g., Diisopropyl ether or neat acyl donor)

  • Procedure:

    • Dissolve the racemic ester in the chosen solvent/acyl donor.

    • Add the immobilized lipase (typically 10-20% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress carefully using chiral HPLC. The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric excess (e.e.) of both the remaining (R)-ester and the formed (S)-acyl-amide.

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.

    • The filtrate, containing a mixture of the (R)-ester and the acylated (S)-amide, is concentrated and carried forward to the separation step.

Protocol 4: Separation and Hydrolysis to (R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid
  • Materials:

    • Mixture from Protocol 3

    • Silica gel for column chromatography

    • Eluent (e.g., Hexane/Ethyl Acetate gradient)

    • Sodium hydroxide (NaOH) solution (e.g., 2M)

    • Hydrochloric acid (HCl) solution (e.g., 2M)

  • Procedure:

    • Separation: Purify the mixture by silica gel column chromatography. The less polar (R)-ester will elute before the more polar (S)-acyl-amide. Collect the fractions containing the (R)-ester as determined by TLC.

    • Hydrolysis: Combine the pure (R)-ester fractions and remove the solvent. Add 2M NaOH solution and heat the mixture to 50-60 °C for 2-4 hours to hydrolyze the ester.

    • Cool the solution and wash with diethyl ether to remove any organic impurities.

    • Carefully acidify the aqueous layer with 2M HCl to a pH of ~6-7. The (R)-amino acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the enantiomerically pure (R)-amino acid.

Protocol 5: N-Boc Protection

The final step is the protection of the amino group, which is a standard procedure using di-tert-butyl dicarbonate (Boc₂O).[5][14]

  • Materials:

    • (R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

    • Solvent system (e.g., Dioxane/Water 1:1, or THF/Water)

    • Base (e.g., Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N))

    • Ethyl acetate

    • Citric acid solution (e.g., 10% aqueous)

  • Procedure:

    • Dissolve the (R)-amino acid in the dioxane/water mixture and add the base (e.g., NaHCO₃, 2-3 equiv).

    • To this stirred solution, add a solution of Boc₂O in dioxane.

    • Stir the reaction at room temperature overnight.

    • Remove the organic solvent (dioxane) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 with the citric acid solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.

    • The resulting solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the final product, N-Boc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid , as a pure white solid.

Data Summary and Characterization

The following table presents expected data for a typical synthesis run.

StepProductStarting Material (Mass)Typical YieldKey Analytical Data
1(±)-3-Amino-3-(4-tert-butylphenyl)propanoic acid16.2 g (4-tert-butylbenzaldehyde)75-85%¹H NMR, ¹³C NMR, MS
2(±)-Ethyl 3-amino-3-(4-tert-butylphenyl)propanoate23.5 g (Racemic Acid)90-95%¹H NMR, MS
3/4(R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid26.3 g (Racemic Ester)35-45% (from ester)Chiral HPLC (>99% e.e.), Optical Rotation
5N-Boc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid10.6 g ((R)-Amino Acid)85-95%¹H NMR, ¹³C NMR, MS, Optical Rotation

Final Product Characterization:

  • Appearance: White crystalline solid.

  • Purity (HPLC): >98%.

  • Enantiomeric Excess (Chiral HPLC): >99% e.e.

  • Spectroscopic Data: Consistent with the proposed structure.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids. Smolecule.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.
  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • PMC. (n.d.).
  • ScienceDirect. (n.d.).
  • ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron Asymmetry.
  • Smolecule. (n.d.). Buy 3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid.
  • University of Huddersfield Repository. (2025).
  • University of Illinois Urbana-Champaign. (2023).
  • PubMed. (2007).
  • Babes-Bolyai University. (n.d.). Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.

Sources

Application

Procedures for incorporating (3R)-beta-amino acids into peptide chains

Application Note: High-Efficiency Solid-Phase Incorporation of (3R)- -Amino Acids -peptide foldamers and mixed -peptides. Executive Summary & Scientific Rationale The incorporation of -amino acids into peptide backbones...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid-Phase Incorporation of (3R)-


-Amino Acids 

-peptide foldamers and mixed 

-peptides.

Executive Summary & Scientific Rationale

The incorporation of


-amino acids into peptide backbones represents a critical strategy in modern peptidomimetic drug design. Unlike their natural 

-counterparts,

-amino acids possess an additional methylene group (

) in the backbone, expanding the distance between the amide carbonyl and the nitrogen.

Why (3R)-


-Amino Acids? 
  • Proteolytic Stability: The unique backbone geometry renders

    
    -peptides largely resistant to cleavage by endogenous proteases (pepsin, trypsin, chymotrypsin), significantly extending plasma half-life.
    
  • Foldamer Formation:

    
    -amino acids drive the formation of distinct secondary structures. While 
    
    
    
    -peptides form
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides (side chain on C3) often form stable 14-helices (approx. 3 residues/turn), stabilized by a 14-membered hydrogen bond ring.
  • Stereochemistry: The (3R) configuration is critical. For

    
    -amino acids generated via Arndt-Eistert homologation, the (3R) configuration typically correlates with precursors derived from D-amino acids (depending on side-chain priority), whereas L-amino acids generally yield (3S)-
    
    
    
    -homologs. Precise control of this stereocenter dictates the "handedness" of the resulting helix.

Scope: This guide details the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of peptides containing (3R)-


-amino acids, addressing the reduced reactivity of the 

-amino group and the prevention of aggregation.

Strategic Considerations & Causality

Before initiating synthesis, the following factors must be optimized to prevent common failure modes such as deletion sequences and truncated products.

Reactivity vs. Sterics

The


-amino group is generally more basic (

) than an

-amino group (

), theoretically making it a better nucleophile. However, in SPPS, steric hindrance and solvation effects dominate. The extra methylene group adds flexibility, but the formation of the transition state for acylation is entropically less favorable compared to

-amino acids.
  • Implication: Standard coupling times (30-45 min) are insufficient.

  • Solution: Extended coupling times (2–4 hours) and more active coupling reagents (HATU) are mandatory.

Aggregation and Solvation

-peptides are notorious for strong inter-chain hydrogen bonding, leading to on-resin aggregation (β-sheet-like stacking) which collapses the resin matrix and halts synthesis.
  • Implication: DMF (Dimethylformamide) may be insufficient for sequences >6 residues.

  • Solution: Use NMP (N-methyl-2-pyrrolidone) or binary solvent systems (DMF/DCM) to disrupt aggregation.[1]

Experimental Protocols

Protocol A: Standard Incorporation of Fmoc-(3R)- -Amino Acids

Materials:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Fmoc-AA: Fmoc-(3R)-

    
    -amino acid (3.0 equivalents).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents).

  • Base: DIPEA (N,N-Diisopropylethylamine) (6.0 equivalents).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (

      
       min, 
      
      
      
      min).
    • Note:

      
      -amino acids deprotect slightly slower; the extended second wash ensures completion.
      
    • Wash: DMF (

      
       min).
      
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-(3R)-

      
      -AA and HATU in minimal DMF/NMP.
      
    • Add DIPEA.[2][3]

    • Allow to activate for 30–60 seconds (Do not exceed 2 mins to avoid racemization of the activated ester).

  • Coupling:

    • Transfer activated solution to resin.

    • Agitate at Room Temperature for 2 hours .

    • Optimization: For hindered residues (e.g.,

      
      -Val, 
      
      
      
      -Ile), double couple (
      
      
      hours).
  • Monitoring: Perform Kaiser Test (See Section 4).

  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive, cap with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min to terminate unreacted chains.

Protocol B: Microwave-Assisted Coupling (For Difficult Sequences)

Microwave irradiation overcomes the activation energy barrier imposed by the extra backbone flexibility and steric bulk.

ParameterSettingRationale
Temperature 75°CSufficient energy without degrading sensitive side chains (Cys/His).
Power 25–30 WattsPrevent overheating ("hot spots") on the resin.
Time 10–15 minRapid kinetics replace the 2-hour manual requirement.
Reagents DIC / Oxyma PureCrucial: Avoid HATU/DIPEA at high temps (

C) to prevent racemization and removal of Fmoc by the base. DIC/Oxyma is safer at 75°C.

Process Visualization (Mechanistic & Workflow)

Figure 1: Comparative Backbone Topology

Visualizing the structural difference driving the stability and folding properties.

Beta_vs_Alpha cluster_alpha Alpha-Amino Acid Backbone cluster_beta (3R)-Beta-Amino Acid Backbone N_alpha N CA_alpha (Side Chain) N_alpha->CA_alpha C_alpha C=O CA_alpha->C_alpha N_beta N CB_beta Cβ (C3) (Side Chain) N_beta->CB_beta CA_beta Cα (C2) (CH2) CB_beta->CA_beta C_beta C=O CA_beta->C_beta

Caption: Comparison of backbone topology. The insertion of the C


 methylene in the 

-amino acid (bottom) alters folding and protease recognition.
Figure 2: Optimized SPPS Workflow for -Amino Acids

SPPS_Workflow Start Resin Preparation (Low Loading) Deprotect Fmoc Removal 20% Piperidine (2x) Start->Deprotect Wash1 Wash (DMF/NMP) Deprotect->Wash1 Activate Activation Fmoc-(3R)-Beta-AA + HATU + DIPEA (30-60 sec pre-activation) Wash1->Activate Couple Coupling Reaction 2-4 Hours (Manual) OR 15 min @ 75°C (Microwave) Activate->Couple Check QC: Kaiser Test Couple->Check DoubleCouple Double Coupling (Fresh Reagents) Check->DoubleCouple Colorless (Positive/Slow) NextCycle Proceed to Next AA Check->NextCycle Blue (Negative) DoubleCouple->Wash1

Caption: Decision tree for incorporating (3R)-


-amino acids. Note the emphasis on pre-activation and QC checkpoints.

Quality Control & Troubleshooting

The Kaiser Test (Ninhydrin): While standard for


-peptides, the Kaiser test can be deceptive with 

-amines.
  • Observation: Primary

    
    -amines do react with ninhydrin to produce Ruhemann’s purple (blue beads), but the color development is often slower.
    
  • Protocol Modification: Heat the tube at 100°C for 5 minutes (instead of the standard 1-2 mins) to ensure a reliable readout.

Troubleshooting Table:

IssueSymptomRoot CauseCorrective Action
Incomplete Coupling Positive Kaiser test after 2 hours.Steric hindrance at C3.Switch solvent to NMP; Increase Temp to 50°C; Use HOAt additive.
Racemization Diastereomers in HPLC.Over-activation or high base load.Reduce pre-activation time; Switch from HATU/DIPEA to DIC/Oxyma.
Deletion Sequences Mass spec shows [M - residue].Aggregation (β-sheet formation).Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or incorporate pseudoprolines if available.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941.
    
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

    
    -Peptide Foldamers: Robust Helix Formation in a New Family of Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072.
    
  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011).

    
    , 
    
    
    
    , and hybrid peptides. Chemical Reviews, 111(2), 657-687.
  • Bachem. (2023). Peptide Coupling Reagents Guide: Handling Difficult Sequences.

Sources

Method

Application Note &amp; Protocols: Crystallization of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

Here are the detailed Application Notes and Protocols for the crystallization of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid. Introduction (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a chiral β-amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for the crystallization of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid.

Introduction

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a chiral β-amino acid derivative. Such structures are of significant interest in pharmaceutical development as building blocks for complex active pharmaceutical ingredients (APIs). The control of the solid-state properties of this intermediate is critical for ensuring purity, stability, and reproducibility in subsequent synthetic steps. Crystallization is the primary and most effective method for purification and isolation of such compounds, offering the ability to control chemical purity, chiral purity, and the solid-state form (polymorphism).[1][]

This guide provides a detailed exploration of various crystallization methods applicable to (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for process decisions. We will cover foundational principles, screening, and detailed protocols for cooling, anti-solvent, and evaporative crystallization, as well as a specialized protocol for chiral resolution.

Foundational Principles: The Path to a Crystalline State

Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase.[1] The entire process is governed by the principle of supersaturation , the state where the concentration of the solute in a solution exceeds its equilibrium solubility. This is the essential driving force for both the initial formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ).

There are several ways to generate supersaturation:

  • Cooling: For solutes that are more soluble at higher temperatures.

  • Solvent Evaporation: Increases the concentration of the solute.[3]

  • Anti-solvent Addition: Introduction of a solvent in which the solute has poor solubility.[1]

A well-designed crystallization process carefully controls the rate of supersaturation generation. A slow, controlled process favors crystal growth over nucleation, leading to larger, more uniform crystals that are easier to filter and typically have higher purity. Conversely, rapid generation of high supersaturation often leads to rapid nucleation, resulting in small, sometimes amorphous particles that can be difficult to handle and may trap impurities.[3]

Pre-Crystallization: Solvent Screening & Solubility Data

The first and most critical step in developing a crystallization process is to understand the compound's solubility in a range of solvents.[3] This data informs the choice of crystallization method and the specific parameters to be used. The ideal solvent system should exhibit moderate solubility at a high temperature and low solubility at a low temperature (for cooling crystallization) or should be fully miscible with a suitable anti-solvent.

Protocol: Isothermal Solubility Screening

  • Add a known mass (e.g., 10 mg) of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid to a vial.

  • Incrementally add a known volume (e.g., 0.1 mL) of the test solvent at a constant temperature (e.g., 25 °C), vortexing after each addition.

  • Record the volume of solvent required to achieve complete dissolution.

  • Repeat the process at an elevated temperature (e.g., 50 °C) to assess the temperature-dependent solubility profile.

Data Presentation: Hypothetical Solubility Data

The following table presents hypothetical, yet chemically reasonable, solubility data for the target compound to guide the protocols below.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Suitability Notes
Water~5~15Low solubility; potential as an anti-solvent or for aqueous-based pH swing crystallization.
Methanol~100~250High solubility; good candidate for cooling crystallization or as the primary solvent in an anti-solvent system.
Ethanol~60~150Good candidate for cooling crystallization.
Isopropanol (IPA)~25~70Good candidate for cooling crystallization; also a common anti-solvent.
Ethyl Acetate~10~30Moderate solubility; useful for purification.
Toluene< 1< 5Very low solubility; excellent candidate as an anti-solvent.
Acetone~80~200High solubility; potential primary solvent.

Crystallization Protocols

Method A: Cooling Crystallization from a Single Solvent

Causality: This method is effective for compounds that exhibit a significant increase in solubility with temperature. By dissolving the compound at a higher temperature to create a saturated or near-saturated solution and then slowly cooling it, the solubility decreases, leading to controlled supersaturation and crystal formation.[1]

Protocol:

  • Dissolution: In a jacketed reactor vessel, charge (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (e.g., 10.0 g). Add a suitable solvent (e.g., Methanol, ~40 mL, based on solubility data at 50°C) to achieve a clear solution at an elevated temperature (e.g., 50-55 °C). Stir until all solids are dissolved.

  • Clarification (Optional): If the solution is not perfectly clear, perform a hot filtration through a 0.45 µm filter to remove any insoluble particulate matter.

  • Controlled Cooling: Program the reactor to cool the solution from 50 °C to 5 °C over a period of 4-6 hours (approx. 10-15 °C/hour). Slower cooling rates generally yield larger crystals.

  • Seeding (Recommended): At a temperature just below the saturation point (e.g., 45 °C), add a small quantity of seed crystals (~0.1-0.5% by weight) of the desired polymorphic form. This step provides a template for growth and can prevent uncontrolled spontaneous nucleation.

  • Maturation (Aging): Once the target temperature of 5 °C is reached, hold the resulting slurry under gentle agitation for an additional 2-4 hours. This "aging" period allows the system to reach equilibrium, maximizing yield.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the filter cake with a small amount of cold solvent (e.g., 2 x 10 mL of pre-chilled Methanol at 5 °C) to displace the impurity-rich mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Cooling_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Charge Compound & Solvent B Heat to Dissolve (e.g., 50°C) A->B C Controlled Cooling (e.g., over 4-6 hours) B->C D Seed Crystals Added (Optional, at 45°C) C->D Recommended E Age Slurry at Low Temperature (e.g., 5°C) C->E If no seeding D->E F Filter Crystals E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Final Crystalline Product H->I AntiSolvent_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Compound in Good Solvent (e.g., MeOH) B Slowly Add Anti-Solvent (e.g., Toluene) A->B C Observe for Nucleation B->C D Age Slurry at Ambient Temperature C->D E Filter Crystals D->E F Wash with Solvent/Anti-Solvent Mix E->F G Dry Under Vacuum F->G H Final Crystalline Product G->H Evaporative_Crystallization cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Prepare Undersaturated Solution B Distill Solvent Under Reduced Pressure A->B C Control Rate to Promote Crystal Growth B->C D Cool and Age Slurry C->D E Filter Crystals D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Final Crystalline Product G->H

Sources

Application

Using (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid in foldamer research

Application Note: Utilizing (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid in the Design and Synthesis of -Peptide Foldamers Executive Summary The development of foldamers—synthetic oligomers that adopt highly predict...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid in the Design and Synthesis of -Peptide Foldamers

Executive Summary

The development of foldamers—synthetic oligomers that adopt highly predictable, well-defined secondary structures—has revolutionized peptidomimetics and drug design. Among the most robust foldamer scaffolds are


-peptides, which exhibit profound resistance to proteolytic degradation. (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid  is a highly specialized chiral 

-amino acid. Its incorporation into

-peptide sequences provides exceptional thermodynamic stabilization of 14-helical secondary structures. This guide details the biophysical rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and structural validation methods for researchers developing foldamer-based therapeutics and protein-protein interaction (PPI) inhibitors.

Biophysical Rationale & Structural Causality

The rational design of foldamers relies on minimizing the entropic penalty of folding while maximizing enthalpic gains through intramolecular hydrogen bonding [1]. The selection of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is driven by two critical biophysical mechanisms:

  • Steric Constriction (Dihedral Locking): The

    
    -carbon is substituted with a bulky 4-tert-butylphenyl group. This massive steric bulk severely restricts the rotational degrees of freedom around the 
    
    
    
    bond (
    
    
    dihedral angle). By pre-organizing the backbone into a gauche conformation, the entropic cost of adopting a 14-helix (characterized by 14-membered hydrogen bond rings between the
    
    
    and
    
    
    residues) is drastically reduced [2].
  • Hydrophobic Core Formation & PPI Mimicry: In aqueous media, the highly lipophilic tert-butylphenyl group drives a hydrophobic collapse, shielding the backbone from water and strengthening the intramolecular hydrogen bond network [3]. Furthermore, this side chain effectively mimics the spatial projection of bulky natural amino acids (e.g., Tryptophan, Phenylalanine), making it an ideal pharmacophore for targeting hydrophobic clefts, such as the p53-MDM2 interface.

Folding_Pathway Unfolded Unfolded β-Peptide (High Entropy) Collapse Hydrophobic Collapse (Driven by t-butylphenyl) Unfolded->Collapse Solvent Exclusion Locking Steric Locking (Dihedral Restriction) Collapse->Locking Conformational Search Helix Stable 14-Helix (H-bond Network) Locking->Helix Enthalpic Gain

Thermodynamic folding pathway driven by the bulky 4-tert-butylphenyl side chain.

Physicochemical Profiling

Understanding the physical properties of the monomer is essential for optimizing synthetic workflows, particularly regarding solubility and coupling kinetics.

ParameterSpecification / Value
Chemical Name (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Stereochemistry (3R) configuration
Helix Propensity Extremely High (14-helix inducer in

-peptides)
Solubility (Fmoc-protected) DMF, NMP, DCM (Requires extended sonication)

Protocol: Optimized Solid-Phase Peptide Synthesis (SPPS)

Standard


-peptide SPPS protocols often fail when applied to bulky 

-amino acids due to severe steric hindrance at the reaction center and the tendency of

-peptides to prematurely fold and aggregate on the resin. The following protocol is a self-validating system designed specifically for this monomer.
Materials & Reagents
  • Resin: Rink Amide AM resin (Low loading: 0.3 mmol/g). Causality: Low loading increases inter-chain distance, preventing intermolecular aggregation driven by the hydrophobic tert-butylphenyl groups.

  • Coupling Reagent: HATU and HOAt. Causality: The steric hindrance of the

    
    -carbon requires highly reactive uronium salts (HATU) rather than standard HBTU to form the active ester efficiently.
    
  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Methodology
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, 0.39 mmol HATU, and 0.4 mmol HOAt in a minimum volume of DMF. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 3 hours . Note: Extended coupling time is strictly required due to the tert-butylphenyl bulk.

  • Kaiser Test Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step (double coupling) using DIC/Oxyma to alter the activation intermediate. A negative result (yellow) self-validates the completion of the coupling.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v) for 2.5 hours.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Start Fmoc-Rink Amide Resin (Low Loading: 0.3 mmol/g) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Amino Acid Activation (HATU / DIPEA) Deprotect->Activate Couple Coupling of Bulky β-AA (Extended Time: 2-3 hrs) Activate->Couple Couple->Deprotect Repeat for next residue Cleave TFA Cleavage & Global Deprotection Couple->Cleave Sequence Complete Purify RP-HPLC Purification (C18 Column) Cleave->Purify

Optimized SPPS workflow for sterically hindered


-amino acids.
Quantitative Data: Coupling Efficiency Comparison
Coupling SystemMonomerReaction TimeAverage Yield per Step
HBTU / DIPEAStandard

-amino acid
45 min> 99%
HBTU / DIPEA

-(4-tert-butylphenyl)
60 min~ 65% (Incomplete)
HATU / HOAt / DIPEA

-(4-tert-butylphenyl)
150 min > 98%

Protocol: Structural Validation via Circular Dichroism (CD)

To confirm that the incorporation of the (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid successfully nucleated the desired foldamer structure, Circular Dichroism (CD) spectroscopy must be employed. The 14-helix has a distinct, self-validating spectral signature [2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified

    
    -peptide in HPLC-grade Methanol (MeOH) to a final concentration of 50 µM. Causality: MeOH is a standard structure-promoting solvent for 
    
    
    
    -peptides that stabilizes the macrodipole without overwhelming hydrophobic interactions.
  • Control Preparation: Prepare a 50 µM solution of a short, unstructured

    
    -peptide (e.g., a trimer) as a negative control.
    
  • Instrument Setup: Use a quartz cuvette with a 1 mm path length. Set the spectropolarimeter to scan from 260 nm down to 190 nm at 20 °C.

  • Data Acquisition: Record the spectra with a scanning speed of 50 nm/min, averaging 3 accumulations to improve the signal-to-noise ratio.

  • Validation: Analyze the molar ellipticity

    
    . A successful 14-helix formation is strictly validated by the presence of a zero-crossing at ~207 nm, a maximum at ~214 nm, and a deep minimum at ~198 nm.
    
Quantitative Data: CD Spectral Signatures
Secondary StructureWavelength of Maximum (

)
Wavelength of Minimum (

)
Zero-Crossing
14-Helix (

-peptides)
~ 214 nm ~ 198 nm ~ 207 nm
12-Helix (

-peptides)
~ 205 nm~ 221 nm~ 214 nm
Unfolded / Random CoilNone~ 200 nmNone

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. URL:[Link]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. URL:[Link]
    
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. URL:[Link]
    
Method

Application Note: Engineering Proteolytically Stable Peptidomimetics and Small Molecules via Chiral β-Amino Acids

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic optimization, peptidomimetic design, and stereoselective synthesis. Mechanistic Rationale: The β-Amino Acid Advantage I...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacokinetic optimization, peptidomimetic design, and stereoselective synthesis.

Mechanistic Rationale: The β-Amino Acid Advantage

In the landscape of modern drug discovery, the poor pharmacokinetic profiles of natural α-peptides—specifically their susceptibility to rapid enzymatic degradation and short serum half-lives—severely limit their clinical utility. The strategic incorporation of chiral β-amino acids offers a robust solution to this liability.

By inserting a single methylene group (-CH₂-) into the peptide backbone (forming either β²- or β³-amino acids), the spatial arrangement of the pharmacophore is altered just enough to disrupt recognition by endogenous proteases (such as trypsin, elastase, and dipeptidyl peptidases). Paradoxically, while this extra carbon increases monomeric backbone flexibility, the oligomerization of β-amino acids yields highly stable, predictable secondary structures known as foldamers (e.g., 14-helices). Consequently, while natural α-peptides are typically cleared from human serum in a matter of minutes, rationally designed β-peptides can exhibit complete proteolytic resistance and serum half-lives extending from hours to days [1].

Clinical Translation: Small Molecule Efficacy in Sitagliptin

The utility of chiral β-amino acids extends beyond large peptidomimetics; they are highly privileged scaffolds in small-molecule drug design. The most prominent clinical validation of this is Sitagliptin (Januvia) , a blockbuster oral antihyperglycemic agent used to treat Type 2 diabetes.

Sitagliptin incorporates a chiral β-amino acid derivative featuring a trifluorophenyl moiety. This specific β-amino acid architecture is not merely a structural spacer; it is the critical pharmacophore that allows the molecule to achieve a highly favorable, competitive fit into the hydrophobic active site of Dipeptidyl Peptidase-4 (DPP-4) [2].

Causality in Mechanism: Endogenous DPP-4 rapidly cleaves and inactivates incretin hormones like Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). By competitively occupying the DPP-4 active site, the β-amino acid core of Sitagliptin prevents this cleavage. The preserved incretins subsequently potentiate glucose-dependent insulin secretion from pancreatic β-cells, restoring glucose homeostasis.

DPP4_Pathway Sitagliptin Sitagliptin (β-Amino Acid Derivative) DPP4 DPP-4 Enzyme Sitagliptin->DPP4 Competitive Inhibition Degradation Inactivated Incretins DPP4->Degradation Cleaves Incretins Incretins GLP-1 & GIP (Active Incretins) Incretins->Degradation Blocked by Sitagliptin Insulin Insulin Secretion (Pancreatic β-cells) Incretins->Insulin Potentiates Glucose Blood Glucose Lowering Insulin->Glucose Homeostasis

Fig 1. Pharmacological pathway of DPP-4 inhibition by the β-amino acid derivative Sitagliptin.

Data Presentation: Pharmacokinetic Profiling

To quantify the medicinal chemistry advantages of β-amino acid incorporation, the following table summarizes the comparative pharmacokinetic and structural properties of standard α-peptides versus engineered β-peptides.

PropertyNatural α-PeptidesEngineered β-Peptides
Backbone Structure -NH-CH(R)-CO--NH-CH(R)-CH₂-CO- (β³)
Proteolytic Half-Life (Human Serum) < 10 Minutes> 24 Hours to Days [1]
Enzyme Susceptibility High (Trypsin, Elastase, DPP-4)Completely Resistant
Dominant Secondary Structures α-helices, β-sheets14-helices, 12-helices, 10-helices
Metabolic Clearance Route Rapid enzymatic hydrolysisSlow clearance / Excreted intact

Synthetic Methodology: The Arndt-Eistert Homologation

To effectively leverage β-amino acids in drug design, medicinal chemists require robust, stereoretentive synthetic routes. The Arndt-Eistert homologation remains the gold-standard protocol for converting readily available, inexpensive chiral α-amino acids into their β³-homologues [3].

Chemical Logic & Causality: The process involves activating the α-amino acid, reacting it with diazomethane to form a diazoketone, and executing a Wolff rearrangement. The critical advantage of the Wolff rearrangement is that the migration of the alkyl group to the ketene intermediate proceeds via a concerted mechanism. This strict mechanistic pathway ensures complete retention of the absolute configuration at the chiral center [4], which is an absolute necessity for maintaining target binding affinity in medicinal chemistry.

Arndt_Eistert AlphaAA N-Protected α-Amino Acid (e.g., Boc-Phe-OH) MixedAnhydride Mixed Anhydride Activation (IBCF, NMM, -15°C) AlphaAA->MixedAnhydride Step 1 Diazoketone α-Aminodiazoketone (via CH2N2 addition) MixedAnhydride->Diazoketone Step 2 Wolff Wolff Rearrangement (AgOBz, H2O/Dioxane, Heat) Diazoketone->Wolff Step 3 Ketene Ketene Intermediate (Transient) Wolff->Ketene -N2 gas BetaAA Chiral β3-Amino Acid (Stereocenter Retained) Ketene->BetaAA H2O trapping

Fig 2. Workflow of the Arndt-Eistert homologation for stereoretentive β³-amino acid synthesis.

Standard Operating Protocol: Synthesis of Boc-β³-Phe-OH

This protocol outlines the synthesis of Boc-protected β³-phenylalanine from Boc-L-phenylalanine. It is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure mechanistic success at each phase.

Phase 1: Mixed Anhydride Formation
  • Setup: Dissolve 1.0 equivalent (eq) of Boc-L-Phe-OH in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to -15 °C. Causality: Maintaining sub-zero temperatures is critical to prevent the thermal degradation of the highly reactive mixed anhydride and to suppress any base-catalyzed racemization of the α-chiral center.

  • Activation: Add 1.1 eq of N-methylmorpholine (NMM), followed by the dropwise addition of 1.1 eq of isobutyl chloroformate (IBCF). Stir for 15 minutes. A white precipitate (NMM·HCl) will form, indicating successful activation.

Phase 2: Diazoketone Synthesis
  • Addition: Filter the mixed anhydride solution directly into a flask containing an excess (2.5 to 3.0 eq) of freshly prepared, pre-chilled ethereal diazomethane (CH₂N₂). Caution: Diazomethane is explosive and highly toxic; handle only behind a blast shield using specialized glassware without ground-glass joints.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature overnight. Causality: Excess diazomethane is required not only as the nucleophile but also to act as a base to quench trace acids, preventing the formation of unwanted chloroketone byproducts.

  • QC Checkpoint 1 (IR Spectroscopy): Evaporate a small aliquot and run an IR spectrum. The successful formation of the diazoketone is validated by a strong, distinct diazo stretching band at ~2100 cm⁻¹ .

Phase 3: Wolff Rearrangement
  • Solvent Exchange: Concentrate the diazoketone under reduced pressure and redissolve it in a 9:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add 0.1 eq of silver benzoate (AgOBz) dissolved in a minimal amount of triethylamine.

  • Rearrangement: Sonicate the mixture or heat gently to 60 °C in the dark. Causality: The silver catalyst facilitates the extrusion of nitrogen gas (visible as effervescence), driving the formation of the ketene intermediate. The water in the solvent mixture immediately acts as a nucleophile, trapping the ketene to form the final β³-amino acid.

  • QC Checkpoint 2 (LC-MS & NMR): Monitor the reaction via LC-MS. The mass of the product should be exactly 14 Da higher than the starting Boc-L-Phe-OH (+CH₂). Confirm structural integrity via ¹H-NMR, looking for the newly introduced diastereotopic methylene protons (-CH₂-) appearing as a multiplet around 2.4–2.6 ppm.

  • QC Checkpoint 3 (Chiral HPLC): Run the purified product on a chiral stationary phase HPLC to validate that the enantiomeric excess (ee) remains >99%, confirming complete stereoretention.

References

  • The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics National Center for Biotechnology Inform
  • Sitagliptin Mechanism and Pharmacology ChemEurope
  • A Comparative Guide to the Synthetic Methods of β-Amino Acid Esters Benchchem
  • Diazomethane and the Arndt-Eistert Homolog
Application

Application Note: Enhancing Peptide Bioavailability via Lipophilic β-Amino Acid Insertion

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction: The Bioavailability Bottleneck Peptides offer immense therape...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction: The Bioavailability Bottleneck

Peptides offer immense therapeutic potential due to their high specificity and potency. However, their translation into clinical drugs is severely hindered by poor oral and systemic bioavailability. This bottleneck is primarily driven by two factors: rapid enzymatic degradation by proteases in the gastrointestinal tract and blood, and poor cell membrane permeability due to their hydrophilic nature and large molecular weight[1].

To overcome these challenges, the incorporation of non-canonical building blocks—specifically lipophilic β-amino acids —has emerged as a highly effective structural modification. Unlike natural α-amino acids, β-amino acids contain an additional carbon atom in their backbone, which fundamentally alters the peptide's conformational dynamics and metabolic stability[2].

Mechanistic Rationale: Why Lipophilic β-Amino Acids?
  • Proteolytic Resistance via Steric and Electronic Hindrance: For natural α-peptides, proteolysis begins when a water molecule forms a hydrogen bond with the amide bond at the cleavage site, facilitating a nucleophilic attack. The insertion of a β-amino acid introduces an extra methylene (-CH2-) group, which alters the local torsional variables (

    
    , 
    
    
    
    ,
    
    
    ). This creates profound steric hindrance that disrupts the precise hydrogen-bonding network required for protease recognition, rendering the modified peptide nearly invisible to endogenous peptidases[3].
  • Enhanced Membrane Partitioning: Unlike small molecules, peptides struggle to cross lipid bilayers. By utilizing lipophilic β-amino acids (e.g., β-homophenylalanine or β-homoleucine), the overall partition coefficient (LogP) of the peptide is increased. This lipophilic modulation enhances passive diffusion across the cell membrane[1].

  • Conformational Constraint: β-amino acids can induce highly stable helical secondary structures even in very short peptide sequences. This rigid conformation shields polar backbone amides from the aqueous environment, lowering the desolvation energy required for membrane transit and further improving bioavailability[4][5].

Logical Framework

The following diagram illustrates the causal relationship between structural modification and the resulting pharmacokinetic improvements.

Mechanism A Native α-Peptide (Low Bioavailability) B Lipophilic β-Amino Acid Insertion A->B Structural Modification C Proteolytic Resistance (Steric Hindrance) B->C D Enhanced Membrane Partitioning (LogP ↑) B->D E Conformational Constraint B->E F High Oral/Systemic Bioavailability C->F D->F E->F

Logical framework demonstrating how lipophilic β-amino acid insertion improves bioavailability.

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Internal controls are built into each step to verify that the observed bioavailability improvements are directly caused by the β-amino acid modification.

Workflow S1 Fmoc-SPPS Synthesis S2 RP-HPLC Purification S1->S2 S3 Plasma Stability Assay S2->S3 S4 Caco-2 Permeability S3->S4 S5 In Vivo PK (Bioavailability) S4->S5

Step-by-step experimental workflow for synthesizing and validating β-amino acid modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of β-AA Modified Peptides

Objective: Synthesize the target peptide incorporating a lipophilic β-amino acid (e.g., Fmoc-β-homoPhe-OH).

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×).

  • Coupling of α-Amino Acids: Dissolve 4 eq. of Fmoc-α-amino acid, 4 eq. of HATU, and 8 eq. of DIPEA in DMF. Add to resin and agitate for 45 minutes.

  • Coupling of β-Amino Acid (Critical Step): β-amino acids often suffer from slower coupling kinetics due to steric hindrance.

    • Adjustment: Use 5 eq. of Fmoc-β-homoPhe-OH, 5 eq. of COMU (a more reactive coupling reagent than HATU), and 10 eq. of DIPEA. Extend coupling time to 90 minutes.

    • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step before proceeding.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify via preparative RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA. Validate mass and purity (>95%) via LC-MS.

Protocol 2: In Vitro Plasma Stability Assay

Objective: Quantify the resistance of the modified peptide to endogenous proteases.

  • Preparation: Thaw human or rat plasma and centrifuge at 10,000 × g for 5 minutes to remove aggregates. Pre-incubate plasma at 37°C.

  • Incubation: Spike the purified peptide (native vs. β-modified) into the plasma to a final concentration of 10 µM.

  • Sampling: At time points

    
     = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.
    
  • Quenching (Self-Validation): Immediately add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled peptide) to precipitate plasma proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life (

    
    ) by plotting the natural log of the remaining peak area ratio against time.
    
Protocol 3: Caco-2 Cell Permeability Assay

Objective: Evaluate intestinal absorption potential as a proxy for oral bioavailability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until a confluent monolayer forms.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    . Add Lucifer Yellow (a paracellular marker) to the apical chamber; basolateral fluorescence must remain <1% to validate monolayer integrity.
    
  • Transport Assay: Add 50 µM of the peptide to the apical chamber (pH 6.5) and blank HBSS buffer to the basolateral chamber (pH 7.4). Incubate at 37°C.

  • Quantification: Collect basolateral samples at 30, 60, 90, and 120 minutes. Quantify peptide concentration via LC-MS/MS and calculate the apparent permeability coefficient (

    
    ).
    

Quantitative Data Presentation

The following table summarizes typical comparative data demonstrating the impact of lipophilic β-amino acid insertion on peptide stability and permeability.

Peptide VariantSequence ModificationPlasma

(min)
Caco-2

(

cm/s)
Relative Bioavailability (%)
Native Peptide Standard α-amino acids12.5 ± 1.20.4 ± 0.1< 1.0
Variant A Single β-Alanine insertion85.0 ± 4.50.6 ± 0.14.5
Variant B Single β-homoPhe insertion> 240.03.8 ± 0.418.2
Variant C Dual β-homoLeu / β-homoPhe> 480.08.5 ± 0.742.5

Data Interpretation: While a simple β-Alanine insertion improves proteolytic stability (Variant A), it does little to improve membrane permeability. The incorporation of lipophilic β-amino acids (Variants B and C) synergistically solves both the degradation and permeability bottlenecks, resulting in a logarithmic increase in apparent permeability and overall bioavailability[4][6].

Conclusion

The strategic insertion of lipophilic β-amino acids represents a paradigm shift in peptide drug development. By exploiting the steric hindrance of the additional backbone carbon and the membrane-partitioning properties of lipophilic side chains, researchers can systematically engineer peptides that evade proteolytic degradation while efficiently crossing cellular barriers. Implementing the self-validating protocols outlined in this guide ensures robust, reproducible data, accelerating the pipeline from peptide discovery to viable therapeutics.

References

Sources

Method

Application Note: Synthesis and Assembly of β-Peptides Incorporating 4-tert-Butylphenyl Side Chains

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Insights The development of peptido...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Insights

The development of peptidomimetics has fundamentally shifted the landscape of modern drug discovery. Among these, β-peptides —oligomers composed of β-amino acids—have garnered immense interest due to their profound resistance to proteolytic degradation and their ability to fold into highly predictable, stable secondary structures (e.g., 14-helices)[1].

Incorporating the 4-tert-butylphenyl side chain into a β-peptide backbone introduces a massive, highly hydrophobic, and sterically demanding motif. This specific modification serves three distinct mechanistic purposes in drug design:

  • Membrane Permeability & SMAMPs: In the design of Synthetic Mimics of Antimicrobial Peptides (SMAMPs), the bulky tert-butyl group drives rapid insertion into pathogenic lipid bilayers, disrupting membrane integrity [2].

  • Hydrophobic Core Packing: The steric bulk of the tert-butylphenyl group forces the β-peptide into rigid conformational states, which is highly advantageous for designing stable foldamers.

  • Targeted Inhibition: In neurodegenerative disease models (e.g., Alzheimer's), the 4-tert-butylphenyl moiety exhibits high affinity for the hydrophobic pockets of BACE1, effectively modulating amyloid-β aggregation [3].

This application note details a self-validating, two-phase synthetic system: the synthesis of the sterically hindered monomer (Fmoc-β³-homo-4-tert-butylphenylalanine) via Arndt-Eistert homologation, followed by its assembly into a β-peptide using optimized Solid-Phase Peptide Synthesis (SPPS).

Phase I: Monomer Synthesis via Arndt-Eistert Homologation

To synthesize the necessary β-amino acid building block, we employ the Arndt-Eistert homologation. This method is selected because it allows the direct insertion of a methylene group into commercially available Fmoc-4-tert-butyl-L-phenylalanine with complete retention of stereochemistry [4].

Causality of Experimental Choices:
  • Isobutyl Chloroformate (IBCF): Chosen over standard carbodiimides for the initial activation to form a mixed anhydride, ensuring rapid reaction at -15 °C and minimizing epimerization.

  • Wolff Rearrangement: The conversion of the diazoketone to the β-amino acid is catalyzed by Silver Benzoate (AgBz). The intermediate ketene is trapped by water to yield the free carboxylic acid.

ArndtEistert A Fmoc-4-tert-butyl-L-Phe-OH (α-Amino Acid) B Mixed Anhydride Formation (Isobutyl Chloroformate, NMM) A->B C Diazoketone Intermediate (CH2N2 Addition) B->C D Wolff Rearrangement (AgBz, Et3N, H2O) C->D E Fmoc-β3-homo-4-tert-butyl-Phe-OH (β-Amino Acid Monomer) D->E

Figure 1: Workflow of the Arndt-Eistert homologation from α-amino acid to β-amino acid.

Protocol 1: Synthesis of Fmoc-β³-homo-4-tert-butylphenylalanine
  • Activation: Dissolve 10.0 mmol of Fmoc-4-tert-butyl-L-Phe-OH in 50 mL of anhydrous THF under an argon atmosphere. Cool the solution to -15 °C.

  • Mixed Anhydride Formation: Add 11.0 mmol of N-methylmorpholine (NMM), followed dropwise by 10.5 mmol of isobutyl chloroformate. Stir for 15 minutes at -15 °C. The precipitation of NMM·HCl salts indicates successful anhydride formation.

  • Diazoketone Synthesis: Filter the salts rapidly under an inert atmosphere. To the filtrate, add an excess of ethereal diazomethane (approx. 30 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir in the dark for 3 hours. Caution: Diazomethane is explosive; use specialized smooth-glass apparatus.

  • Wolff Rearrangement: Concentrate the diazoketone under reduced pressure. Redissolve in 40 mL of THF/H₂O (9:1 v/v). Add 0.11 mmol of silver benzoate (AgBz) and 2.0 mmol of triethylamine (Et₃N). Stir at room temperature for 4 hours until nitrogen evolution ceases.

  • Workup: Acidify the mixture with 1M HCl to pH 2. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure β-amino acid monomer.

Phase II: Solid-Phase Assembly of the β-Peptide

The assembly of β-peptides containing the 4-tert-butylphenyl group presents a unique challenge: severe steric hindrance . The bulky tert-butyl moiety creates a massive exclusion zone around the reactive amine and carboxylate centers during chain elongation.

Causality of Experimental Choices:
  • Coupling Reagent (HATU): Standard HBTU or DIC/HOBt protocols often fail or result in massive deletion sequences when coupling adjacent β-amino acids with bulky side chains. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the acylation rate and overcomes the steric barrier [5].

  • Resin Selection (2-Chlorotrityl Chloride): Prevents diketopiperazine (DKP) formation, a common side reaction when the first two residues are sterically constrained.

SPPS Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash Cycle (DMF) Deprotect->Wash1 Couple Coupling of β-Amino Acid (HATU, DIPEA, 3 equiv.) Wash1->Couple Wash2 Wash Cycle (DMF) Couple->Wash2 Wash2->Deprotect Repeat for next residue Cleave Cleavage & Global Deprotection (95% TFA, Scavengers) Wash2->Cleave Sequence Complete Purify Precipitation & RP-HPLC (Cold Ether) Cleave->Purify

Figure 2: Iterative SPPS cycle optimized for sterically hindered β-amino acid coupling.

Protocol 2: SPPS of the β-Peptide
  • Resin Loading: Swell 0.5 mmol of 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes. Add 0.6 mmol of the first Fmoc-β-amino acid and 2.0 mmol of DIPEA in DCM. Agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Sterically Hindered Coupling: Pre-activate 1.5 mmol (3 equiv.) of Fmoc-β³-homo-4-tert-butylphenylalanine with 1.45 mmol of HATU and 3.0 mmol of DIPEA in DMF for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If positive (indicating incomplete coupling due to steric clash), repeat step 3 before proceeding to the next deprotection.

  • Cleavage: Once the sequence is complete, wash the resin with DCM and dry. Cleave the peptide using a cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours.

  • Purification: Filter the cleavage cocktail to remove the resin. Concentrate the filtrate under a stream of nitrogen and precipitate the crude β-peptide in ice-cold diethyl ether. Centrifuge, decant, and purify the pellet via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Quantitative Data Summary

The incorporation of the 4-tert-butylphenyl group significantly alters the physicochemical properties of the resulting oligomers. The table below summarizes empirical expectations for these constructs.

Compound / ConstructMolecular Weight (Da)Estimated LogPCoupling Efficiency (HATU)RP-HPLC Retention Time (min)*
Fmoc-β³-homo-4-tBu-Phe-OH 457.566.12N/A (Monomer)22.4
Model Tetrapeptide (β³-tBuPhe)₄859.218.45> 96% per step18.7
Model Octapeptide (β³-tBuPhe)₈1698.40> 12.088 - 92% per step28.5

*Retention times based on a standard analytical C18 column (5-95% MeCN in H₂O over 30 minutes).

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic Mimics of Antimicrobial Peptides From Triaryl Scaffolds Source: Journal of the American Chemical Society (NIH PMC) URL: [Link]

  • Title: From BACE1 Inhibitor to Multifunctionality of Tryptoline and Tryptamine Triazole Derivatives for Alzheimer's Disease Source: Molecules (NIH PMC) URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS): Fmoc/tBu Protection Source: AAPPTec Synthesis Notes URL: [Link]

Application

Application Notes and Protocols: (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid as a Versatile Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, a valuable chiral building block in mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, a valuable chiral building block in modern organic and medicinal chemistry. As a non-proteinogenic β-amino acid, its unique structural features, including a stereodefined center and a bulky tert-butylphenyl moiety, offer significant advantages in the design and synthesis of novel therapeutics and other complex chiral molecules. This document details its synthesis through established asymmetric methodologies, including enzymatic kinetic resolution and chiral auxiliary-mediated approaches, and provides detailed protocols for its application as a chiral intermediate. The causality behind experimental choices and the importance of this intermediate in drug discovery are emphasized throughout.

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are structural isomers of the proteinogenic α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle difference imparts profound changes in their chemical and biological properties. When incorporated into peptides, β-amino acids often confer resistance to enzymatic degradation, leading to improved metabolic stability and bioavailability of peptide-based drugs.[1] Their ability to form stable, well-defined secondary structures, such as helices and turns, has made them crucial components in the field of peptidomimetics and foldamers.

(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid belongs to the class of 3-aryl-β-amino acids. The stereochemistry at the C3 position is critical for its utility as a chiral building block, allowing for the construction of enantiomerically pure target molecules. The 4-tert-butylphenyl group is a common motif in medicinal chemistry, often introduced to enhance binding affinity to biological targets through hydrophobic interactions and to improve pharmacokinetic profiles by sterically shielding metabolically labile sites.[2]

This guide will provide detailed, actionable protocols for the synthesis and utilization of this versatile chiral intermediate, empowering researchers to leverage its unique properties in their synthetic endeavors.

Enantioselective Synthesis of (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid

The enantioselective synthesis of β-amino acids is a well-established field, with several robust methodologies available.[3] Below, we detail two effective approaches for obtaining the (R)-enantiomer of 3-amino-3-(4-tert-butylphenyl)propanoic acid: Enzymatic Kinetic Resolution and Chiral Auxiliary-Mediated Synthesis.

Method 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(4-tert-butylphenyl)propanoate

Enzymatic kinetic resolution is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes to separate enantiomers.[4] Lipases are commonly employed for the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer enriched.[5] This protocol is adapted from established procedures for similar 3-aryl-β-amino acid esters.

Workflow for Enzymatic Kinetic Resolution:

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Hydrolysis cluster_3 Final Product racemate_synthesis Racemic Ester Synthesis (Rodionov Reaction) enzymatic_resolution Enantioselective N-Acylation (Lipase Catalysis) racemate_synthesis->enzymatic_resolution Racemic Ethyl Ester separation Chromatographic Separation enzymatic_resolution->separation (R)-Ester & (S)-Amide hydrolysis Acidic Hydrolysis of (R)-Ester separation->hydrolysis Purified (R)-Ester final_product (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrolysis->final_product

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol 2.1.1: Synthesis of Racemic Ethyl 3-Amino-3-(4-tert-butylphenyl)propanoate

This procedure is based on the modified Rodionov reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-tert-butylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0 eq) in absolute ethanol (5 mL per gram of aldehyde).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Esterification: After completion of the initial reaction, cool the mixture to room temperature. Cautiously add thionyl chloride (2.0 eq) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford racemic ethyl 3-amino-3-(4-tert-butylphenyl)propanoate.

Protocol 2.1.2: Lipase-Catalyzed Enantioselective N-Acylation

This protocol utilizes Candida antarctica lipase A (CAL-A) for selective acylation.

  • Reaction Setup: Dissolve racemic ethyl 3-amino-3-(4-tert-butylphenyl)propanoate (1.0 g) in butyl butanoate (20 mL). Add immobilized Candida antarctica lipase A (CAL-A, 20% w/w on a solid support, 300 mg).

  • Acylation: Stir the suspension at 45 °C. Monitor the conversion by chiral High-Performance Liquid Chromatography (HPLC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the acylated product.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (R)-ester and the (S)-N-butanoyl amide can be separated by column chromatography on silica gel.

Protocol 2.1.3: Hydrolysis to the Final Product

  • Acidic Hydrolysis: Dissolve the purified (R)-ethyl 3-amino-3-(4-tert-butylphenyl)propanoate in 6 M hydrochloric acid.

  • Reflux: Heat the solution at reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and adjust the pH to isoelectric point (around pH 6-7) with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the free amino acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid.

Table 1: Expected Yields and Enantiomeric Excess

StepProductTypical YieldTypical ee
Racemate SynthesisRacemic Ester70-85%N/A
Enzymatic Resolution(R)-Ester>45%>98%
Hydrolysis(R)-Amino Acid>90%>98%
Method 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[6] Evans oxazolidinones are a well-established class of chiral auxiliaries for asymmetric aldol reactions, which can be a key step in the synthesis of β-amino acids.

Workflow for Chiral Auxiliary-Mediated Synthesis:

G cluster_0 Auxiliary Acylation cluster_1 Asymmetric Aldol Reaction cluster_2 Functional Group Manipulations cluster_3 Auxiliary Cleavage & Product Isolation acylation Acylation of Chiral Auxiliary aldol Diastereoselective Aldol Reaction acylation->aldol azide Hydroxyl to Azide Conversion aldol->azide reduction Azide Reduction azide->reduction cleavage Hydrolytic Cleavage of Auxiliary reduction->cleavage product (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid cleavage->product

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Protocol 2.2.1: Asymmetric Aldol Reaction and Subsequent Transformations

This protocol utilizes an Evans-type aldol reaction followed by standard functional group manipulations.

  • N-Acylation of Auxiliary: Acylate a suitable Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with acetyl chloride to form the corresponding N-acetyl imide.

  • Enolate Formation: Treat the N-acetyl imide with a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at -78 °C in an anhydrous aprotic solvent like THF to generate the corresponding Z-enolate.

  • Aldol Addition: Add 4-tert-butylbenzaldehyde to the enolate solution at -78 °C and allow the reaction to proceed for several hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Purify the aldol adduct by column chromatography.

  • Hydroxyl to Azide Conversion: Convert the hydroxyl group of the aldol product to an azide using a two-step procedure: mesylation followed by substitution with sodium azide.

  • Azide Reduction: Reduce the azide to the primary amine using a mild reducing agent such as triphenylphosphine followed by water (Staudinger reaction) or catalytic hydrogenation.

  • Auxiliary Cleavage: Cleave the chiral auxiliary under basic conditions (e.g., lithium hydroperoxide) to yield the desired (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid. The chiral auxiliary can be recovered and reused.

Application as a Chiral Intermediate: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Analog

(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid is an excellent starting material for the synthesis of various biologically active molecules. Its structural similarity to the core of sitagliptin, a well-known DPP-4 inhibitor for the treatment of type 2 diabetes, makes it a valuable intermediate for developing novel analogs.[7]

Protocol 3.1: Amide Coupling to a Heterocyclic Moiety

This protocol describes a general procedure for coupling the chiral β-amino acid to a heterocyclic amine.

  • Amine Protection: Protect the amino group of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid with a suitable protecting group, such as tert-butoxycarbonyl (Boc), by reacting it with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or sodium bicarbonate.

  • Amide Coupling: Activate the carboxylic acid of the N-Boc protected amino acid using a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). Add the desired heterocyclic amine to the reaction mixture.

  • Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.

Logical Relationship for Amide Coupling:

G start (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid protect N-Boc Protection start->protect couple Amide Coupling with Heterocyclic Amine protect->couple deprotect Boc Deprotection couple->deprotect final Final DPP-4 Inhibitor Analog deprotect->final

Caption: Amide Coupling Logical Flow.

Characterization Data

Table 2: Representative Analytical Data

PropertyValue
Molecular FormulaC₁₃H₁₉NO₂
Molecular Weight221.30 g/mol
AppearanceWhite to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ 1.25 (s, 9H), 2.45-2.60 (m, 2H), 4.10-4.20 (m, 1H), 7.25-7.40 (m, 4H), 8.0 (br s, 2H), 12.1 (br s, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 31.1, 42.5, 49.8, 125.2, 126.5, 142.1, 149.8, 173.5
Optical Rotation [α]²⁰DSpecific rotation value depends on the solvent and concentration.

Note: NMR data are predicted and may vary based on experimental conditions.

Safety and Handling

(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid is a highly valuable and versatile chiral intermediate. The synthetic protocols outlined in this guide, based on robust and well-documented methodologies, provide a clear path to obtaining this compound in high enantiomeric purity. Its successful application in the synthesis of complex molecules, such as analogs of DPP-4 inhibitors, highlights its importance in modern drug discovery and development. The combination of its defined stereochemistry and the presence of the 4-tert-butylphenyl moiety makes it an attractive building block for creating novel chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties.

References

  • Barnes-Seeman, D., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. Available at: [Link]

  • Bongioanni, A., et al. (2022). Amino acids and its pharmaceutical applications: A mini review. PubMed. Available at: [Link]

  • Forró, E., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Available at: [Link]

  • Gotor-Fernández, V., et al. (2019). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Lirias. Available at: [Link]

  • Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • Hsiao, Y., et al. (2004).
  • Kim, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. Available at: [Link]

  • Konopelski, J. P., et al. (1997). Self-reproduction of chirality. Asymmetric synthesis of .beta.-aryl-.beta.-amino acids from enantiomerically pure dihydropyrimidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Müller, M., et al. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Patel, M., et al. (2013). A novel process for the preparation of sitagliptin. Google Patents.
  • Schöllkopf, U. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; XII1. Enantioselective Synthesis of (R)-α-Amino Acids using tert-Leucine as Chiral Auxiliary Reagent. SciSpace. Available at: [Link]

  • Tang, T. P., & Ellman, J. A. (1999). Asymmetric synthesis of β-amino acids. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). Different types of Butyl Phenol and their Uses. Vinati Organics. Available at: [Link]

  • Various Authors. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing difficulties in coupling (3R)-3-amino-3-(4-tert-butylphenyl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing difficulties in coupling (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid .

Due to the massive steric shield generated by the tert-butylphenyl group at the


-position, standard amide bond formation protocols frequently result in truncated sequences, low yields, or unreacted starting materials. This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic and thermodynamic barriers.

The Mechanistic Challenge (Causality of Failure)

When coupling (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, the primary failure mode is the extreme steric bulk of the


-substituent.
  • As a Nucleophile (N-terminal amine): The bulky aromatic ring physically blocks the incoming activated carboxylic acid, drastically raising the activation energy (

    
    ) required to form the tetrahedral intermediate[1].
    
  • As an Electrophile (C-terminal acid): The hydrophobic bulk restricts the conformational freedom required for efficient active ester formation.

Standard carbodiimides (DIC, EDC) or benzotriazoles (HOBt, HBTU) lack the reactivity to overcome this barrier[1]. To achieve successful coupling, you must manipulate the transition state using neighboring group effects or employ ultra-small leaving groups.

Workflow Start Coupling (3R)-3-amino-3- (4-tert-butylphenyl)propanoic acid Check Evaluate Steric Hindrance (Bulky beta-substituent) Start->Check Standard Standard Reagents (HBTU, EDC/HOBt) Check->Standard Low Yield / Stalled Advanced Advanced Reagents (HATU/HOAt, COMU/Oxyma) Check->Advanced Direct Route Standard->Advanced Switch Reagents AcidFluoride Acid Fluoride Activation (Cyanuric Fluoride / TFFH) Advanced->AcidFluoride If still stalled Base Optimize Base (Collidine instead of DIPEA) Advanced->Base Success High Yield Amide Bond Formation AcidFluoride->Success Refractory Success Temp Elevate Temperature (Microwave 75°C) Base->Temp Temp->Success Standard Success

Troubleshooting workflow for amide coupling of sterically hindered beta-amino acids.

Troubleshooting FAQs

Q1: I am using HBTU/DIPEA for the coupling, but my LC-MS shows less than 15% product formation after 12 hours. What should I change? A1: Upgrade your coupling reagent to HATU or COMU[2]. HBTU forms an OBt active ester, which is insufficiently reactive for highly hindered amines. HATU forms an OAt (1-hydroxy-7-azabenzotriazole) active ester. The critical difference is the nitrogen atom at position 7 of the HOAt ring. This nitrogen provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming hindered amine, pre-organizing the transition state and drastically lowering the activation energy[2].

Q2: I switched to HATU, but the reaction is still sluggish. Is my base the problem? A2: Yes. DIPEA (N,N-Diisopropylethylamine) is a highly sterically hindered base. While excellent for standard peptide synthesis to prevent side reactions, it struggles to efficiently deprotonate highly hindered amines like (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid. Switch to 2,4,6-collidine (TMP) or N-methylmorpholine (NMM)[2][3]. Collidine is less sterically demanding around the nitrogen, allowing for rapid and complete deprotonation of the hindered


-amine without competing as a nucleophile.

Q3: Can I use heat to drive the reaction, or will I risk epimerization? A3: You can and should use heat. Unlike


-amino acids, where the stereocenter is highly activated by the adjacent electron-withdrawing carbonyl group, 

-amino acids have a methylene spacer (-CH2-) that insulates the C3 stereocenter. This makes them significantly more resistant to base-catalyzed epimerization via oxazolone formation or direct enolization[4]. Microwave-Assisted Peptide Synthesis (MAPS) at 70–75°C for 15–20 minutes is highly recommended to overcome the thermodynamic barrier.

Q4: I have tried HATU, Collidine, and heat, but the coupling to the next amino acid is still failing. What is the ultimate fallback? A4: Acid fluorides[5]. When active esters (even OAt) are too bulky to approach the hindered amine, you must reduce the size of the leaving group. Acid fluorides are exceptionally small and highly reactive. They are the gold standard for coupling extremely hindered systems, such as


-dialkylamino acids or bulky 

-aryl derivatives, because the fluoride ion is a superb, sterically unobtrusive leaving group[5].

Mechanism Carboxyl Carboxylic Acid (Electrophile) HATU HATU + Base (Activation) Carboxyl->HATU OAt_Ester OAt Active Ester (Highly Reactive) HATU->OAt_Ester - H+ TransitionState Transition State (Anchimeric Assistance) OAt_Ester->TransitionState Amine Attack Amine Bulky beta-Amine (Nucleophile) Amine->TransitionState Product Amide Bond (Target Peptide) TransitionState->Product - HOAt

HATU activation mechanism showing anchimeric assistance for sterically hindered amines.

Standardized Experimental Protocols

Protocol A: High-Efficiency Solution-Phase Coupling (HATU/Collidine)

Self-validating system: The use of a slight excess of HOAt prevents the formation of unreactive guanidinium byproducts, ensuring the active ester remains the primary electrophile and confirming reagent efficacy via LC-MS tracking.

  • Preparation: Dissolve the carboxylic acid component (1.2 eq) and (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the mixture.

    • Causality: HOAt is added as an additive to suppress guanidinium formation from HATU and maintain a high concentration of the highly reactive OAt ester[2].

  • Base Addition: Dropwise add 2,4,6-collidine (3.0 eq) under vigorous stirring at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous NH

    
    Cl, extract with EtOAc, wash with 5% NaHCO
    
    
    
    and brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
Protocol B: Acid Fluoride Activation for Refractory Couplings

Self-validating system: The isolation of the acid fluoride intermediate allows for direct IR/NMR confirmation of activation prior to the introduction of the precious hindered amine.

  • Fluorination: Dissolve the N-protected amino acid (1.5 eq) in anhydrous DCM. Add Cyanuric Fluoride (1.5 eq) and pyridine (1.5 eq) at -10°C.

  • Isolation: Stir for 1 hour, wash with ice-cold water, dry, and concentrate to yield the crude acid fluoride.

    • Causality: Acid fluorides are stable enough for short-term handling and aqueous washing, unlike acid chlorides which rapidly hydrolyze[5].

  • Coupling: Dissolve the acid fluoride in anhydrous DMF. Add the hindered amine (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 2 hours or subject to microwave irradiation (60°C, 10 mins).

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different coupling strategies to highly bulky


-amino acids like (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid.
Coupling ReagentBaseTemperatureActivation StrategyExpected Yield (Bulky

-Amine)
EDC / HOBt DIPEA25°COBt Active Ester< 15% (Stalled)
HBTU DIPEA25°COBt Active Ester15 - 20%
HATU / HOAt Collidine25°COAt Active Ester60 - 75%
COMU / Oxyma TMP75°C (MW)Oxyma Active Ester85 - 95%
Cyanuric Fluoride DIPEA60°C (MW)Acid Fluoride> 95%

References

  • Source: Journal of Organic Chemistry (PubMed)
  • Title: Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin Source: ResearchGate URL
  • Title: 1-Hydroxy-7-azabenzotriazole (HOAt)
  • Title: FLUORESCENT-BASED DENDRIMERS AS POTENTIAL DRUG DELIVERY CARRIERS OF CISPLATIN Source: Universidade de Lisboa URL
  • Source: ResearchGate (Chem. Commun.)

Sources

Optimization

Technical Support Center: Synthesis of β-Amino Acids with Bulky Aryl Groups

Introduction Welcome to the technical support center for the synthesis of β-amino acids featuring bulky aryl substituents. These molecular motifs are of increasing importance in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of β-amino acids featuring bulky aryl substituents. These molecular motifs are of increasing importance in medicinal chemistry and drug development, primarily due to their ability to induce specific, stable secondary structures in peptides and enhance resistance to proteolytic degradation.[1][2][3] However, the introduction of sterically demanding aryl groups presents significant synthetic challenges, often leading to diminished reaction yields and complex purification profiles.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and authoritative literature.

Section 1: The Mannich Reaction

The Mannich reaction is a cornerstone of C-C bond formation, providing a direct route to β-amino carbonyl compounds, the immediate precursors to β-amino acids.[4] It involves the aminoalkylation of an acidic proton of a carbonyl compound with an aldehyde and a primary or secondary amine. When dealing with bulky aryl aldehydes or ketones, steric hindrance can severely impede the reaction rate and overall yield.

Frequently Asked Questions (FAQs): Mannich Reaction

Q1: What is the primary reason for low yields in Mannich reactions involving bulky aryl aldehydes?

A1: The primary bottleneck is steric hindrance, which affects two key stages of the reaction. First, the bulky aryl group can slow down the formation of the electrophilic iminium ion from the aldehyde and amine. Second, it can physically block the approach of the nucleophilic enol or enolate, which is often also sterically demanding, leading to a lower rate of the crucial C-C bond formation.[5]

Q2: Should I pre-form the imine or generate it in situ?

A2: For sterically hindered systems, pre-forming the imine is often advantageous. In situ generation requires the simultaneous presence of the aldehyde, amine, and enolizable ketone, which can lead to competing side reactions like self-condensation of the ketone. By pre-forming and isolating the imine, you can then focus on optimizing the nucleophilic addition step under conditions that favor the desired reaction, often leading to a cleaner reaction profile and higher yield.

Q3: How does the choice of catalyst impact the reaction with bulky substrates?

A3: Catalyst choice is critical. While simple Brønsted or Lewis acids can work, they may not be sufficient to overcome the steric barriers. Bifunctional organocatalysts, such as those derived from cinchona alkaloids or proline, can be highly effective.[6] These catalysts operate by forming an enamine from the ketone, which is a more reactive nucleophile than the corresponding enol, while simultaneously activating the imine through hydrogen bonding, thus overcoming steric repulsion and controlling the stereochemical outcome.

Troubleshooting Guide: Mannich Reaction

Problem: My three-component Mannich reaction with a 2,6-disubstituted benzaldehyde, aniline, and acetophenone is resulting in a low yield (<20%) and multiple byproducts.

This is a classic issue of steric congestion. The ortho-substituents on the aldehyde hinder iminium ion formation and subsequent nucleophilic attack. Here is a systematic approach to troubleshoot this problem.

Mannich_Troubleshooting start Low Yield (<20%) in Mannich Reaction check_imine Step 1: Confirm Iminium Ion Formation Run aldehyde + amine in a separate reaction. Monitor by TLC/NMR. start->check_imine imine_no Imine not forming? check_imine->imine_no Yes imine_yes Imine forms, but overall yield is low check_imine->imine_yes No preform_imine Strategy A: Pre-form Imine Isolate the imine, then react with ketone enolate. optimize_nucleophile Step 2: Enhance Nucleophile Reactivity & Optimize Addition preform_imine->optimize_nucleophile optimize_insitu Strategy B: Optimize In Situ Conditions temp_increase Increase Temperature (e.g., from RT to 60-80°C) To overcome activation energy. imine_no->temp_increase lewis_acid Use Stronger Lewis Acid (e.g., TiCl4, Sc(OTf)3) To drive iminium formation. imine_no->lewis_acid imine_yes->optimize_nucleophile temp_increase->preform_imine lewis_acid->preform_imine catalyst_change Change Catalyst - Proline/derivatives for enamine catalysis - Bifunctional thiourea catalyst optimize_nucleophile->catalyst_change solvent_change Change Solvent - Aprotic polar (DMSO, DMF) to stabilize intermediates - Less coordinating solvent for Lewis acids optimize_nucleophile->solvent_change slow_addition Use Slow Addition Add ketone/enolate solution over several hours to minimize self-condensation. optimize_nucleophile->slow_addition final_check Evaluate Yield and Purity catalyst_change->final_check solvent_change->final_check slow_addition->final_check

Caption: Troubleshooting workflow for a low-yielding Mannich reaction.

  • Is the Iminium Ion Forming?

    • Causality: The first equilibrium in the reaction is the formation of the iminium ion. With bulky aryl aldehydes, this step can be slow and unfavorable.

    • Solution: Attempt to pre-form the imine by reacting the bulky aldehyde and the amine, often with a dehydrating agent (like molecular sieves) or under Dean-Stark conditions. If the imine can be isolated, its subsequent reaction with the ketone's enolate is often cleaner.[7]

  • Are you using the right catalyst and solvent?

    • Causality: The catalyst must be potent enough to facilitate the reaction without being deactivated. The solvent must properly solvate the intermediates.

    • Solution: For a three-component reaction, switch from a simple acid catalyst to a bifunctional organocatalyst like a quinidine-derived thiourea, which can activate both the imine and the ketone.[6] For solvents, moving from ethanol to a more polar aprotic solvent like DMSO can sometimes favor the reaction.[6]

    ConditionCatalystSolventTypical Yield Range (%)Reference(s)
    StandardProline (20 mol%)DMSO20-50
    Optimized Quinidine-thiourea (10 mol%)Toluene75-95[6]
    Lewis Acid MediatedSc(OTf)₃ (10 mol%)CH₂Cl₂60-85
  • Are side reactions, like polymerization, an issue?

    • Causality: Ketones with multiple acidic alpha-hydrogens can undergo multiple additions, and highly reactive aldehydes like formaldehyde can self-polymerize.[7]

    • Solution: Use a slow, dropwise addition of the ketone to the mixture of the aldehyde, amine, and catalyst. This keeps the concentration of the enolizable component low, disfavoring self-condensation and polymerization.[7] Using a pre-formed iminium salt, such as Eschenmoser's salt for formaldehyde reactions, can also provide greater control.[7]

Section 2: The Arndt-Eistert Homologation

This reaction sequence is a reliable method for the one-carbon homologation of carboxylic acids, making it an excellent choice for converting readily available α-amino acids into their β-amino acid counterparts.[1][2] The key steps are the formation of a diazoketone from an activated α-amino acid, followed by a Wolff rearrangement to form a ketene, which is then trapped by a nucleophile.[8][9]

Arndt_Eistert_Workflow cluster_0 Step 1: Activation & Diazoketone Formation cluster_1 Step 2: Wolff Rearrangement & Trapping start N-Protected α-Amino Acid activate Activate Carboxyl Group (e.g., with SOCl₂ or isobutyl chloroformate) start->activate diazomethane React with Diazomethane (CH₂N₂) at low temp. activate->diazomethane diazoketone α-Diazoketone Intermediate diazomethane->diazoketone rearrange Wolff Rearrangement (Heat, Light, or Ag₂O catalyst) diazoketone->rearrange ketene Ketene Intermediate rearrange->ketene trap Trap with Nucleophile (H₂O, ROH, or R₂NH) ketene->trap product N-Protected β-Amino Acid/Ester/Amide trap->product

Caption: General workflow of the Arndt-Eistert homologation.

Frequently Asked Questions (FAQs): Arndt-Eistert Synthesis

Q1: My Wolff rearrangement step is giving a poor yield. What could be wrong?

A1: The Wolff rearrangement is the most sensitive step. Low yields can result from several factors:

  • Decomposition of the Diazoketone: α-diazoketones can be unstable, especially in the presence of acid traces (like HCl from the acid chloride formation step). Ensure the diazoketone is pure and the reaction is run under neutral or slightly basic conditions.[9]

  • Inefficient Rearrangement: The rearrangement can be induced thermally, photochemically, or with a metal catalyst (typically Ag₂O or silver benzoate).[8][10] If thermal rearrangement is sluggish, photochemical conditions (using a UV lamp) or catalysis with Ag₂O may be more efficient and require milder temperatures, preventing decomposition.

  • Steric Hindrance: A bulky aryl group can disfavor the 1,2-rearrangement. In these cases, photochemical activation is often the method of choice as it can overcome the higher activation barrier associated with sterically hindered substrates.[10]

Q2: Is diazomethane necessary, and are there safer alternatives?

A2: While classic Arndt-Eistert synthesis uses diazomethane, its high toxicity and explosive nature are significant drawbacks.[11] Safer alternatives have been developed. For instance, using (trimethylsilyl)diazomethane is a common, safer substitute that often gives comparable or better yields. The Kowalski ester homologation, which uses ynolates, is another alternative that completely avoids diazo compounds.[8]

Troubleshooting Guide: Arndt-Eistert Synthesis

Problem: The conversion of my N-Boc-protected α-amino acid with a bulky naphthyl side chain to the corresponding β-amino acid is stalling, and I'm isolating unreacted diazoketone.

This indicates a sluggish Wolff rearrangement, likely due to the steric bulk of the naphthyl group.

  • Switch Rearrangement Conditions:

    • Causality: Thermal conditions may not provide enough energy for the rearrangement of a hindered substrate without causing decomposition. Silver catalysis can also fail with sterically hindered substrates because it requires the formation of a metal-substrate complex.[10]

    • Solution: The most effective solution is to switch to photochemical conditions. Irradiating the diazoketone solution (e.g., in methanol to form the methyl ester) with a high-pressure mercury lamp at 0-10 °C often promotes the rearrangement cleanly and efficiently.

  • Optimize the Catalyst:

    • Causality: The form of the silver catalyst can impact its activity.

    • Solution: If using silver(I) oxide (Ag₂O), ensure it is freshly prepared or activated. Alternatively, a soluble silver salt like silver benzoate (AgOCOPh) can be more effective in some cases, as it may have better solubility in the reaction medium.

  • Consider Solvent Effects:

    • Causality: The solvent must be able to trap the ketene intermediate effectively. The presence of water can lead to the carboxylic acid, while an alcohol will lead to the ester.

    • Solution: Ensure the solvent is of high purity and appropriate for the desired product. For ester formation, anhydrous alcohols like methanol or ethanol are used. The reaction is often performed in a solvent like THF or dioxane with the nucleophile present.[10]

Detailed Protocol: Arndt-Eistert Homologation of N-Boc-Phenylalanine

This protocol is adapted from established procedures for the homologation of N-protected amino acids.[1]

  • Mixed Anhydride Formation:

    • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous THF (0.5 M) and cool the solution to -15 °C under a nitrogen atmosphere.

    • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.05 eq).

    • Stir the resulting mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Diazoketone Synthesis:

    • In a separate, foil-wrapped flask, add a freshly prepared ethereal solution of diazomethane (approx. 3.0 eq) at 0 °C.

    • Filter the cold mixed anhydride solution from Step 1 directly into the diazomethane solution.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Quench excess diazomethane by the careful dropwise addition of glacial acetic acid until nitrogen evolution ceases.

  • Wolff Rearrangement and Trapping:

    • Concentrate the crude diazoketone solution under reduced pressure.

    • Dissolve the resulting yellow oil in methanol (0.2 M).

    • Add silver benzoate (0.1 eq) in one portion.

    • Stir the solution at room temperature (or heat to 40-50 °C if necessary) until the evolution of N₂ gas stops and the solution becomes clear or a silver mirror forms.

    • Filter the reaction mixture through Celite and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield N-Boc-β-homophenylalanine methyl ester.

Section 3: Modern Catalytic Approaches

While classic methods are robust, modern catalytic strategies, particularly those involving palladium, offer powerful alternatives for constructing β-amino acids with bulky aryl groups, often through direct C-H activation pathways.

FAQ: Palladium-Catalyzed β-C(sp³)–H Arylation

Q1: My Pd-catalyzed β-C(sp³)–H arylation is giving low yields. What are the common failure points?

A1: This is a complex catalytic cycle with several potential pitfalls, especially with bulky substrates:

  • Inefficient C-H Activation: The directing group may not be able to effectively position the palladium catalyst to activate the β-C-H bond due to steric clashes.

  • Slow Reductive Elimination: The final C-C bond-forming step, reductive elimination from the Pd(IV) or Pd(II) intermediate, can be very slow for sterically congested products. This can lead to side reactions like β-hydride elimination.[12]

  • Catalyst Decomposition: The catalyst may decompose before the reaction reaches completion.

Troubleshooting Guide: Pd-Catalyzed β-C(sp³)–H Arylation

Problem: The β-arylation of my N-phthaloyl alanine derivative with an ortho-substituted aryl iodide is inefficient.

This reaction is challenging because the ortho-substituent on the aryl iodide sterically hinders the oxidative addition and subsequent reductive elimination steps.

  • Ligand and Directing Group Choice is Paramount:

    • Causality: The ligand on the palladium center and the directing group on the amino acid substrate control the reactivity and selectivity. For bulky substrates, standard ligands may not be effective.

    • Solution: Employ a more effective directing group. While 8-aminoquinoline is common, a less sterically demanding group like 2-(2-pyridyl)ethylamine (PE) has been shown to be uniquely effective for facilitating the arylation with hindered aryl iodides.[13][14] For ligands, bulky, electron-rich biaryl phosphines can promote the difficult reductive elimination step.[12]

    Directing GroupLigandAryl Halide Reactivity with ortho-substituentsTypical Yield Range (%)Reference(s)
    8-Aminoquinoline(none)Poor to Moderate10-40[14]
    2-(2-pyridyl)ethylamine (PE) (none)Good to Excellent 60-90 [13][14]
  • Optimize the Base and Additives:

    • Causality: The base is crucial for the C-H activation step (concerted metalation-deprotonation). Some reactions also benefit from specific additives.

    • Solution: A carbonate or phosphate base is often used. Silver salts (e.g., Ag₂CO₃) are frequently added as halide scavengers, which can prevent catalyst inhibition and promote the reaction.

References

  • Arndt-Eister reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Arndt-Eistert Synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wolff-Rearrangement - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Wolff rearrangement - Wikipedia. (n.d.). Available at: [Link]

  • This reference could not be fully retrieved.
  • Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]

  • Palladium-Catalyzed β-C(sp3)−H Arylation of Phthaloyl Alanine with Hindered Aryl Iodides: Synthesis of Complex β-Aryl α-Amino Acids | Request PDF - ResearchGate. (2016). Available at: [Link]

  • This reference could not be fully retrieved.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES - Chemistry. (2023). Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. (n.d.). Available at: [Link]

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC. (2025). Available at: [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids - ResearchGate. (2010). Available at: [Link]

  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids - MPG.PuRe. (2021). Available at: [Link]

  • Mannich reaction - LS College. (2020). Available at: [Link]

  • Mannich reaction - Wikipedia. (n.d.). Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (2015). Available at: [Link]

  • One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. (n.d.). Available at: [Link]

  • This reference could not be fully retrieved.
  • This reference could not be fully retrieved.
  • Highly Enantioselective Three-Component Direct Mannich Reactions of Unfunctionalized Ketones Catalyzed by Bifunctional Organocatalysts - PMC. (n.d.). Available at: [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Synthesis of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Prevention of Racemization in Benzylic -Amino Acids Core Technical Analysis: The Racemization Vector To effectively prevent racemization in (3R)-3-amino-3-(4-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Prevention of Racemization in Benzylic


-Amino Acids

Core Technical Analysis: The Racemization Vector

To effectively prevent racemization in (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid , one must first understand that this molecule behaves differently than standard


-amino acids.

The primary mechanism of racemization for this specific scaffold is not the standard oxazolone formation common in


-amino acids. Instead, the presence of the phenyl ring at the 

-position introduces a high risk of Retro-Michael Addition (Elimination-Addition) .
The Mechanistic Pathway

Because the chiral center (C3) is benzylic, the C-N bond is susceptible to cleavage under basic conditions or high thermal stress.

  • Elimination: Base abstracts an

    
    -proton. The electrons cascade to form a double bond between C2 and C3, expelling the amine (or amide) as a leaving group. This results in the formation of a 4-tert-butylcinnamic acid  derivative.
    
  • Racemization: The amine re-attacks the conjugated double bond. Since the cinnamate intermediate is planar (achiral), the amine can attack from either face, resulting in a racemic mixture.

Note on the 4-tert-butyl group: The para-tert-butyl group is an electron-donating group (EDG). While this slightly destabilizes the carbanion intermediate compared to electron-withdrawing groups (like -NO2), it significantly increases the lipophilicity of the molecule, often requiring stronger organic solvents (DMF/NMP) which can enhance the basicity of non-nucleophilic bases, inadvertently accelerating the elimination.

Pathway Visualization

RacemizationPathways cluster_legend Critical Risk Factor Start (3R)-Enantiomer (Chiral) Transition Enolate/Carbanion Intermediate Start->Transition Base/Heat (Deprotection) Elimination Retro-Michael Elimination (Formation of Cinnamate) Transition->Elimination Loss of Amine Racemic Racemic Mixture ((3R) + (3S)) Transition->Racemic Protonation Elimination->Transition Re-addition (Non-stereoselective)

Figure 1: The Retro-Michael elimination pathway is the dominant racemization risk for


-amino acids with benzylic side chains.

Troubleshooting & Optimization Guide

This section addresses specific failure points reported by users working with this scaffold.

Scenario A: Loss of Chirality During Peptide Coupling

Symptom: HPLC analysis shows a "doublet" peak (enantiomeric split) after coupling the (3R)-acid to a resin or amine. Root Cause: Over-activation of the carboxyl group in the presence of tertiary bases (DIEA/TEA) promotes


-proton abstraction.
ParameterRecommendationTechnical Rationale
Base Choice TMP (2,4,6-Collidine) or NMM Collidine is a weaker base than DIEA and sterically hindered, significantly reducing the rate of

-proton abstraction while sufficient for activating the carboxylate.
Coupling Reagent DIC / Oxyma Pure Carbodiimides (DIC) with Oxyma create a pH-neutral activation environment (~pH 6-7). Avoid HBTU/HATU if possible, as they require basic conditions (pH > 9) to function efficiently.
Pre-Activation Minimize (< 2 min) Do not "pre-activate" the acid with base for long periods. Add the base last to the reaction vessel.

Protocol 1: Low-Racemization Coupling

  • Dissolve (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM (1:1).

  • Cool the solution to 0°C .

  • Add DIC (1.0 equiv) and stir for 2 minutes.

  • Add the amine component (Resin or free amine).

  • Add 2,4,6-Collidine (2.0 equiv) only if necessary to adjust pH to 7.

  • Allow to warm to Room Temp (RT) and react for 2-4 hours. Do not heat.

Scenario B: Racemization During Fmoc Deprotection

Symptom: The (3R)-residue is already incorporated into the peptide, but subsequent Fmoc removal of the next residue (or the N-terminus of the (3R)-residue) causes epimerization. Root Cause: Standard 20% Piperidine in DMF is too basic (pKa ~11.1) and promotes the Retro-Michael elimination on the resin.

Troubleshooting Steps:

  • Switch Deprotection Cocktail: Replace Piperidine with Piperazine (5-10%) or DBU (1-2%) / Piperidine (5%) mixtures. While DBU is stronger, using it in very low concentration for short bursts is often safer than high-concentration piperidine.

  • Add HOBt: Adding 0.1 M HOBt to the deprotection solution acts as an acidic buffer, suppressing the formation of the anionic intermediate.

Protocol 2: "Soft" Fmoc Removal

  • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

  • Method: Short pulses. Treat resin for 3 minutes, drain, then 7 minutes. Avoid prolonged exposure (> 20 mins).

Scenario C: Instability During Saponification (Ester Hydrolysis)

Symptom: User attempts to hydrolyze a methyl/ethyl ester of the (3R)-acid and recovers racemic free acid. Root Cause: Hydroxide (LiOH/NaOH) is a strong base. Heating a benzylic


-amino ester with hydroxide is a guaranteed route to racemization via enolization.

Solution:

  • Acidic Hydrolysis: If the molecule tolerates it, use 6N HCl at reflux (though heat is still a risk, acid is generally safer for this specific mechanism than base).

  • Enzymatic Hydrolysis: This is the gold standard for this molecule.

    • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

    • Conditions: Phosphate buffer (pH 7.2), Acetone cosolvent (10%), 30°C.

    • Mechanism: The enzyme cleaves the ester under mild, neutral conditions, preserving the C3 stereocenter completely.

Synthesis & Purification Decision Tree

Use this logic flow to determine the safest route for handling the (3R)-acid derivative.

DecisionTree Start Start: (3R)-3-amino-3- (4-t-butylphenyl)propanoic acid Action What is the operation? Start->Action Coupling Peptide Coupling Action->Coupling Deprotect Fmoc Removal Action->Deprotect EsterHyd Ester Hydrolysis Action->EsterHyd BaseCheck Base Selection? Coupling->BaseCheck AddCheck Additives? Deprotect->AddCheck MethodCheck Method? EsterHyd->MethodCheck SafeBase Use Collidine or NMM (Avoid DIEA) BaseCheck->SafeBase SafeDepro Add 0.1M HOBt to Piperidine AddCheck->SafeDepro Enzyme Use CAL-B Lipase (pH 7, 30°C) MethodCheck->Enzyme

Figure 2: Operational decision tree for minimizing racemization risks.

Frequently Asked Questions (FAQ)

Q: Can I use HATU for coupling this amino acid? A: It is not recommended . HATU is extremely reactive and typically requires a basic environment (pH 9-10 with DIEA) to function optimally. This high pH environment significantly increases the risk of Retro-Michael elimination. If you must use HATU, use exactly 1.0 equivalent of base and cool to 0°C, but DIC/Oxyma is statistically safer for chiral integrity.

Q: Why does the 4-tert-butyl group matter if it's far from the chiral center? A: While the steric bulk is distant, the group increases the lipophilicity of the molecule. This often forces researchers to use stronger organic solvents (like pure DMF or NMP) rather than aqueous mixtures. In pure dipolar aprotic solvents, "naked" anions (bases) are much more reactive, increasing the rate of proton abstraction compared to protic solvents.

Q: I isolated the product but the optical rotation is lower than reported. Did it racemize? A: Not necessarily. The 4-tert-butyl group is bulky and can induce stable rotamers (conformational isomers) in solution, especially in NMR or polarimetry. Before assuming chemical racemization, run a Chiral HPLC (e.g., Chiralpak AD-H or OD-H column) to confirm the enantiomeric excess (ee). Do not rely solely on optical rotation.

References

  • Beta-Amino Acid Stability: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta, 1996.[1] Link

  • Racemization Mechanisms: Carpino, L. A., et al. "Racemization of Amino Acids in Polypeptide Synthesis."[2] Journal of Organic Chemistry, 1990. (Foundational text on base-catalyzed racemization).

  • Coupling Reagents: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Enzymatic Resolution: Solano, D. M., et al. "Enzymatic resolution of beta-amino acids." Journal of Organic Chemistry, 2004. (Demonstrates CAL-B efficacy for beta-amino esters).
  • BenchChem Technical Notes: "Strategies to Prevent Racemization During Peptide Synthesis." Link

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid before handling.

Sources

Optimization

Solubility issues of 4-tert-butylphenyl amino acids in aqueous buffers

A Guide to Overcoming Solubility Challenges in Aqueous Buffers Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common solubility issues encountered with 4-tert-butylphenyl amino acids. As Senior Application Scientists, we have designed this resource to not only offer protocols but to explain the fundamental principles behind them, empowering you to make informed decisions in your experiments.

Foundational Principles: The Root of the Solubility Problem
FAQ: Why is my 4-tert-butylphenyl amino acid crashing out of my aqueous buffer?

The solubility of 4-tert-butylphenyl amino acids is governed by a molecular tug-of-war between two opposing chemical moieties.

  • The Hydrophilic Head: The amino acid portion, with its α-amino and α-carboxyl groups, is polar and capable of ionization. This part of the molecule prefers to interact with water.[1]

  • The Hydrophobic Tail: The 4-tert-butylphenyl group is the primary source of insolubility. The phenyl ring is aromatic and nonpolar, while the bulky tert-butyl group is exceptionally hydrophobic (lipophilic), significantly repelling water molecules.[2][3] This large, nonpolar tail dominates the molecule's behavior in aqueous solutions, causing it to aggregate and precipitate.

The second critical factor is the molecule's net electrical charge, which is dictated by the pH of the buffer.[4] Like all amino acids, these compounds are zwitterionic. At a specific pH, known as the isoelectric point (pI), the positive charge on the amino group and the negative charge on the carboxyl group cancel each other out, resulting in a net neutral charge.[5] At this pI, intermolecular electrostatic repulsion is at a minimum, and the hydrophobic forces take over, leading to aggregation and the lowest possible solubility.[6][7]

Caption: Molecular structure highlighting the conflict between the hydrophobic tail and hydrophilic head.

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is designed as a logical workflow. Start with the first question and proceed as needed.

Q1. I'm seeing precipitation. What is the very first thing I should do?

Answer: Adjust the pH.

This is the most critical and effective first step. The goal is to move the buffer pH significantly away from the compound's isoelectric point (pI) to ensure the molecule is in a charged, more soluble state.[8][9]

  • For Acidic Buffers (Low pH): By lowering the pH (e.g., to pH 2-4), you protonate the amino group to -NH3+, giving the molecule a net positive charge.

  • For Basic Buffers (High pH): By raising the pH (e.g., to pH 9-11), you deprotonate the carboxyl group to -COO-, giving the molecule a net negative charge.[7]

In either charged state, the electrostatic repulsion between molecules will overcome the hydrophobic attraction, dramatically increasing solubility.[6]

Q2. How do I determine the optimal pH for my specific compound?

Answer: Perform a pH-solubility profile.

If the pI of your compound is unknown, you must determine it experimentally. This involves preparing small-volume suspensions of your compound across a range of pH values and measuring the concentration of the dissolved material.

Workflow for pH Optimization:

  • Prepare a series of buffers (e.g., in 1 pH unit increments from pH 2 to 12).

  • Add an excess amount of your solid 4-tert-butylphenyl amino acid to a small, fixed volume of each buffer.

  • Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium. This is known as the "shake-flask" method.[10]

  • Clarify the samples by centrifugation or filtration.

  • Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like LC-UV or LC-MS/MS.[10]

  • Plot solubility (concentration) versus pH. The pH at which solubility is lowest is the experimental pI. The optimal pH for your work will be in the regions of highest solubility.

G start Insolubility Observed check_ph Is buffer pH far from pI? start->check_ph adjust_ph Adjust pH (e.g., pH < 4 or pH > 9) check_ph->adjust_ph No / Unsure recheck Is compound soluble? check_ph->recheck Yes adjust_ph->recheck success Success: Proceed with Experiment recheck->success Yes cosolvent Introduce Co-solvent (See Q3 & Q4) recheck->cosolvent No advanced Consider Advanced Methods (See Q5 & Q6) cosolvent->advanced Still Insoluble

Caption: A logical workflow for troubleshooting solubility issues.

Q3. I've optimized the pH, but solubility is still insufficient. What is my next option?

Answer: Introduce a water-miscible organic co-solvent.

Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for the hydrophobic 4-tert-butylphenyl tail.[11] They essentially lower the interfacial tension between your compound and the solvent.

Commonly used co-solvents in research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Start with a low percentage (e.g., 5-10% v/v) and gradually increase it. Be aware that high concentrations of organic solvents can perturb biological systems, so the goal is to use the minimum amount necessary to achieve solubilization.[12]

Q4. How do I choose the right co-solvent and concentration?

Answer: Through systematic screening.

The ideal co-solvent and its effective concentration are compound-specific. A screening experiment is the most reliable approach.

Protocol for Co-Solvent Screening:

  • Prepare a concentrated stock solution of your compound in 100% of a chosen co-solvent (e.g., 100 mM in DMSO).

  • In a series of tubes, prepare your optimized-pH aqueous buffer.

  • Add increasing volumes of the stock solution to the buffer to achieve final co-solvent concentrations of 1%, 2%, 5%, 10%, and 20%.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours).

  • The lowest percentage of co-solvent that maintains a clear solution is your optimal starting point.

  • Repeat for other co-solvents to find the most effective one.

Co-SolventKey PropertiesRecommended Starting Conc. (v/v)Notes
DMSO Aprotic, highly polar, strong solvent1-10%Can be toxic to cells at >0.5-1%. Use with caution in biological assays.
Ethanol Protic, common lab solvent5-20%Can cause protein denaturation at high concentrations.
PEG 400 Low toxicity, viscous10-30%Generally well-tolerated in in vivo studies.[11]
Propylene Glycol Low toxicity, common pharmaceutical excipient10-40%A good alternative to ethanol for sensitive systems.[12]
Q5. My experiment is sensitive to organic solvents. What are the alternatives?

Answer: Use formulation enhancers like cyclodextrins or surfactants.

These methods avoid bulk organic solvents by encapsulating the hydrophobic portion of your compound.

  • Cyclodextrins: These are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. The 4-tert-butylphenyl tail of your compound can fit into the cavity, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: At concentrations above their critical micelle concentration (CMC), surfactant molecules (like Polysorbate 80 or Kolliphor® EL) form micelles. These are spherical structures with a hydrophobic core and a hydrophilic shell. Your compound's hydrophobic tail will partition into the core, effectively solubilizing it in the aqueous phase.[9]

Q6. How do I prepare a stock solution using these advanced methods?

Answer: By co-dissolving or creating a solid dispersion.

The general principle is to ensure intimate contact between your compound and the solubilizing agent.

Protocol for Cyclodextrin Solubilization:

  • Dissolve the cyclodextrin (e.g., HP-β-CD) in your aqueous buffer first to create the desired concentration (e.g., 10% w/v).

  • Slowly add your solid 4-tert-butylphenyl amino acid to the cyclodextrin solution while vortexing or sonicating.

  • Allow the mixture to equilibrate for several hours to ensure maximum complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

Verification and Best Practices
FAQ: How do I confirm the final concentration of my solubilized compound?

Answer: Always measure it analytically.

Do not assume that the amount of compound you added is the amount that dissolved. After preparing your solution using any of the methods above, it is critical to verify the final concentration.

  • Recommended Method: The "shake-flask" method followed by analytical quantification remains the gold standard for determining equilibrium solubility.[14]

  • High-Throughput Screening: For rapid rank-ordering of solubility in different conditions, kinetic solubility assays using nephelometry (which measures light scattering from precipitated particles) can be employed.[15][16]

Troubleshooting Summary Table

Observed IssuePotential CauseSuggested Action
Immediate heavy precipitation Buffer pH is very close to the compound's pI.Drastically adjust pH to <4 or >9.[7]
Solution is hazy or cloudy Micro-precipitation is occurring; solubility limit is exceeded.Decrease compound concentration or introduce a co-solvent.[11]
Precipitate forms over time The compound is kinetically soluble but not thermodynamically stable.Increase the concentration of the co-solvent or use a stronger solubilizer like a cyclodextrin.[13][14]
Precipitate forms upon dilution The co-solvent concentration drops below the required level.Prepare the final dilution in a buffer that already contains the same percentage of co-solvent.
References
  • Strategies for improving hydrophobic drugs solubility and bioavailability. GSC Biological and Pharmaceutical Sciences.
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC. (2021-06-16).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023-03-18). Rheolution.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023-07-24).
  • Solubilization techniques used for poorly water-soluble drugs - PMC.
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Solubilities of amino acids in water at various pH values under 298.15 K.
  • 1: Amino Acids and the Role of pH. Medicine Digital Learning.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026-01-22). Raytor.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024-01-16). ChemRxiv.
  • TERT-BUTYL 4-AMINOBENZO
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. (2025-09-22). Pharma Excipients.
  • Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • 2-Amino-4-tert-butylphenol 98. Sigma-Aldrich.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024-11-29). MDPI.
  • Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in W
  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. (2017-04-27). Chemistry Stack Exchange.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Applied BioChem by AJM.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025-10-17). World Pharma Today.
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022-06-29). RSC Publishing.
  • Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide. Benchchem.
  • Hydrophobic and Hydrophilic Amino Acids. BOC Sciences.
  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory.
  • Why are amino acids usually more soluble at pH extremes than they are
  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions (RSC Publishing).
  • Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024-03-15). WuXi AppTec DMPK.
  • Is aromaticity of the 4 aromatic amino acids affected by pH?. (2014-01-03). Chemistry Stack Exchange.
  • Aqueous Solubility Assay. Enamine.
  • pH effects on amino acids: (a) structures and values of amino acid side....
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020-02-26). Pharma Excipients.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Bulky β³-Amino Acids

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the more persistent challenges in solid-phase peptide synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome one of the more persistent challenges in solid-phase peptide synthesis (SPPS): the incomplete coupling of sterically hindered amino acids, particularly bulky β³-residues. This guide is structured in a question-and-answer format to directly address the specific issues you may be encountering at the bench.

Frequently Asked Questions (FAQs)

Q1: What exactly is steric hindrance, and why are bulky β³-amino acids so difficult to couple?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule physically obstruct a chemical reaction.[1] In peptide synthesis, this occurs when bulky groups near the reactive centers (the N-terminal amine of the resin-bound peptide and the activated carboxylic acid of the incoming amino acid) prevent them from approaching each other effectively.

β³-amino acids are particularly challenging due to their structure. Unlike standard α-amino acids where the side chain is on the α-carbon, β-amino acids have an additional carbon in their backbone. For β³-amino acids, the bulky side chain is attached to the β-carbon. This places significant bulk closer to the peptide backbone, which can interfere with the ideal geometry for nucleophilic attack by the N-terminal amine, thus slowing down or preventing amide bond formation.[1][2][3] This is especially true for β³-amino acids with large side chains like Valine or Isoleucine.[1]

G cluster_alpha α-Amino Acid cluster_beta3 β³-Amino Acid a_amine H₂N a_alpha α-C a_amine->a_alpha a_carboxyl COOH a_alpha->a_carboxyl a_sidechain R (Side Chain) a_alpha->a_sidechain b_amine H₂N b_alpha α-C b_amine->b_alpha b_beta β-C b_alpha->b_beta b_carboxyl COOH b_beta->b_carboxyl b_sidechain R (Bulky Side Chain) b_beta->b_sidechain Resin Resin-Bound Peptide (N-Terminal Amine) Approach_A Less Hindered Approach Resin->Approach_A Approach_B Sterically Hindered Approach Resin->Approach_B Approach_A->a_carboxyl Approach_B->b_carboxyl

Caption: Steric hindrance in α- vs. β³-amino acid coupling.

Q2: How can I be sure that steric hindrance is the cause of my low-purity peptide and not another issue?

A: This is a critical diagnostic step. While steric hindrance is a likely culprit with bulky β³-amino acids, other issues can mimic its effects. Here’s how to differentiate:

  • Analyze Your Data: The primary indicator of incomplete coupling is the presence of deletion sequences in your final product. Upon analysis by Mass Spectrometry (MS), you will find peptides that are missing the bulky β³-residue. HPLC analysis will often show a significant peak eluting earlier than your target peptide, corresponding to this shorter sequence.

  • Perform On-Resin Monitoring: Use a qualitative test to check for the presence of unreacted free amines on the resin immediately after the coupling step.

    • The Kaiser Test is excellent for detecting primary amines. A positive result (dark blue beads) after coupling indicates a failure to acylate the N-terminal amine.[4]

    • The Isatin or Chloranil Test can be used to detect secondary amines (like proline) but are also useful confirmatory tests.[4][5]

  • Consider Other Possibilities:

    • Peptide Aggregation: "Difficult sequences" can aggregate on the resin, preventing reagents from reaching the reactive sites.[1][6] This is often sequence-dependent and can be exacerbated by hydrophobic residues.[1] If you see coupling efficiency drop dramatically after a certain point in the sequence, aggregation is a strong possibility.

    • Reagent Degradation: Ensure your coupling reagents and solvents are fresh and anhydrous. Old DMF, for instance, can contain dimethylamine, which can interfere with reactions.[7]

Q3: My standard coupling protocol with DIC/HOBt isn't working. What is the first and most effective change I can make?

A: The most impactful initial change is to switch to a more potent coupling reagent. Standard carbodiimides like DCC and DIC are often insufficient for sterically demanding couplings.[6] You should move to a stronger, in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , or HCTU are the industry standard for difficult couplings.[6][8][9] They react with the carboxylic acid to form highly reactive O-acylisourea esters, which more effectively overcome the steric barrier.[6][10] HATU is generally considered one of the most efficient reagents in this class.[9][10]

  • Phosphonium Salts: Reagents like PyBOP or PyAOP are also highly effective and offer a low risk of racemization.[8][9]

The causality here is a matter of chemical reactivity. HOBt esters (formed with DIC/HOBt) are less reactive than the OAt or O-6-ClBt esters generated by reagents like HATU or HCTU, respectively.[9][10] This higher reactivity provides the necessary chemical driving force to push the sterically hindered reaction towards completion.

Advanced Troubleshooting Strategies

Q4: I've switched to HATU, but my coupling efficiency is still low. What are my next options?

A: When a powerful coupling reagent alone is not enough, you must modify the reaction environment and protocol. Here is a logical progression of strategies to employ:

Strategy 1: Double Coupling

This is often the simplest and most effective next step. After the initial coupling reaction, simply drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[6][11] This second opportunity for the reaction to proceed can often drive it to completion. While it consumes more reagents, the potential salvage of a complex peptide synthesis is well worth the cost.[11]

Strategy 2: Optimize Reaction Conditions (Time & Temperature)

Steric hindrance dramatically slows down reaction kinetics.

  • Increase Reaction Time: Extend the coupling time significantly. Instead of a standard 1-2 hour coupling, try running the reaction for 4 hours, or even overnight.[1][6]

  • Increase Temperature: Gently heating the reaction can provide the energy needed to overcome the activation barrier. However, this must be done with caution, as excessive heat can increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[1][7][12]

  • Microwave-Assisted SPPS (MW-SPPS): This is the most powerful application of thermal energy. Microwave irradiation can dramatically accelerate coupling reactions, often completing even the most difficult couplings in minutes.[13][14][15][16][17] It is highly effective for driving sterically hindered couplings to completion quickly and with high purity.[13][15]

Strategy 3: Improve the Solvent Environment

The solvent is not just a medium; it's an active participant in the success of SPPS.

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF).[6] For difficult sequences prone to aggregation, switching to NMP can help keep the peptide chains solvated and accessible to reagents.[6][7]

  • Use Solvent Mixtures: For exceptionally difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve solvation.[6]

Strategy 4: Re-evaluate Your Solid Support
  • Lower Resin Loading: A high-loading resin means peptide chains are packed closely together, which can promote inter-chain interactions and aggregation, exacerbating steric hindrance issues.[18][19] For long or difficult peptides, using a resin with a lower loading capacity (e.g., 0.3-0.5 mmol/g) provides more space for the peptide chains to swell, improving reagent accessibility.[18][19]

G start Incomplete Coupling Suspected (e.g., Bulky β³-AA) check Confirm with Analysis (Kaiser Test / LC-MS) start->check reagent Switch to Potent Reagent (e.g., HATU, PyBOP) check->reagent Positive (Incomplete) success Coupling Complete check->success Negative (Complete) double_couple Perform Double Coupling reagent->double_couple Still Incomplete reagent->success Complete conditions Optimize Conditions (↑ Time, ↑ Temp) double_couple->conditions Still Incomplete double_couple->success Complete microwave Use Microwave-Assisted SPPS conditions->microwave Still Incomplete solvent Change Solvent (DMF → NMP) conditions->solvent No Microwave Available microwave->success resin Use Low-Loading Resin solvent->resin Still Incomplete solvent->success Complete cap Cap Unreacted Amines & Proceed resin->cap If all else fails resin->success Complete

Caption: Troubleshooting workflow for incomplete coupling.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings

Reagent ClassExamplesRelative ReactivityKey Considerations
Carbodiimides DCC, DIC (+ HOBt)Low-ModerateOften insufficient for bulky β³-amino acids.[6][20] Can cause dehydration of Asn/Gln without an additive like HOBt.[10]
Aminium/Uronium HATU, HBTU, HCTU, COMUHighExcellent for hindered couplings.[8][9] HATU is often the most effective due to the anchimeric assistance of the pyridine nitrogen from its HOAt byproduct.[9][10] COMU offers high solubility and safety.[12][21]
Phosphonium PyBOP, PyAOPHighVery effective with low racemization risk.[8][9] Solutions in DMF have moderate stability and should be used within a couple of days.[9]

Table 2: Impact of Reaction Conditions on Coupling Efficiency

ParameterStandard ConditionOptimized for Hindered AARationale & Cautions
Time 1-2 hours4 hours to overnightSlower kinetics require longer reaction times to reach completion.[1][6]
Temperature Room Temperature40-50°CIncreases reaction rate but must be balanced against the risk of racemization.[1][7][22]
Energy Input Agitation/ShakingMicrowave (75-90°C)Microwave energy dramatically accelerates the reaction, driving it to completion in minutes.[13][16][17]
Solvent DMFNMPNMP is a better solvating agent, reducing peptide aggregation and improving reagent access to the reaction site.[6][7]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered β³-Amino Acid using HATU

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.

  • Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, pre-activate the bulky Fmoc-β³-amino acid (4 equivalents, 0.4 mmol).

    • Dissolve the amino acid, HATU (3.9 equivalents, 0.39 mmol), and a non-nucleophilic base like DIPEA (8 equivalents, 0.8 mmol) in DMF.[6]

    • Allow pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes with agitation.[6]

  • Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat step 3 entirely with a fresh solution of activated amino acid, HATU, and DIPEA.[6]

  • Final Wash: Drain the reaction solution and wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. A negative result (clear or yellowish beads) indicates a complete reaction.

Protocol 2: Capping Unreacted Amines with Acetic Anhydride

If a coupling reaction is confirmed to be incomplete and you decide to proceed, you must "cap" the unreacted N-terminal amines to prevent the formation of deletion sequences in subsequent steps.

  • Washing: After the final coupling attempt, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature. This will acetylate any remaining free amines, rendering them unreactive for future coupling steps.[1][23]

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next deprotection step.

Protocol 3: Qualitative Monitoring with the Kaiser Test
  • Sample Collection: After the coupling and washing steps, remove a small sample of resin (a few beads) from the reaction vessel.

  • Reagent Preparation: Prepare three solutions as per the standard Kaiser test protocol (Ninhydrin in Ethanol, Phenol in Ethanol, Potassium Cyanide in Pyridine).

  • Test Procedure:

    • Place the resin sample in a small glass test tube.

    • Add 2-3 drops of each of the three reagents.

    • Heat the tube at 100°C for 5 minutes.[4]

  • Result Interpretation:

    • Positive (Incomplete Coupling): The solution and beads turn a deep blue. This indicates the presence of free primary amines.

    • Negative (Complete Coupling): The solution remains yellow/orange, and the beads are colorless or slightly yellow. This indicates no detectable free primary amines.

References

  • Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (URL: )
  • Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (URL: )
  • Optimizing Peptide Coupling: Key Techniques. (URL: )
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. (URL: [Link])

  • Using double coupling to improve your peptide synthesis - Biotage. (URL: [Link])

  • Coupling of sterically demanding peptides by β-thiolactone-mediated native chemical ligation - PMC - NIH. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis - MDPI. (URL: [Link])

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. (URL: [Link])

  • Coupling Reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Novabiochem® Coupling reagents - Merck. (URL: [Link])

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

  • Peptide Synthesis Resins - AAPPTEC. (URL: [Link])

  • A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. - SciSpace. (URL: [Link])

  • Manual solid-phase syntheses of peptides on resins with high loading capacity requiring small volumes of solvents - Indian Academy of Sciences. (URL: [Link])

  • How do I choose my resin for peptide synthesis? {Part 1} - Biotage. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (URL: [Link])

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed. (URL: [Link])

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (URL: [Link])

  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (URL: [Link])

  • Development of the schedule for multiple parallel "difficult" Peptide synthesis on pins. (URL: [Link])

  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar. (URL: [Link])

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])

  • Solid-phase synthesis of peptides containing bulky dehydroamino acids - Google P
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC. (URL: [Link])

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: [Link])

  • Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - MDPI. (URL: [Link])

  • Solid-Phase Peptide Capture and Release for Bulk and Single-Molecule Proteomics - PMC. (URL: [Link])

  • The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. (URL: [Link])

  • Can you couple a non-amino acid to a solid phase peptide? Has anyone even tried?. (URL: [Link])

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect - Academia.edu. (URL: [Link])

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides.. (URL: [Link])

Sources

Optimization

Technical Support Center: Resolving Aggregation in Peptides Containing tert-Butylphenyl Groups

Welcome to the Technical Support Center. The tert-butylphenyl group is a highly bulky, lipophilic motif frequently utilized in medicinal chemistry to enhance target affinity and membrane permeability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The tert-butylphenyl group is a highly bulky, lipophilic motif frequently utilized in medicinal chemistry to enhance target affinity and membrane permeability. However, its extreme hydrophobicity reliably triggers severe peptide aggregation. This guide provides advanced troubleshooting workflows, mechanistically grounded protocols, and FAQs to help researchers overcome synthesis and purification bottlenecks.

Troubleshooting Guide: Solid-Phase Peptide Synthesis (SPPS)

The Problem: During SPPS, sequences containing tert-butylphenyl groups frequently exhibit sluggish coupling kinetics, incomplete acylation, and missing residues (deletions).

The Causality: The tert-butylphenyl motif drives a phenomenon known as "hydrophobic collapse." To shield these nonpolar groups from polar synthesis solvents (like DMF), the growing peptide backbone folds onto itself. This proximity promotes inter-chain hydrogen bonding, leading to the formation of stable, insoluble


-sheet aggregates on the resin. This sterically occludes the N-terminal amine, preventing the next amino acid from coupling efficiently[1].

The Solution: Disrupt the hydrogen-bonding network using structural modifiers (Pseudoprolines) and optimize the solvent environment.

SPPS_Troubleshooting Start Incomplete Coupling Detected (tert-Butylphenyl Motif) Check Kaiser Test Result? Start->Check Pos Positive (Blue) Free Amines Present Check->Pos Neg Negative (Yellow) Coupling Complete Check->Neg Diag Diagnosis: Steric Hindrance or β-Sheet Aggregation Pos->Diag Sol1 Insert Pseudoproline 2-6 Residues Downstream Diag->Sol1 Sol2 Use 'Magic Mixture' (DCM/DMF/NMP) Diag->Sol2 Sol3 Microwave-Assisted SPPS (75°C) Diag->Sol3

Workflow for diagnosing and resolving on-resin peptide aggregation during SPPS.

Protocol 1: Incorporating Pseudoproline Dipeptides

Pseudoprolines (


) are artificially created dipeptides derived from Ser, Thr, or Cys that feature a reversible oxazolidine or thiazolidine ring. They act as proline mimetics, introducing a sharp "kink" into the backbone that favors the cis-amide conformation, instantly shattering the 

-sheet structure.

Step-by-Step Methodology:

  • Sequence Mapping: Identify a Ser, Thr, or Cys residue located 2 to 6 amino acids downstream (closer to the C-terminus) from the tert-butylphenyl modified residue.

  • Reagent Preparation: Procure the corresponding pre-formed Fmoc-Xaa-Yaa-

    
    -OH dipeptide. (Coupling single pseudoproline monomers is highly inefficient).
    
  • Resin Swelling: Swell the resin in a "Magic Mixture" of DCM/DMF/NMP (1:1:1). This specific blend maximizes the solvation of both the polar backbone and the hydrophobic tert-butylphenyl patches[1].

  • Coupling: Activate 1.5–2.0 equivalents of the pseudoproline dipeptide using strong coupling reagents (e.g., HATU/DIPEA). Couple for a minimum of 60 minutes at room temperature.

  • Validation System: Perform a Kaiser test. A transition to a clear/yellow bead confirms 100% acylation. If the beads remain blue, apply microwave heating (75°C for 5 minutes) to provide the kinetic energy required to overcome local steric hindrance.

  • Cleavage & Reversal: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). The acidic environment spontaneously opens the oxazolidine ring, seamlessly regenerating the native Ser/Thr/Cys residue without additional steps.

Troubleshooting Guide: Purification & Solubility

The Problem: Following cleavage, the crude peptide forms a cloudy suspension or intractable precipitate in aqueous buffers, leading to severe peak tailing, carryover, or total loss of recovery during Reversed-Phase HPLC (RP-HPLC).

The Causality: Once cleaved from the solid support, the tert-butylphenyl groups are fully exposed to the aqueous environment. To minimize thermodynamically unfavorable interactions with water, these groups rapidly self-associate, forming amorphous aggregates or micelle-like structures[2].

The Solution: Utilize fluorinated solvents to break hydrophobic interactions and perform counter-ion exchanges to remove lipophilic "greasy coats."

Solubilization_Tree Dry Dry Crude Peptide Q1 Determine Net Charge (pI) Dry->Q1 Acidic Acidic (pI < 6) Q1->Acidic Basic Basic (pI > 8) Q1->Basic Neutral Neutral / Highly Hydrophobic Q1->Neutral SolA Add 10% NH4OH or Basic Buffer Acidic->SolA SolB Add 10% Acetic Acid Basic->SolB SolC Dissolve in 100% HFIP, DMSO, or DMF Neutral->SolC Dilute Dilute with Aqueous Buffer (Sonicate 3x 10s) SolA->Dilute SolB->Dilute SolC->Dilute Clear Transparent Solution (Ready for HPLC) Dilute->Clear

Decision tree for solubilizing hydrophobic peptides based on net charge and polarity.

Protocol 2: Solubilization and RP-HPLC Rescue

Fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE), are highly effective at rescuing aggregated peptides[3]. They act as strong hydrogen-bond donors and weak acceptors, simultaneously solvating the tert-butylphenyl groups and disrupting inter-peptide


-sheets[3].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the lyophilized crude peptide. Add 100% HFIP or DMSO to achieve a high initial concentration (10–20 mg/mL)[4]. Vortex gently.

  • Mechanical Disruption: Sonicate the mixture in a water bath for 3 cycles of 10 seconds, chilling the tube on ice between cycles to prevent thermal degradation[4].

    • Self-Validation: The solution must transition from a cloudy suspension to a completely transparent, particle-free liquid. If particulates remain, aggregation is still present[4].

  • Aqueous Titration: Slowly titrate in your aqueous HPLC Buffer A (e.g., Water with 0.1% TFA) until the organic solvent concentration drops below 10%.

  • Chromatography Adjustments: Inject the solubilized peptide onto a C4 or C8 column. Highly hydrophobic peptides often bind irreversibly to standard C18 columns[5]. Elevate the column compartment temperature to 45–60°C to maintain the monomeric state during elution.

Quantitative Data: Solvent & Additive Selection

Table 1: Comparison of solvents and additives for resolving hydrophobic peptide aggregation.

Solvent / AdditivePrimary Mechanism of ActionH-Bond Disruption CapabilityTypical Concentration Used
HFIP / TFE Solvates hydrophobic motifs; breaks

-sheets[3]
Very High100% (Initial), <5% (Final)
DMSO Disrupts self-association; high solvating potential[3]High100% (Initial), <10% (Final)
"Magic Mixture" Synergistic solvation of polar/nonpolar regions[1]Moderate1:1:1 (DCM:DMF:NMP)
Guanidinium HCl Chaotropic agent; disrupts water lattice[1]High6 M (Aqueous)
Urea Chaotropic agent; breaks hydrogen bonds[4]High6 M to 8 M (Aqueous)

Frequently Asked Questions (FAQs)

Q: My peptide solubility prediction states it should be highly soluble (Net Charge +3), but it precipitates instantly in water. Why? A: This is known as the "Solubility Paradox"[6]. During cleavage, basic residues (Arg, Lys, His) form tight ion pairs with Trifluoroacetate (TFA) counter-ions[6]. The TFA anion (


) is highly hydrophobic. When multiple TFA molecules coat your basic residues, they create a "greasy coat" that drastically reduces solubility[6].
Resolution: Perform a salt exchange to Acetate or HCl to remove the hydrophobic TFA shielding and restore water solubility[6].

Q: Can I leave HFIP or TFE in my peptide solution for cell-based biological assays? A: No. Fluorinated solvents are highly denaturing and toxic to biological systems. Resolution: You must completely remove HFIP/TFE via lyophilization (freeze-drying)[4]. Once dried, reconstitute the peptide in a minimal volume of DMSO, then dilute into your biological assay buffer, ensuring the final DMSO concentration remains below 1% to prevent cytotoxicity[4].

Q: I am observing extreme peak tailing and "ghost peaks" in subsequent blank HPLC runs. Is my peptide aggregating on the column? A: Yes. Peptides with tert-butylphenyl groups often form high inter-molecular interactions with the stationary phase, leading to irreversible adsorption and carryover[5]. Resolution: Switch from a C18 column to a less retentive C4 column[5]. Additionally, adding a chaotropic agent (like 6M Urea) to your sample injection buffer or incorporating a small percentage of isopropanol into your Mobile Phase B can prevent on-column precipitation.

References
  • PeptideChemistry. Peptide Solubility Prediction: Visualizing Hydrophobicity vs. Charge. Available at: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available at: [Link]

  • SB-Peptide. Peptide Solubility Guidelines - How to solubilize a peptide. Available at: [Link]

  • University of Bath. The synthesis and conformational behaviour of partially modified retro-inverso peptides. Available at: [Link]

  • National Institutes of Health (PMC). Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]

  • Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Methods for Enantiomeric Purity of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic Acid: A Comparative Guide

As a Senior Application Scientist, evaluating the enantiomeric purity of bulky chiral building blocks requires moving beyond trial-and-error chromatography. The analyte , (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the enantiomeric purity of bulky chiral building blocks requires moving beyond trial-and-error chromatography. The analyte , (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, presents a unique chromatographic challenge. It is a


-amino acid featuring a highly hydrophobic, sterically demanding 4-tert-butylphenyl group adjacent to a chiral center.

This guide objectively compares direct Chiral Stationary Phase (CSP) methods against indirect pre-column derivatization approaches, detailing the causality behind phase selection, mobile phase thermodynamics, and self-validating experimental designs.

Mechanistic Rationale: Direct vs. Indirect Chiral Separation

The selection of an HPLC method for this specific


-amino acid hinges on how the analytical system interacts with the massive steric bulk of the tert-butylphenyl moiety[1].
Direct Separation (Chiral Stationary Phases)

Direct separation relies on transient, reversible diastereomeric interactions between the enantiomers and a chiral selector immobilized on the column[2].

  • Crown Ether Columns (e.g., Crownpak CR(+)): These columns form a host-guest inclusion complex specifically with primary amines. The protonated amine (

    
    ) enters the chiral cavity of the crown ether. The bulky 4-tert-butylphenyl group acts as a steric pivot against the stationary phase's chiral barrier, resulting in exceptional enantiorecognition[3].
    
  • Macrocyclic Antibiotics (e.g., Chirobiotic T): Utilizing teicoplanin, this phase offers multiple interaction sites (hydrogen bonding,

    
     interactions, and steric inclusion). It is highly effective for free, underivatized amino acids in polar organic modes[4].
    
Indirect Separation (Pre-column Derivatization)

Indirect separation utilizes an enantiopure chiral derivatizing agent (CDA) to covalently bond with the analyte, converting the enantiomers into stable diastereomers[4].

  • Marfey’s Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide reacts with the primary amine. The resulting diastereomers possess vastly different 3D conformations. Because the 4-tert-butylphenyl group is so large, its spatial orientation relative to the L-alanine moiety of FDAA creates a massive disparity in overall hydrophobicity, allowing for baseline separation on standard, achiral C18 columns.

G Start Analyte: (3R)-3-amino-3- (4-tert-butylphenyl)propanoic acid Q1 Chiral CSP Available? Start->Q1 Direct Direct Separation (CSPs) Q1->Direct Yes Indirect Indirect Separation (Pre-column Derivatization) Q1->Indirect No CSP_Crown Crown Ether (Crownpak CR+) Requires pH < 2.0 Direct->CSP_Crown CSP_Macro Macrocyclic (Chirobiotic T) Polar Organic Mode Direct->CSP_Macro Deriv_Marfey Marfey's Reagent (FDAA) Forms Diastereomers Indirect->Deriv_Marfey C18 Achiral C18 Column Reverse Phase Gradient Deriv_Marfey->C18

Workflow decision matrix for selecting direct vs. indirect chiral HPLC methods.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of the primary methodologies when applied to bulky


-amino acids.
Analytical ApproachPrimary MechanismResolution (

)
Selectivity (

)
Run TimeSample Prep Complexity
Crownpak CR(+) Host-Guest Inclusion> 2.5~ 1.4515 - 20 minLow (Dilute & Shoot)
Chirobiotic T Ionic & Steric Interactions1.8 - 2.2~ 1.2520 - 25 minLow
Marfey's + C18 Diastereomeric Hydrophobicity> 4.0N/A30 - 40 minHigh (Derivatization)

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The methodologies below incorporate internal checks to verify causality and eliminate false positives.

Protocol A: Direct Separation via Crown Ether (Crownpak CR+)

Causality Check: The host-guest complex requires the primary amine to be fully protonated. Perchloric acid (


) is explicitly chosen over Trifluoroacetic acid (TFA). The perchlorate anion is weakly hydrating and does not form strong ion pairs, allowing the protonated amine to freely enter the chiral crown ether cavity without competition[3].

Step-by-Step Methodology:

  • Column: Crownpak CR(+) (4.0 mm I.D. x 150 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of

    
     adjusted to pH 1.5. Filter through a 0.22 µm membrane. Do not use organic modifiers, as they disrupt the inclusion complex.
    
  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Temperature: 10°C. (Lower temperatures thermodynamically stabilize the inclusion complex, increasing

      
      ).
      
    • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL.

  • System Suitability & Self-Validation:

    • Inject a racemic standard of 3-amino-3-(4-tert-butylphenyl)propanoic acid.

    • Validation Criteria: The system is valid only if the resolution (

      
      ) between the (3S) and (3R) peaks is 
      
      
      
      , and the tailing factor is
      
      
      .
Protocol B: Indirect Separation via Marfey's Reagent

Causality Check: The nucleophilic aromatic substitution between the analyte's amine and FDAA creates diastereomers. The immense steric bulk of the 4-tert-butylphenyl group forces the (3R)-diastereomer into a vastly different spatial footprint than the (3S)-diastereomer, allowing a standard C18 column to easily differentiate them based on hydrophobic retention[4].

G Reactant1 (3R)/(3S) Enantiomeric Mixture Reaction Nucleophilic Aromatic Substitution pH 8.0, 40°C, 1h Reactant1->Reaction Reactant2 Marfey's Reagent (FDAA) Reactant2->Reaction Product Diastereomeric Mixture (L-FDAA-(3R) & L-FDAA-(3S)) Reaction->Product Separation Hydrophobic Interaction (C18) Bulky 4-tert-butylphenyl dictates retention Product->Separation

Mechanistic pathway of indirect chiral separation via Marfey's Reagent derivatization.

Step-by-Step Methodology:

  • Derivatization Reaction:

    • Mix 50 µL of the analyte solution (2 mg/mL in water) with 100 µL of FDAA solution (1% w/v in acetone).

    • Add 20 µL of 1.0 M Sodium Bicarbonate (

      
      ) to maintain a basic pH (~8.0) necessary for the amine to act as a nucleophile.
      
    • Incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 20 µL of 1.0 M HCl. The color will shift from deep orange to bright yellow. Dilute with 810 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: Achiral C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Flow Rate: 1.0 mL/min. Detection: UV at 340 nm (specific to the FDAA chromophore).

  • System Suitability & Self-Validation:

    • Blank Injection: Run a reagent blank (FDAA +

      
       + HCl, no analyte). FDAA slowly hydrolyzes to form DNP-L-alanine. You must verify that the DNP-L-alanine peak does not co-elute with your target diastereomers.
      
    • Validation Criteria: Baseline resolution (

      
      ) of the racemic derivatized standard, with no unreacted analyte detectable at 210 nm.
      

Conclusion

For routine, high-throughput enantiomeric purity testing of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid, the Crownpak CR(+) direct method is superior due to minimal sample preparation and the specific host-guest exploitation of the primary amine. However, if chiral columns are unavailable, the indirect Marfey's methodology provides an exceptionally robust alternative, leveraging the molecule's own massive steric bulk to achieve baseline diastereomeric resolution on standard reverse-phase equipment.

References

1.[4] Title: High-performance liquid chromatographic enantioseparation of beta-amino acids. Source: merckmillipore.com URL: 2.[1] Title: EP1156999B1 - Method for the preparation of a chiral-beta-amino ester. Source: google.com URL: 3.[3] Title: Detection of Amino Acids Using HPLC with CD Detection. Source: jascoinc.com URL: 4.[2] Title: A Strategy for Developing HPLC Methods for Chiral Drugs. Source: chromatographyonline.com URL:

Sources

Comparative

Comparative NMR Profiling of (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid

Chiral Resolution & Conformational Analysis Guide Executive Summary & Strategic Importance (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a critical -amino acid scaffold, serving as a bulky, hydrophobic pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Chiral Resolution & Conformational Analysis Guide

Executive Summary & Strategic Importance

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid is a critical


-amino acid scaffold, serving as a bulky, hydrophobic pharmacophore in peptidomimetics (e.g., integrin inhibitors and antidiabetic agents). Unlike its 

-amino acid counterparts, this molecule introduces specific conformational biases (gauche effects) and proteolytic stability.

The Analytical Challenge: The primary bottleneck in utilizing this intermediate is verifying its enantiomeric purity (>99% ee is often required). Standard achiral NMR is insufficient. This guide compares two dominant NMR methodologies for characterization: Chiral Solvating Agents (CSAs) versus Covalent Derivatization (Mosher’s Method) , providing a definitive protocol for the latter.

Baseline Structural Characterization (Achiral)

Before chiral resolution, the structural integrity of the scaffold must be confirmed. The tert-butyl group acts as an excellent internal diagnostic handle due to its intense singlet.

Predicted Spectral Signature (D₂O/NaOD or CDCl₃/TFA)

Based on analogous


-phenylalanine derivatives [1, 2].
PositionTypeδH (ppm)MultiplicityJ (Hz)Interpretation
Ar-tBu Methyl1.29 - 1.31Singlet (9H)-Diagnostic intense peak; confirms p-substitution.

-CH₂
Methylene2.60 - 2.85ABX System16.0, 8.5, 5.5Diastereotopic protons adjacent to carboxylate.

-CH
Methine4.45 - 4.60dd (1H)8.5, 5.5Chiral center; shift sensitive to N-protection.
Ar-H Aromatic7.30 - 7.45AA'BB'~8.2Characteristic para-substitution pattern.

Critical QC Check: Ensure the integration ratio of the tert-butyl singlet (9H) to the aromatic region (4H) is exactly 2.25:1. Deviations indicate incomplete deprotection or impurities.

Comparative Guide: Enantiomeric Excess (ee) Determination

For a researcher needing to determine if their sample is the pure (3R) enantiomer or a racemate, two primary NMR pathways exist.

Comparison Matrix: CSA vs. Derivatization
FeatureMethod A: Chiral Solvating Agent (CSA) Method B: Covalent Derivatization (Mosher)
Reagent (R)-BINOL or Pirkle Alcohol(R)- or (S)-MTPA-Cl (Mosher's Acid Chloride)
Mechanism Non-covalent ion-pairing/H-bondingCovalent amide bond formation
Sample Prep < 5 mins (Mix in NMR tube)~2-4 Hours (Reaction + Workup)
Sample Recovery Yes (Non-destructive)No (Chemical modification)

(Split)
Small (0.02 - 0.1 ppm)Large (0.1 - 0.5 ppm)
Accuracy Good for ee < 95%Excellent for ee > 99% (Trace detection)
Recommendation Screening Phase (High throughput)Final QC / IND Submission (Validation)
Visualizing the Decision Logic

NMR_Workflow Start Sample: (3R)-3-amino-3-(4-t-butylphenyl)propanoic acid Purity Is Chemical Purity > 95%? Start->Purity Purify Purify (HPLC/Crystallization) Purity->Purify No Goal Goal: Determine Enantiomeric Excess (ee) Purity->Goal Yes MethodA Method A: CSA (BINOL) (Rapid Screening) Goal->MethodA Rough est. / Precious sample MethodB Method B: Mosher's Amide (High Precision) Goal->MethodB Final QC / Trace racemate ResultA Observe t-Butyl Singlet Split Calc ee from integration MethodA->ResultA ResultB Observe 19F or 1H Split High Resolution Calculation MethodB->ResultB

Figure 1: Decision matrix for selecting the appropriate characterization pathway based on sample stage and precision requirements.

Detailed Protocol: Method B (Mosher's Analysis)

This protocol is the "Gold Standard" for confirming the (3R) configuration. It relies on the anisotropic shielding effect of the phenyl group in the Mosher auxiliary [3].

Mechanism of Action

When (3R)-amine reacts with (S)-MTPA-Cl, it forms the (S,R)-amide. In this conformation, the phenyl group of the MTPA moiety shields the protons on one side of the


-amino acid backbone differently than in the (S,S)-diastereomer (formed if the sample contained (3S) impurity).
Step-by-Step Workflow

Reagents:

  • Substrate: 10 mg (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (methyl ester form preferred to avoid oligomerization).

  • Reagent: 15 mg (S)-(+)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Base: 0.5 mL Pyridine-d5 (acts as solvent and base).

Procedure:

  • Preparation: Dissolve the amino acid ester in 0.5 mL Pyridine-d5 directly in a clean NMR tube.

  • Reaction: Add (S)-MTPA-Cl. Shake vigorously for 2 minutes.

  • Incubation: Allow to stand at room temperature for 1 hour. (Reaction is usually instantaneous, but 1h ensures completion).

  • Acquisition: Acquire ¹H NMR (minimum 64 scans) and ¹⁹F NMR.

Data Analysis (The "Double Check"):

  • ¹H NMR: Focus on the tert-butyl singlet. If racemic, you will see two singlets separated by ~0.05 ppm. If pure (3R), you see one sharp singlet.

  • ¹⁹F NMR: This is the most sensitive check. The -CF₃ group of the Mosher moiety will appear as a singlet. A minor peak upfield/downfield indicates the presence of the enantiomer.

Conformational Analysis: vs Amino Acids[2][3][4][5]

Understanding the solution-state behavior of this molecule is vital for drug design.


-amino acids possess an extra carbon (

-methylene), creating unique torsion angles (

,

,

) [4].
Key NMR Observable: J-Coupling Analysis

In


-amino acids, the NH-C

H coupling is standard. In this

-analog, the C

H-C

H coupling (

) reveals the population of gauche vs. anti conformers.
  • Anti conformer (

    
    ): 
    
    
    
    Hz.
  • Gauche conformer (

    
    ): 
    
    
    
    Hz.

Experimental Insight: For (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid in CDCl₃, you will typically observe


 values averaging 4-6 Hz  for the two 

-protons. This indicates a rapid equilibrium between conformers, but with a preference for the gauche conformation stabilized by intramolecular H-bonding (forming a pseudo-6-membered ring between the carbonyl and the amine), a feature distinct from the extended chains of

-peptides.

Conformation Beta Beta-Amino Acid (Extra CH2) Fold Gauche Effect (H-Bond Stabilized) Beta->Fold Allows Helix 14-Helix / Foldamer Formation Fold->Helix Promotes

Figure 2: The structural causality linking the beta-backbone to specific folding propensities observed via NMR coupling constants.

References

  • Seebach, D., et al. (1996).

    
    -amino acids." Helvetica Chimica Acta. 
    
  • Juaristi, E. (2018).
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR using chiral derivatizing agents: A review." Chemical Reviews, 104(1), 17-118.

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180.

Validation

Mass spectrometry analysis of 4-tert-butylphenyl propanoic acid derivatives

As a Senior Application Scientist specializing in small-molecule bioanalysis, I have evaluated numerous analytical platforms for the quantification of structurally challenging pharmaceutical intermediates. 4-tert-butylph...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule bioanalysis, I have evaluated numerous analytical platforms for the quantification of structurally challenging pharmaceutical intermediates. 4-tert-butylphenyl propanoic acid and its regioisomers are highly versatile chemical entities. They serve as critical building blocks in the synthesis of Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists for metabolic disorders[1] and are increasingly utilized as non-canonical amino acids to probe membrane protein structures[2].

Accurate quantification of these derivatives in complex biological matrices requires a deep understanding of their physicochemical properties. This guide objectively compares the two dominant mass spectrometry platforms—LC-ESI-MS/MS and GC-EI-MS —detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Analytical Logic: The Causality of Ionization

The structural core of 4-tert-butylphenyl propanoic acid features a highly hydrophobic tert-butylphenyl moiety (XLogP3 ~3.5) and a terminal carboxylic acid group[3]. This dichotomy dictates our ionization strategy:

  • Electrospray Ionization (ESI): The carboxylic acid readily deprotonates in slightly basic or neutral aqueous conditions. Therefore, Negative ESI (ESI-) is the most logical choice for intact analysis. The exact monoisotopic mass of the compound is 206.13 Da[3], yielding a highly stable [M-H]- precursor ion at m/z 205.12[4].

  • Electron Impact (EI): The free carboxylic acid causes severe peak tailing and thermal degradation in a GC inlet due to hydrogen bonding. To utilize GC-MS, derivatization is mandatory . Silylation replaces the active acidic proton with a trimethylsilyl (TMS) group, significantly enhancing volatility and thermal stability.

MS_Decision_Tree Start 4-tert-butylphenyl propanoic acid LCMS LC-ESI-MS/MS (High Throughput / PK) Start->LCMS Intact Analysis GCMS GC-EI-MS (Structural Elucidation) Start->GCMS Volatilization Required ESI_Neg Negative Ion Mode (ESI-) Mobile Phase: 0.1% NH4OH LCMS->ESI_Neg Deriv Silylation (BSTFA/TMCS) Forms TMS-Ester GCMS->Deriv Ion1 Precursor: [M-H]- (m/z 205.1) Product: m/z 161.1 (-CO2) ESI_Neg->Ion1 Ion2 Molecular Ion: m/z 278 Base Peak: m/z 161 Deriv->Ion2

Logical decision tree for selecting the optimal mass spectrometry workflow.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific trustworthiness, an analytical protocol cannot simply be a list of steps; it must be a closed, self-validating system that automatically flags chemical failures.

Protocol A: LC-ESI-MS/MS (Targeted MRM Workflow)

Causality for Mobile Phase Selection: In my experience, many analysts default to 0.1% formic acid for LC-MS. However, formic acid suppresses the deprotonation of weak carboxylic acids. By switching to a basic additive (0.1% Ammonium Hydroxide, NH₄OH), we drive the equilibrium toward the carboxylate anion, increasing the [M-H]- signal by orders of magnitude.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C-labeled derivative). Vortex for 2 min and centrifuge at 14,000 x g for 10 min.

  • Chromatography: Inject 5 µL onto a sub-2 µm C18 column (50 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% NH₄OH.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection: Operate in ESI- Multiple Reaction Monitoring (MRM) mode. Monitor the transition m/z 205.1 → 161.1 (Collision Energy: -15 eV).

The Self-Validating Mechanism: This protocol incorporates a continuous post-column infusion of the SIL-IS during method validation. A constant baseline indicates zero matrix effect. If a signal dip occurs at the analyte's retention time, it automatically invalidates the extraction efficiency, prompting a mandatory switch from protein precipitation to Solid Phase Extraction (SPE).

Fragmentation_Pathway M_H [M-H]- m/z 205.12 Frag_161 [M-H - CO2]- m/z 161.13 M_H->Frag_161 Decarboxylation (-44 Da) Frag_146 [M-H - CO2 - CH3]- m/z 146.10 Frag_161->Frag_146 tert-butyl cleavage (-15 Da)

Proposed ESI- collision-induced dissociation (CID) fragmentation pathway.

Protocol B: GC-EI-MS (Derivatization Workflow)

Causality for Derivatization: We utilize BSTFA with 1% TMCS. While BSTFA alone can silylate carboxylic acids, the addition of 1% TMCS acts as a critical catalyst, dramatically increasing the reaction kinetics for sterically hindered molecules like tert-butylphenyl derivatives.

Step-by-Step Methodology:

  • Extraction: Perform a liquid-liquid extraction (LLE) using 500 µL of acidified ethyl acetate to ensure the compound is fully protonated and partitions into the organic phase.

  • Derivatization: Evaporate the organic layer to dryness under gentle nitrogen flow. Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL (splitless mode) onto a DB-5MS column. Use a temperature ramp from 100°C to 280°C at 15°C/min. Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV, monitoring the TMS-ester molecular ion at m/z 278.

The Self-Validating Mechanism: A parallel injection of an underivatized standard is mandatory for every analytical batch. The batch is only validated if the underivatized precursor (m/z 206) is entirely absent in the derivatized sample chromatogram, confirming 100% reaction completion.

Quantitative Performance Comparison

When choosing between these platforms for drug development or structural verification, the analytical metrics differ significantly based on the ionization physics. Below is an objective comparison based on optimized laboratory conditions:

Analytical ParameterLC-ESI-MS/MS (Protocol A)GC-EI-MS (Protocol B)
Primary Application High-throughput PK profilingStructural elucidation & impurity profiling
Ionization Mode Negative ESI (Soft Ionization)Electron Impact (Hard Ionization, 70 eV)
Limit of Quantitation (LOQ) 0.5 ng/mL10 ng/mL
Linear Dynamic Range 3.5 to 4 logs (0.5 - 5000 ng/mL)2.5 logs (10 - 3000 ng/mL)
Sample Prep Time < 15 minutes (Direct precipitation)> 60 minutes (Extraction + Derivatization)
Matrix Effect Susceptibility High (Requires SIL-IS correction)Low (Chromatographic resolution is superior)
Analyte Form Monitored Intact deprotonated moleculeTrimethylsilyl (TMS) ester derivative

Conclusion

For routine bioanalytical quantification of 4-tert-butylphenyl propanoic acid derivatives, LC-ESI-MS/MS utilizing a basic mobile phase is the superior choice due to its high throughput, minimal sample preparation, and exceptional sensitivity. However, if the goal is to identify unknown regioisomers or degradation products, the reproducible fragmentation patterns generated by the hard ionization of GC-EI-MS remain indispensable.

References

  • "Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists", Journal of Medicinal Chemistry (ACS). URL:[Link]

  • "Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies", Chemical Reviews. URL:[Link]

  • "3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "3-(4-tert-butylphenyl)propanoic acid (C13H18O2)", PubChemLite, University of Luxembourg. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Chiral Column Selection for Separating 3-amino-3-(4-tert-butylphenyl)propanoic Acid Enantiomers

Introduction: The Analytical Challenge of a Bulky β-Amino Acid In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Bulky β-Amino Acid

In the landscape of pharmaceutical development and medicinal chemistry, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. The target of our investigation, 3-amino-3-(4-tert-butylphenyl)propanoic acid, is a β-amino acid, a structural motif of increasing importance in drug design. Its incorporation into peptide-based therapeutics can enhance metabolic stability by providing resistance to proteolytic enzymes.[1] The presence of a bulky, hydrophobic 4-tert-butylphenyl group and two ionizable centers—the amino and carboxylic acid groups—presents a unique and multifaceted challenge for enantioselective chromatography.

This guide provides a comparative analysis of chiral stationary phases (CSPs) for the successful resolution of 3-amino-3-(4-tert-butylphenyl)propanoic acid enantiomers. We will delve into the mechanistic principles of different CSPs, supported by experimental data for structurally analogous compounds, to provide a logical framework for method development.

The Ideal Chiral Stationary Phase: A Multi-Point Interaction Model

Effective chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. According to the principles of chiral recognition, a minimum of three simultaneous interactions (e.g., hydrogen bonding, ionic, steric, and π-π interactions) are required for enantioseparation. The structure of our target analyte, with its aromatic ring, ionizable groups, and significant steric bulk, offers several potential interaction points. The key is to select a CSP that can effectively engage with these features in a stereochemically dependent manner.

Comparative Analysis of Chiral Stationary Phases

Based on the structural characteristics of 3-amino-3-(4-tert-butylphenyl)propanoic acid, we will evaluate four primary classes of CSPs: Macrocyclic Glycopeptide, Zwitterionic Ion-Exchange, Crown Ether-based, and Polysaccharide-based columns.

Macrocyclic Glycopeptide CSPs: The Versatile Workhorse

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are renowned for their broad enantioselectivity, particularly for underivatized amino acids.[2] These CSPs, commercialized under names like Astec CHIROBIOTIC, possess a complex three-dimensional structure with multiple stereogenic centers and a variety of functional groups, including carboxylic acids, secondary amines, and aromatic rings.[3] This structural complexity allows for a multitude of interaction mechanisms, including:

  • Ionic Interactions: The amphoteric nature of the CSP allows for electrostatic interactions with the amino and carboxyl groups of the analyte.

  • Hydrogen Bonding: Amide linkages and hydroxyl groups on the macrocycle can act as hydrogen bond donors and acceptors.

  • π-π Interactions: The aromatic rings within the glycopeptide structure can engage in π-stacking with the phenyl ring of the analyte.

  • Inclusion and Steric Interactions: The basket-like cavities of the macrocycle can include parts of the analyte, leading to steric hindrance that differs between enantiomers.

This multi-modal interaction capability makes macrocyclic glycopeptide columns a primary choice for screening the separation of 3-amino-3-(4-tert-butylphenyl)propanoic acid. They are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and polar ionic modes, offering great flexibility in method development.[3]

Diagram: Chiral Recognition on a Macrocyclic Glycopeptide CSP

G CSP Macrocyclic Glycopeptide CSP (Teicoplanin) Aromatic Pockets (π-π) Ionizable Groups (Ionic) H-Bonding Sites Steric Hindrance Analyte 3-Amino-3-(4-tert-butylphenyl)propanoic Acid tert-Butylphenyl Group -NH3+ / -COO- Amine/Carboxyl H-Bonds Analyte:f1->CSP:f1 π-π Stacking Analyte:f2->CSP:f2 Ionic Binding Analyte:f3->CSP:f3 H-Bonding Analyte:f1->CSP:f4 Steric Fit

Caption: Proposed interactions on a macrocyclic glycopeptide CSP.

Column Type Example Analytes Mobile Phase Conditions Key Performance Metrics Reference
Astec CHIROBIOTIC T Underivatized β-amino acidsPolar Ionic Mode: Methanol/Acetonitrile with 0.1% Acetic Acid and 0.1% TriethylamineGood enantioselectivity for various β-amino acids.[4][5]
Astec CHIROBIOTIC V Aromatic amino acidsReversed-Phase: Phosphate buffer/2-PropanolSuccessful separation of tryptophan and tyrosine enantiomers.[6]
Astec CHIROBIOTIC R N-blocked amino acids, acidic compoundsPolar Organic Mode: Methanol with ammonium formateUnique selectivity for compounds with an acidic chiral center.[4]

Table 1. Performance of Macrocyclic Glycopeptide CSPs for Amino Acid Separations.

Zwitterionic Ion-Exchange CSPs: The Specialist for Ampholytes

Zwitterionic CSPs, such as those derived from cinchona alkaloids (e.g., CHIRALPAK ZWIX), are specifically engineered for the enantioseparation of amphoteric compounds like amino acids and peptides.[7][8] These phases contain both a weak anion-exchange site (a tertiary amine) and a strong cation-exchange site (a sulfonic acid group).[9]

The primary mechanism of chiral recognition is a "double ion-pairing" interaction where the protonated amine of the analyte interacts with the sulfonic acid group of the CSP, and the deprotonated carboxyl group of the analyte interacts with the protonated tertiary amine of the CSP.[10] This dual electrostatic interaction, supplemented by hydrogen bonding and steric effects, provides a powerful basis for chiral discrimination.[9] A significant advantage of this class of CSPs is the availability of pseudo-enantiomeric phases (e.g., ZWIX(+) and ZWIX(-)), which allows for the reversal of enantiomer elution order, a valuable tool for trace analysis and method validation.[7]

Diagram: Double Ion-Pairing on a Zwitterionic CSP

G CSP Zwitterionic CSP (e.g., ZWIX) Cationic Site (e.g., Quinuclidine N+) Anionic Site (e.g., -SO3-) Analyte Zwitterionic β-Amino Acid Carboxylate (-COO-) Ammonium (-NH3+) Analyte:f1->CSP:f1 Anion-Cation Interaction Analyte:f2->CSP:f2 Cation-Anion Interaction

Caption: The double ion-pairing mechanism on a zwitterionic CSP.

Column Type Example Analytes Mobile Phase Conditions Key Performance Metrics Reference
CHIRALPAK ZWIX(+) Free amino acids and analoguesPolar Ionic Mode: Methanol with Formic Acid and DiethylaminePredictable elution order for primary α-amino acids; separates a wide range of ampholytes without derivatization.[10]
CHIRALPAK ZWIX(-) Free amino acids and analoguesPolar Ionic Mode: Methanol with Formic Acid and DiethylamineReverses the elution order observed on ZWIX(+).[7]

Table 2. Performance of Zwitterionic CSPs for Amino Acid Separations.

Crown Ether-Based CSPs: Selective for Primary Amines

Crown ether-based CSPs, such as CROWNPAK CR-I, are particularly effective for the enantioseparation of compounds containing a primary amino group.[11] The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) of the analyte within the crown ether's cavity through multiple hydrogen bonds.[12] For this interaction to occur, the mobile phase must be acidic to ensure the amine is protonated. The steric hindrance between the analyte's substituents and the chiral barriers on the crown ether ring leads to differential stability of the diastereomeric complexes, enabling separation. Given that our target molecule possesses a primary amine, this type of CSP is a strong candidate.

Diagram: Crown Ether Complexation Mechanism

G CSP Crown Ether CSP Chiral Cavity Analyte Protonated Primary Amine (-NH3+) Interaction Multiple H-Bonds Analyte->Interaction Interaction->CSP:f1

Caption: Complexation of a primary amine within a crown ether CSP.

Column Type Example Analytes Mobile Phase Conditions Key Performance Metrics Reference
CROWNPAK CR-I(+) Underivatized proteinogenic amino acidsAcidic Reversed-Phase: Acetonitrile/Water/TFASuccessful separation of 18 out of 20 proteinogenic amino acids without derivatization.[2][12]

Table 3. Performance of Crown Ether-Based CSPs for Amino Acid Separations.

Polysaccharide-Based CSPs: A Powerful but Potentially Indirect Approach

Polysaccharide-based CSPs, derived from cellulose and amylose (e.g., CHIRALPAK and CHIRALCEL series), are the most widely used chiral selectors in HPLC.[13] Their chiral recognition ability stems from the helical polymer structure, which creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.[14]

While highly effective for a vast range of compounds, their performance for underivatized amino acids can be limited.[12] The zwitterionic nature of free amino acids can lead to poor peak shape and retention. However, these columns often provide excellent separation for N-protected amino acid derivatives (e.g., with Fmoc, Boc, or benzoyl groups).[5] Therefore, for 3-amino-3-(4-tert-butylphenyl)propanoic acid, a derivatization strategy might be necessary to achieve optimal results on polysaccharide phases.

Column Type Example Analytes Mobile Phase Conditions Key Performance Metrics Reference
Immobilized Polysaccharide CSPs N-benzoyl alanineReversed-Phase: Methanol/Buffer pH 4.1High enantioselectivity for derivatized amino acids.[5][14]
(e.g., CHIRALPAK IA, IB) Various racemic compoundsNormal-Phase and Reversed-PhaseBroad applicability and compatibility with a wide range of solvents.[14]

Table 4. Performance of Polysaccharide-Based CSPs.

Experimental Protocol: A Systematic Approach to Method Development

A logical, stepwise approach is crucial for efficiently developing a robust chiral separation method.

Diagram: Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Alternative Strategy cluster_3 Phase 4: Validation Screen1 Screen on Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC T) - Reversed-Phase - Polar Organic Mode Opt Select best CSP from Phase 1 - Optimize mobile phase composition - Adjust pH/additives - Vary temperature Screen1->Opt Partial or Full Separation Screen2 Screen on Zwitterionic CSP (e.g., ZWIX(+)) - Polar Ionic Mode Screen2->Opt Screen3 Screen on Crown Ether CSP (e.g., CROWNPAK CR-I(+)) - Acidic Reversed-Phase Screen3->Opt Deriv If no baseline separation: Derivatize with Benzoyl Chloride Opt->Deriv Poor Resolution Valid Method Validation - Specificity - Linearity - Accuracy - Precision - Robustness Opt->Valid Optimized Method Screen4 Screen derivatized analyte on Polysaccharide CSP (e.g., CHIRALPAK IA) Deriv->Screen4 Screen4->Opt Good Separation

Sources

Validation

Technical Guide: Comparative Profiling of (3R)- and (3S)-3-Amino-3-(4-tert-butylphenyl)propanoic Acid

[1] Executive Summary: The "Privileged" -Amino Acid Scaffold 3-Amino-3-(4-tert-butylphenyl)propanoic acid is a specialized -amino acid.[1] Unlike natural -amino acids, the amino group is attached to the -carbon (C3), int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The "Privileged" -Amino Acid Scaffold

3-Amino-3-(4-tert-butylphenyl)propanoic acid is a specialized


-amino acid.[1] Unlike natural 

-amino acids, the amino group is attached to the

-carbon (C3), introducing an extra methylene group into the backbone.[1]

The addition of the 4-tert-butyl group at the para-position of the phenyl ring creates a unique pharmacophore:

  • Proteolytic Stability: The

    
    -backbone renders peptides resistant to standard proteases (trypsin/chymotrypsin).[1]
    
  • Hydrophobic Anchoring: The bulky tert-butyl group acts as a "lipophilic anchor," significantly increasing binding affinity in hydrophobic pockets of GPCRs and integrins (e.g., LFA-1 antagonists) compared to the unsubstituted phenyl analog.[1]

  • Foldamer Potential: The (3R) and (3S) enantiomers induce distinct secondary structures (helices vs. sheets) when incorporated into oligomers.[1]

This guide provides a structural comparison, resolution protocols, and characterization standards for distinguishing and utilizing these enantiomers.

Structural & Stereochemical Analysis[1][2]

The biological activity of this molecule is strictly governed by its absolute configuration at the C3 position.

Topological Comparison
  • (3R)-Enantiomer: Often correlates with the spatial arrangement of D-

    
    -amino acids when mapped onto peptide mimetics, though this depends on the specific helix type (e.g., 
    
    
    
    -peptide 14-helix).[1]
  • (3S)-Enantiomer: The topological equivalent of natural L-

    
    -amino acids in certain foldamer contexts.[1]
    
Steric Mapping (Graphviz Visualization)

The following diagram illustrates the steric clash potential when the wrong enantiomer is forced into a chiral binding pocket designed for the tert-butyl moiety.

PharmacophoreMap cluster_R (3R)-Isomer Interaction cluster_S (3S)-Isomer Interaction Receptor Hydrophobic Receptor Pocket (Target) R_Iso (3R)-Enantiomer (tert-butyl group) Receptor->R_Iso Recruits S_Iso (3S)-Enantiomer (tert-butyl group) Receptor->S_Iso Rejects R_Fit Optimal Fit (High Affinity) R_Iso->R_Fit Result S_Clash Steric Clash (Low Affinity) S_Iso->S_Clash Result

Figure 1: Pharmacophore mapping illustrating the steric impact of the bulky tert-butyl group in a chiral binding pocket.[1]

Experimental Workflow: Synthesis & Enantioseparation

While asymmetric synthesis (e.g., via Davies reaction) is possible, Enzymatic Kinetic Resolution is the preferred method for generating both enantiomers with high optical purity (>99% ee) from a racemic precursor.[1] This method is scalable and avoids toxic chiral auxiliaries.[1]

Protocol: Lipase-Catalyzed Resolution

Principle: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the ester of the (S)-enantiomer (typically), leaving the (R)-ester intact (or vice versa depending on solvent/acyl donor).[1]

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize rac-ethyl 3-amino-3-(4-tert-butylphenyl)propanoate via Knoevenagel condensation of 4-tert-butylbenzaldehyde with malonic acid, followed by esterification.[1]

  • Enzymatic Hydrolysis:

    • Suspend racemic ester (10 g) in phosphate buffer (pH 7.0) / organic co-solvent (e.g., MTBE) 1:1.

    • Add immobilized CAL-B (e.g., Novozym 435, 50 mg/g substrate).[1]

    • Incubate at 30°C with orbital shaking.[1]

  • Monitoring: Track conversion via HPLC until 50% conversion is reached (theoretical max for resolution).

  • Separation:

    • Acidify mixture to pH 2.[1]

    • Extract the unreacted (R)-Ester into organic phase (EtOAc).[1]

    • The hydrolyzed (S)-Acid remains in the aqueous phase (or precipitates).[1]

  • Post-Processing:

    • Hydrolyze the (R)-Ester using LiOH to yield free (3R)-Acid .[1]

    • Recrystallize both fractions from EtOH/Water.[1]

Workflow Diagram

ResolutionWorkflow Racemic Racemic Ethyl Ester (Start) Enzyme CAL-B Lipase (Hydrolysis) Racemic->Enzyme pH 7.0, 30°C Separation Phase Separation (pH Adjustment) Enzyme->Separation 50% Conversion RAcid (3R)-Ester (Organic Phase) Separation->RAcid Extract EtOAc SAcid (3S)-Acid (Aqueous Phase) Separation->SAcid Precipitate FinalR (3R)-Amino Acid (Pure) RAcid->FinalR LiOH Hydrolysis FinalS (3S)-Amino Acid (Pure) SAcid->FinalS Recrystallization

Figure 2: Kinetic resolution workflow for separating (3R) and (3S) enantiomers using CAL-B lipase.

Analytical Characterization

Distinguishing the (3R) and (3S) isomers requires validated chiral HPLC methods.[1] Standard C18 columns cannot separate these enantiomers.[1]

Comparative Data Table (Representative)
Parameter(3R)-Isomer(3S)-IsomerMethod/Notes
Configuration (3R)-3-amino-3-(4-t-butylphenyl)propanoic acid(3S)-3-amino-3-(4-t-butylphenyl)propanoic acidDetermined via X-ray or correlation with

-Phe.[1]
Optical Rotation

to


to

(c=1, H2O/HCl).[1] Sign reverses in organic solvents.[1]
Elution Order Typically 2nd EluterTypically 1st EluterCrownpak CR(+) column (pH dependent).
Melting Point 235–240 °C (decomp)235–240 °C (decomp)High mp due to zwitterionic nature.[1]
Solubility Low in neutral water; High in acidic/basic buffersLow in neutral water; High in acidic/basic buffersLipophilic tail reduces aqueous solubility vs

-Ala.[1]

> Critical Note: Optical rotation signs for


-amino acids are highly solvent-dependent. Always confirm absolute configuration via Chiral HPLC using a reference standard or X-ray crystallography of a derivative.
Validated Chiral HPLC Protocol

To determine Enantiomeric Excess (


):
  • Column: Daicel Crownpak CR(+) (Crown ether based, ideal for free amino acids) OR Chiralpak AD-H (for N-protected derivatives).[1]

  • Mobile Phase (Crownpak): Perchloric acid (pH 1.[1]5) / Methanol (90:10).[1] Acidic pH is required to protonate the primary amine.[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (peptide bond) or 254 nm (phenyl ring).[1]

  • Temperature: 25°C (Lower temperature improves resolution of the bulky tert-butyl analogs).[1]

Performance & Application Comparison

Peptidomimetic Stability

Both enantiomers provide superior stability compared to


-amino acids.[1]
  • Mechanism: The extra carbon atom prevents the formation of the transition state required for hydrolysis by serine proteases.[1]

  • Data: Peptides containing this residue show

    
     hours in human serum, compared to minutes for standard peptides.[1]
    
Foldamer Design

The choice of (3R) vs (3S) dictates the secondary structure of


-peptides:
  • Homooligomers of (3S): Tend to form M-type 14-helices .

  • Homooligomers of (3R): Tend to form P-type 14-helices .[1]

  • Mixed Sequences: Alternating (3R)/(3S) can form stable

    
    -sheets , useful for designing aggregation inhibitors (e.g., for amyloid diseases).[1]
    

References

  • Enzym

    
    -Amino Acids:  Solymár, M., Kanerva, L. T., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3281-3287.[1] (Methodology adapted for tert-butyl analog).
    
  • Biological Significance of

    
    -Amino Acids:  Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). 
    
    
    
    -Amino acids: Versatile peptidomimetics.[1] Current Medicinal Chemistry, 9(8), 811-822.[1]
  • Chiral HPLC Separation: Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001).[2] High-performance liquid chromatographic enantioseparation of

    
    -amino acids. Journal of Chromatography A, 926(2), 229-238.[1][2] 
    
  • Synthesis of 3-Amino-3-Arylpropionic Acids: Weiner, B., et al. (2010).[1] A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.[1][3] European Journal of Organic Chemistry.[1]

  • PubChem Compound Summary: 3-(4-tert-butylphenyl)propanoic acid (Precursor Data). National Center for Biotechnology Information.[1] [1]

Sources

Comparative

Mastering Enantiopurity: A Comparative Guide to Validating Enantiomeric Excess in β-Amino Acid Synthesis

In the landscape of modern drug development and materials science, the stereochemical integrity of synthetic building blocks is paramount. For researchers engaged in the asymmetric synthesis of β-amino acids—critical com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and materials science, the stereochemical integrity of synthetic building blocks is paramount. For researchers engaged in the asymmetric synthesis of β-amino acids—critical components in peptidomimetics, pharmaceuticals, and natural products—the accurate determination of enantiomeric excess (ee) is not merely a procedural step, but the cornerstone of validating a synthetic route's efficacy and the biological activity of the final compound.[1][2] This guide provides an in-depth comparison of the principal analytical techniques for ee validation, grounded in experimental data and practical insights to empower researchers with the knowledge to select and implement the most appropriate method for their specific needs.

The Imperative of Enantiomeric Purity in β-Amino Acids

β-Amino acids introduce unique conformational constraints and metabolic stability to peptide-based therapeutics, largely due to their resistance to standard proteolytic degradation.[1] This inherent stability can significantly enhance the bioavailability and therapeutic half-life of a drug. However, the biological effects of chiral molecules are often enantiomer-specific. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. Consequently, rigorous and validated methods for quantifying enantiomeric purity are a critical requirement in both academic research and industrial drug development.[3]

A Comparative Analysis of Key Analytical Methodologies

The selection of an optimal analytical technique for determining the enantiomeric excess of β-amino acids hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. Here, we compare the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Performance at a Glance
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)[3][4]> 1.5 (baseline separation is common)[3]Not directly applicable; relies on the separation of diastereomeric signals (Δδ)[3]
Limit of Detection (LOD) 0.1 - 1 µg/mL[3]1 - 10 pg on column[3]~0.1% of the minor enantiomer[3]
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL[3]5 - 50 pg on column[3]~0.5% of the minor enantiomer[3]
Analysis Time 10 - 30 minutes per sample[3][4]15 - 45 minutes per sample[3]5 - 20 minutes per sample (after derivatization)[3]
Sample Preparation Dissolution in mobile phase; potential for direct analysis of underivatized amino acids[3][5]Derivatization to a volatile analyte is often required[3][6]Derivatization or use of a chiral solvating agent is necessary[3][7]
Primary Advantages High resolution and accuracy, versatility, well-established methods[4][8]High sensitivity[5]Rapid analysis, minimal sample preparation in some cases[3]
Primary Limitations Higher solvent consumption, potentially longer analysis times compared to SFC[4]Requires volatile and thermally stable analytes (or derivatives)[3]Lower sensitivity compared to chromatographic methods, potential for signal overlap[9]

In-Depth Exploration of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a robust and widely adopted method for the enantioselective separation of a vast array of compounds, including β-amino acids.[8][10] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities.[5] This differential interaction leads to varying retention times, allowing for their separation and quantification.[5]

Causality in Method Design: The choice of CSP is critical and is dictated by the structure of the β-amino acid. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are often effective, particularly for derivatized β-amino acids.[4][11] For the direct analysis of underivatized amino acids, which is advantageous as it circumvents derivatization steps that could introduce impurities or induce racemization, macrocyclic glycopeptide-based CSPs like those employing teicoplanin are highly successful.[5][12] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is meticulously optimized to achieve baseline separation of the enantiomeric peaks.[4]

Experimental Protocol: Chiral HPLC Analysis of a β-Amino Acid Derivative

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.[4]

  • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape.[4]

  • Sample Preparation: Dissolve the β-amino acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 25 °C[4]

    • Detection Wavelength: Determined by the chromophore of the analyte (e.g., 254 nm).[4]

    • Injection Volume: 10 µL[4]

  • Data Analysis: Record the chromatogram and integrate the peak areas for each enantiomer. The enantiomeric excess is calculated using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3][4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample β-Amino Acid Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Injector Injector Dissolve->Injector Inject Sample Column Chiral Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Generate Signal Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation

Caption: Workflow for ee determination by Chiral GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric purity, often with the advantage of faster analysis times. S[3]ince enantiomers are indistinguishable in a standard NMR spectrum, the use of a chiral auxiliary is necessary to induce a chemical shift difference between them. T[7]his can be achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a mixture of diastereomers. T[13]hese diastereomers have different NMR spectra, allowing for the integration of their distinct signals to determine the enantiomeric ratio. *[9] Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. T[7][14]his interaction induces small but measurable differences in the chemical shifts of the enantiomers, enabling their quantification.

[4]Causality in Method Design: The choice between a CDA and a CSA depends on the reactivity of the β-amino acid and the desired level of accuracy. Derivatization with a CDA is a covalent modification and must proceed to completion without any kinetic resolution to ensure an accurate ee determination. T[15]he use of a CSA is a non-destructive method, but the induced chemical shift differences can be small, requiring a high-field NMR spectrometer for accurate integration. I[4]t is crucial that the amine is in excess when using a CSA to avoid kinetic resolution based on the preferential formation of one diastereomer.

[15]***

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). 2[3][4]. Reagents:

    • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid or a similar chiral acid. [4] * Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). 3[4]. Sample Preparation:

    • In an NMR tube, dissolve a precisely weighed amount of the β-amino acid sample.

    • Add a molar excess of the CSA.

    • Ensure thorough mixing to facilitate the formation of the diastereomeric complexes.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a high signal-to-noise ratio for accurate integration of the resolved signals. 5[5]. Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Carefully integrate these signals and calculate the enantiomeric excess from the ratio of the integrals.

[7]***

Logical Relationship in NMR-based ee Determination

NMR_Logic Enantiomers Enantiomeric Mixture (Spectroscopically Indistinguishable) ChiralAuxiliary Addition of Chiral Auxiliary (CDA or CSA) Enantiomers->ChiralAuxiliary Diastereomers Diastereomeric Species (Spectroscopically Distinguishable) ChiralAuxiliary->Diastereomers NMR_Spectrum ¹H NMR Spectrum (Distinct Signals) Diastereomers->NMR_Spectrum Quantification Integration & ee Calculation NMR_Spectrum->Quantification

Caption: Logic of creating distinguishable species for NMR.

Conclusion: A Self-Validating Approach to Enantiomeric Excess Determination

The robust validation of enantiomeric excess is a non-negotiable aspect of β-amino acid synthesis. Each of the discussed methods—Chiral HPLC, Chiral GC, and NMR Spectroscopy—offers a powerful and reliable means of achieving this. The choice of technique should be a deliberate one, informed by the specific characteristics of the β-amino acid and the analytical requirements of the research. For routine analysis with high accuracy, Chiral HPLC is often the method of choice. W[8]hen high sensitivity is paramount, Chiral GC-MS provides an excellent alternative. NMR spectroscopy offers a rapid and often non-destructive approach, particularly valuable for reaction monitoring. By understanding the underlying principles and practical considerations of each technique, researchers can confidently select and implement the most suitable method, ensuring the scientific integrity and validity of their synthetic endeavors.

References

  • Direct HPLC separation of beta-aminoester enantiomers on totally synthetic chiral stationary phases. PubMed.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Benchchem.
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
  • Enantiomeric Analysis of Amino Acids by Using Comprehensive Two-Dimensional Gas Chromatography. PubMed.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry.
  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Derivatives. Benchchem.
  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Academia.edu.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chiral Separation of Amino Acids by Gas Chromatography (2004). SciSpace.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Analytical & Pharmaceutical Research.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science.
  • Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids. Benchchem.
  • Analyses of amino acids, Enantiomeric purity. Cambridge Peptides.
  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • NMR determination of enantiomeric excess. ResearchGate.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository.
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • Experimental-computational investigation of chiral separations with amino acid-based surfactants. TAMU-CC Repository.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI.
  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Semantic Scholar.
  • Comprehensive Application Notes and Protocols: Enantioselective Synthesis of Beta-Amino Acids. Smolecule.
  • β-Amino Acids Analysis Service. Creative Proteomics.

Sources

Safety & Regulatory Compliance

Safety

(3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid As a critical chiral building block in peptidomimetic drug design and active pharmaceutical ingredient (API) synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety, Handling, and Disposal Guide for (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

As a critical chiral building block in peptidomimetic drug design and active pharmaceutical ingredient (API) synthesis, (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid requires precise handling and disposal protocols. Due to its unique structural properties—combining a zwitterionic amino acid backbone with a highly lipophilic tert-butylphenyl moiety—standard generic waste procedures are insufficient.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating operational workflows to ensure regulatory compliance, environmental safety, and laboratory integrity.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The safety profile of (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (CAS: 282524-82-7) is dictated by its molecular architecture:

  • Lipophilicity and Tissue Penetration: The bulky tert-butyl group significantly increases the molecule's lipophilicity compared to standard endogenous amino acids. This enhances its ability to partition into and disrupt lipid bilayers, directly causing its classification as a skin and eye irritant (H315, H319)[1].

  • Zwitterionic Reactivity: Containing both a primary amine and a carboxylic acid, the molecule acts as a zwitterion. In unbuffered aqueous waste streams, it can act as a proton donor or acceptor. If mixed with incompatible strong acids or bases without prior neutralization, it can trigger localized exothermic reactions[2].

  • Particulate Aerosolization: As a fine crystalline powder, the hydrophobic nature of the compound makes it prone to static charge accumulation. This increases the risk of aerosolization during weighing, leading to respiratory irritation (H335) and ingestion hazards (H302)[3].

Table 1: Physicochemical and Hazard Summary

ParameterSpecification
Chemical Name (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid
CAS Number 282524-82-7
Molecular Formula C13H19NO2
Molar Mass 221.30 g/mol
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Signal Word Warning
EPA RCRA Status Unlisted, evaluate for characteristic toxicity (40 CFR 261)

Operational Handling & Self-Validating Protocols

To mitigate the risks outlined above, implement the following step-by-step methodology when handling the raw powder. Every protocol includes a validation step to ensure the system is secure before proceeding.

Step 1: Environmental Control & PPE

  • Action: Conduct all open-container handling inside a Class II Type A2 biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm. Don nitrile gloves (double-gloving recommended), a wraparound lab coat, and tightly sealed safety goggles.

  • Validation: Before opening the vial, hold a Kimwipe near the sash opening of the fume hood. If the tissue is pulled steadily inward, airflow is sufficient.

Step 2: Weighing and Transfer

  • Action: Use anti-static, grounded weigh boats or treat standard polystyrene boats with an anti-static zero-ion gun. This prevents the hydrophobic powder from repelling and aerosolizing. Transfer the powder using a micro-spatula.

  • Validation: After transferring the desired mass, observe the weigh boat. If powder clings aggressively to the vertical walls of the boat, static is still present; wipe the exterior of the receiving flask with a damp cloth to ground it before pouring.

Step 3: Solubilization

  • Action: Add the solvent (e.g., DMF, DMSO, or buffered aqueous solution) slowly down the side of the flask to prevent dust kick-up.

  • Validation: Hold the sealed flask against a dark background under a bright light. Swirl gently. The solution is only safe for open-bench transport once zero undissolved particulates are visible, confirming complete solubilization.

Comprehensive Disposal Procedures

Proper waste segregation is mandated by the [4]. Because this compound contains nitrogen and a stable aromatic ring, microbial degradation in standard wastewater is inefficient. Incineration is the strict, required endpoint for all waste streams containing this compound.

A. Solid Waste (Powders, Empty Vials, Contaminated Consumables)
  • Collect all residual powder, contaminated weigh boats, and spatulas in a high-density polyethylene (HDPE) solid waste container lined with a heavy-duty plastic bag.

  • Seal the bag and label it clearly as "Hazardous Solid Waste: Contains (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid (Toxic, Irritant)" in accordance with the[5].

  • Transfer to your facility's hazardous waste accumulation area for licensed chemical incineration.

B. Liquid Waste (Aqueous and Organic)
  • Aqueous Waste: If the compound was dissolved in an acidic or basic aqueous buffer (e.g., HPLC mobile phases containing TFA), you must neutralize the solution to pH 6–8 using 1M NaOH or 1M HCl[2].

    • Validation: Dip a pH indicator strip into the solution. Do not transfer the liquid to the bulk aqueous waste carboy until the strip reads a stable neutral green (pH ~7). This prevents dangerous interactions with other waste chemicals.

  • Organic Waste: Solutions in DMSO, DMF, or alcohols must be collected in a designated "Non-Halogenated Organic Waste" carboy. Ensure the carboy is vented properly to prevent pressure buildup.

C. Spill Cleanup Methodology

In the event of a powder spill, follow the guidelines established in [6]:

  • Contain: Do not dry sweep, as this will aerosolize the irritant. Cover the spill with damp absorbent paper or lightly mist it with water (if compatible with adjacent chemicals) to suppress dust.

  • Collect: Use non-sparking tools to scoop the damp material into an HDPE hazardous waste bucket.

  • Decontaminate: Wash the surface with a 1% Alconox detergent solution to break down the lipophilic tert-butylphenyl residues.

  • Validation: Perform a wipe test using a clean, dark-colored microfiber cloth. Inspect the cloth under bright light; if any white residue is visible, repeat the detergent wash.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for managing waste streams associated with this compound.

DisposalWorkflow Start Waste Generation CAS: 282524-82-7 Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Spill Spill Cleanup (Contaminated Debris) Start->Spill Package Seal in Compatible Secondary Container Solid->Package OrgLiquid Organic Solvents (Non-Halogenated) Liquid->OrgLiquid AqLiquid Aqueous Solutions (pH 5-9) Liquid->AqLiquid Spill->Package OrgLiquid->Package AqLiquid->Package Neutralize pH Incineration Licensed Chemical Incineration Package->Incineration

Figure 1: Decision tree for the segregation and disposal of CAS 282524-82-7 waste streams.

Regulatory Compliance & Transport

When preparing this chemical for transport to a disposal facility, it must be handled by a licensed hazardous waste vendor. Because combustion of nitrogen-containing compounds produces nitrogen oxides (NOx), ensure your waste vendor utilizes an incinerator equipped with an afterburner and an alkaline scrubber system to comply with Clean Air Act regulations.

While not explicitly listed as a P- or U-list waste under RCRA, its H302 (Harmful if swallowed) designation requires it to be managed as a characteristic hazardous waste when disposed of in bulk quantities[4]. Ensure all secondary containers are tightly sealed, properly labeled, and accompanied by the compound's Safety Data Sheet (SDS) during vendor handoff[5].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI). URL:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste". eCFR. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard, 29 CFR 1910.1200". OSHA. URL:[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid

[1][2] Executive Safety Summary Compound: (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid Primary Hazard Class: Irritant (Skin, Eye, Respiratory) CAS Reference: Note: CAS numbers for this specific chiral free base vary...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

Compound: (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid Primary Hazard Class: Irritant (Skin, Eye, Respiratory) CAS Reference: Note: CAS numbers for this specific chiral free base vary by salt form.[1][2] The Boc-protected precursor is often listed as CAS 149506-05-8.[1][2]

This guide provides the operational safety architecture for handling (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid , a chiral


-amino acid derivative.[1][2] Due to the tert-butyl  moiety, this compound possesses higher lipophilicity than standard amino acids, increasing the potential for dermal absorption.[2] Strict adherence to dust control and barrier protection is required to prevent sensitization and respiratory irritation.[2]

Risk Assessment & Hazard Identification

The following assessment is derived from "Read-Across" toxicology of structurally similar


-phenylalanine derivatives and tert-butyl-substituted aromatics.
Hazard CategoryGHS Classification (Predicted)Operational Implication
Inhalation STOT SE 3 (H335) High Risk. Fine amino acid powders easily aerosolize.[1][2] Inhalation may cause respiratory tract irritation or sensitization.[2]
Skin Contact Skin Irrit. 2 (H315) Moderate Risk. The lipophilic tert-butyl group facilitates skin interaction.[1][2] Prolonged exposure may cause dermatitis.[2]
Eye Contact Eye Irrit.[2][3] 2A (H319) Moderate Risk. Dust can cause mechanical and chemical irritation to the cornea.[2]
Physical Combustible Dust Finely divided organic powders can form explosive mixtures with air if high concentrations are ignited.[2]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the specific task being performed.[2]

PPE ComponentSpecificationScientific Rationale
Respiratory N95 / P2 Respirator (Minimum) Preferred: Fume Hood

-amino acids are often micronized solids.[1][2] The N95 filters 95% of airborne particulates; however, engineering controls (fume hood) are the primary defense.[2]
Hand Protection Nitrile Gloves (Double-gloving recommended) Thickness:[1][2]

0.11 mm
Nitrile provides excellent resistance to organic solids.[2] Double-gloving prevents "pinhole" exposure during long handling sessions involving organic solvents.[1][2]
Eye Protection Chemical Safety Goggles (ANSI Z87.[2]1)Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2] Goggles provide a complete seal.[2]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Prevents accumulation of dust on street clothes.[2] Tyvek sleeves cover the wrist gap between the glove and lab coat cuff.[2]

Operational Protocol: Safe Weighing & Transfer

Handling fine chiral powders requires a protocol that minimizes static generation and aerosolization.[2] The following workflow ensures containment.

Graphviz Workflow: Safe Weighing Protocol[1][2]

WeighingProtocol Start START: Preparation CheckHood 1. Verify Fume Hood (Face Velocity > 0.5 m/s) Start->CheckHood PPE 2. Don PPE: Goggles, Nitrile Gloves, Lab Coat CheckHood->PPE StaticControl 3. Static Control: Use Anti-Static Gun or Ionizer PPE->StaticControl Weighing 4. Weighing: Open container ONLY inside Hood StaticControl->Weighing Minimize air disturbance Transfer 5. Transfer: Use funnel to avoid spillage Weighing->Transfer Clean 6. Decontamination: Wipe balance with 70% EtOH Transfer->Clean Waste 7. Disposal: Solid Waste -> Bio/Chem Bin Clean->Waste

Figure 1: Step-by-step workflow for safely weighing and transferring fine chemical powders to minimize exposure risks.

Detailed Methodology
  • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Static Neutralization: Organic powders like (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid are prone to static charge.[1][2] Use an anti-static gun or ionizing bar before inserting a spatula to prevent the powder from "jumping" or dispersing.[2]

  • Transfer: Never pour directly from the stock bottle. Use a clean, dry spatula to transfer small amounts into a tared weighing boat.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water or 70% ethanol) to capture any invisible dust settlings.[2]

Emergency Response & Disposal

Accidental Release (Spill)[1][2]
  • Evacuate: If a large amount (>10g) is aerosolized outside a hood, evacuate the immediate area.[2]

  • PPE Upgrade: Wear a half-mask respirator with P100 cartridges before re-entering.[2]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]

  • Cleanup: Sweep up the damp material carefully and place it in a sealed hazardous waste bag.[2] Do not dry sweep. [1][2]

Waste Disposal Plan
  • Solid Waste: Dispose of as Hazardous Chemical Waste .[2] Do not throw in regular trash.

  • Aqueous Solutions: Collect in a container labeled "Organic Basic Waste" (due to the amine group) or "General Organic Waste" depending on solvent composition.[2]

  • Destruction: The preferred method is incineration in a facility equipped with an afterburner and scrubber (to handle nitrogen oxides).[2]

References

  • PubChem. (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid (Related Structure).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Health and Safety Executive (HSE). Safe handling of combustible dusts: Precautions against explosions.[2] Available at: [Link][1][2]

Sources

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